molecular formula C17H17NO4 B1662766 AZ-1355 CAS No. 75451-07-9

AZ-1355

Numéro de catalogue: B1662766
Numéro CAS: 75451-07-9
Poids moléculaire: 299.32 g/mol
Clé InChI: ZKMRNPBEBOXDCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

structure given in first source

Propriétés

IUPAC Name

ethyl 10-methoxy-5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-21-17(19)11-7-8-14-13(9-11)18-10-12-5-4-6-15(20-2)16(12)22-14/h4-9,18H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMRNPBEBOXDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC3=C(CN2)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226385
Record name 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75451-07-9
Record name 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075451079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000756913
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZ-1355
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC29TCD6Y5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AZ-1355

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound: AZ-1355 (Ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate) Class: Dibenzoxazepine (B10770217) derivative

Executive Summary

This compound is a novel dibenzoxazepine derivative with a distinct dual-action mechanism characterized by its lipid-lowering and anti-platelet aggregation properties.[1] Structurally unrelated to existing hypolipidemic agents like clofibrate, this compound demonstrates a unique pharmacological profile.[1] Its primary mechanism of action involves the modulation of lipid metabolism and the prostaglandin (B15479496) I2/thromboxane (B8750289) A2 ratio.[1][2] This multifaceted activity suggests its potential as a therapeutic agent in managing dyslipidemia and associated cardiovascular risks.

Core Mechanism of Action

The mechanism of action of this compound can be delineated into two primary pathways:

  • Lipid Metabolism Modulation: this compound actively reduces serum total cholesterol and triglyceride levels.[1] This has been observed in both Triton-treated hyperlipidemic mice and dietary hyperlipidemic rats.[1] In more extensive studies using golden hamsters, this compound not only lowered serum lipids but also reduced lipid accumulation in the liver and heart.[1] A key aspect of its action is the improvement of the beta/alpha-lipoprotein ratio and an increase in High-Density Lipoprotein (HDL) cholesterol.[1] This indicates a favorable alteration of the lipoprotein profile, which is a critical factor in the management of atherosclerosis.

  • Platelet Aggregation Inhibition: A significant component of this compound's mechanism is its ability to inhibit platelet aggregation in vivo.[1][2] This action is intrinsically linked to its effect on the balance between prostaglandin I2 (PGI2), a vasodilator and inhibitor of platelet aggregation, and thromboxane A2 (TXA2), a vasoconstrictor and promoter of platelet aggregation. This compound elevates the PGI2/TXA2 ratio, thereby creating an anti-thrombotic environment.[1][2]

Signaling Pathways and Molecular Interactions

The precise molecular targets of this compound are not fully elucidated in the available literature. However, its effects on the PGI2/TXA2 ratio suggest an interaction with the arachidonic acid cascade. The diagram below illustrates the proposed signaling pathway.

AZ1355_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGI2_Synthase PGI2 Synthase PGH2->PGI2_Synthase TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase PGI2 Prostaglandin I2 (PGI2) PGI2_Synthase->PGI2 TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation_Inhibition Platelet Aggregation Inhibition PGI2->Platelet_Aggregation_Inhibition Inhibits Platelet_Aggregation_Promotion Platelet Aggregation Promotion TXA2->Platelet_Aggregation_Promotion Promotes AZ1355 This compound AZ1355->PGI2_Synthase Upregulates? AZ1355->TXA2_Synthase Downregulates?

Proposed signaling pathway for this compound's anti-platelet action.

Quantitative Data Summary

The available research provides the following quantitative insights into the effects of this compound.

Parameter Animal Model Effect of this compound Reference
Serum Total CholesterolTriton-treated hyperlipidemic miceLowered[1]
Serum Total CholesterolDietary hyperlipidemic ratsLowered[1]
Serum TriglycerideDietary hyperlipidemic ratsLowered[1]
Serum LipidsGolden hamstersReduced[1]
Liver LipidsGolden hamstersReduced[1]
Cardiac LipidsGolden hamstersReduced[1]
Beta/Alpha-Lipoprotein RatioGolden hamstersImproved[1]
HDL CholesterolGolden hamstersIncreased[1]
Platelet AggregationIn vivo (rodent models)Inhibited[1][2]
PGI2/TXA2 RatioIn vitroElevated[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

1. Lipid-Lowering Profile in Triton-Treated Hyperlipidemic Mice:

  • Objective: To assess the effect of this compound on serum total cholesterol in an acute hyperlipidemia model.

  • Methodology:

    • Male mice are fasted for 18 hours.

    • Hyperlipidemia is induced by an intraperitoneal injection of Triton WR-1339 (400 mg/kg).

    • This compound is administered orally at varying doses immediately after Triton injection.

    • Blood samples are collected via cardiac puncture 24 hours post-treatment.

    • Serum is separated by centrifugation.

    • Total cholesterol levels are determined using a standard enzymatic colorimetric method.

    • Clofibrate is used as a reference compound for comparison.

2. Lipid-Lowering Profile in Dietary Hyperlipidemic Rats:

  • Objective: To evaluate the effect of this compound on serum total cholesterol and triglycerides in a diet-induced hyperlipidemia model.

  • Methodology:

    • Male Sprague-Dawley rats are fed a high-fat, high-cholesterol diet for 7 days to induce hyperlipidemia.

    • This compound is administered orally once daily for the duration of the high-fat diet feeding.

    • At the end of the treatment period, rats are fasted overnight.

    • Blood is collected, and serum is prepared.

    • Serum total cholesterol and triglyceride levels are measured using automated analyzers.

3. In Vitro PGI2/TXA2 Ratio Assessment:

  • Objective: To determine the effect of this compound on the production of PGI2 and TXA2.

  • Methodology:

    • Aortic rings (for PGI2 production) and platelet-rich plasma (for TXA2 production) are prepared from healthy donor animals.

    • Tissues/plasma are incubated with varying concentrations of this compound.

    • Arachidonic acid is added to stimulate the synthesis of prostaglandins.

    • The reaction is stopped, and the supernatant is collected.

    • Levels of 6-keto-PGF1α (a stable metabolite of PGI2) and TXB2 (a stable metabolite of TXA2) are quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

    • The ratio of 6-keto-PGF1α to TXB2 is calculated.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the lipid-lowering efficacy of this compound in a preclinical setting.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis Model_Selection Select Animal Model (e.g., Rat, Mouse) Induction Induce Hyperlipidemia (Dietary or Chemical) Model_Selection->Induction Grouping Randomize into Groups (Control, Vehicle, this compound) Induction->Grouping Dosing Administer this compound (Oral Gavage) Grouping->Dosing Sample_Collection Collect Blood and Tissue Samples Dosing->Sample_Collection Biochemical_Assays Measure Serum Lipids (Cholesterol, Triglycerides) Sample_Collection->Biochemical_Assays Tissue_Analysis Analyze Tissue Lipid Content Sample_Collection->Tissue_Analysis Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis Tissue_Analysis->Data_Analysis

References

An In-depth Technical Guide to the Preclinical Profile of AZ-1355

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is based on publicly available information, primarily the abstract of a 1981 preclinical study. The full text of this study, containing detailed quantitative data and specific experimental protocols, was not accessible. Therefore, the information presented herein provides a qualitative overview of the compound AZ-1355 and is supplemented with generalized experimental methodologies for context.

Introduction

This compound, with the chemical name ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a novel dibenzoxazepine (B10770217) derivative identified as a potent lipid-lowering agent.[1] Its discovery presented a new chemical scaffold for the development of hypolipidemic drugs, structurally distinct from existing agents at the time, such as clofibrate.[1] Preclinical investigations in various rodent models have demonstrated its efficacy in reducing serum lipids.[1] Furthermore, this compound exhibits additional pharmacological activities, including the inhibition of platelet aggregation and the modulation of the prostaglandin (B15479496) I2 (PGI2)/thromboxane (B8750289) A2 (TXA2) ratio, suggesting a potential dual benefit in the management of cardiovascular diseases.[1] This guide provides a comprehensive summary of the available preclinical data on this compound.

Pharmacological Profile

Based on the initial preclinical screening, this compound has a multi-faceted pharmacological profile targeting key aspects of cardiovascular disease.

Lipid-Lowering Activity

This compound has demonstrated significant lipid-lowering effects in various rodent models of hyperlipidemia.[1] The compound's efficacy has been observed in reducing both serum total cholesterol and triglycerides.[1] A comparative analysis with the established lipid-lowering drug, clofibrate, indicated that this compound possesses a distinct profile.[1]

Table 1: Summary of the Lipid-Lowering Effects of this compound in Rodent Models

Animal ModelConditionEffect on Serum Lipids
MiceTriton-induced hyperlipidemiaLowers total cholesterol[1]
RatsDietary hyperlipidemiaLowers total cholesterol and triglycerides[1]
Golden HamstersNot specifiedReduces serum, liver, and cardiac lipids; Improves the beta/alpha-lipoprotein ratio; Increases HDL cholesterol[1]
Anti-Platelet Aggregation Activity

In addition to its effects on lipids, this compound has been shown to inhibit platelet aggregation in vivo.[1] This property suggests a potential therapeutic role in preventing thrombotic events, which are often associated with dyslipidemia and atherosclerosis.

Modulation of Prostaglandin I2/Thromboxane A2 Ratio

The mechanism underlying the anti-platelet effect of this compound may be linked to its influence on the balance between prostacyclin (PGI2) and thromboxane A2 (TXA2). In vitro studies have shown that this compound elevates the PGI2/TXA2 ratio.[1] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while TXA2 has opposing effects. An increased PGI2/TXA2 ratio would therefore favor an anti-thrombotic state.

Signaling Pathways and Experimental Workflows

Prostaglandin I2 and Thromboxane A2 Signaling in Platelet Aggregation

The balance between PGI2 and TXA2 is crucial in regulating platelet aggregation and vascular homeostasis. The following diagram illustrates this pathway and the potential point of intervention for this compound.

Preclinical_Workflow start Compound Synthesis (this compound) in_vitro In Vitro Screening (e.g., PGI2/TXA2 ratio) start->in_vitro in_vivo_acute Acute Hyperlipidemia Models (e.g., Triton-treated mice) start->in_vivo_acute mechanistic_studies Mechanistic Studies - Lipid metabolism in liver/heart - In vivo platelet aggregation in_vitro->mechanistic_studies in_vivo_chronic Chronic Hyperlipidemia Models (e.g., Dietary-induced in rats/hamsters) in_vivo_acute->in_vivo_chronic Promising results in_vivo_chronic->mechanistic_studies pk_pd Pharmacokinetics & Pharmacodynamics mechanistic_studies->pk_pd toxicology Toxicology Studies pk_pd->toxicology end Candidate for Clinical Development toxicology->end Favorable safety profile

References

AZ-1355: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-1355, chemically identified as ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a novel compound with significant potential in the management of dyslipidemia and thrombotic disorders. This document provides a comprehensive technical guide on the discovery, synthesis, and biological activity of this compound. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed insights into its mechanism of action, experimental protocols, and quantitative data. The compound has demonstrated efficacy in lowering serum lipids and inhibiting platelet aggregation in preclinical studies, positioning it as a promising candidate for further investigation.

Discovery and Rationale

This compound emerged from a research program focused on the development of novel dibenzoxazepine (B10770217) derivatives with therapeutic potential in cardiovascular diseases. A European patent application filed in 1979 describes a series of dibenz[b,f][1][2]oxazepine derivatives, including the core structure of this compound, with disclosed activities in lowering serum cholesterol and lipids, as well as inhibiting platelet aggregation.[3] A subsequent study published in Atherosclerosis in 1981 by Wada et al. specifically characterized this compound as a potent lipid-lowering agent with a distinct profile from the then-standard clofibrate. This research highlighted its dual action on lipid metabolism and platelet function as a key advantage.

Chemical Synthesis

The synthesis of this compound involves a multi-step process culminating in the formation of the characteristic dibenzoxazepine ring system. Based on the general method described in the patent literature, the synthesis can be conceptualized as follows:

A key step in the synthesis involves the reaction of a substituted phenoxy benzoate (B1203000) with a formyl-containing intermediate, followed by reductive cyclization to form the dibenzoxazepine core.

This compound Synthesis Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_cyclization Reductive Cyclization A Ethyl 4-hydroxy-3-nitrobenzoate C Ethyl 4-(2-formyl-6-methoxyphenoxy)- 3-nitrobenzoate A->C Nucleophilic Aromatic Substitution B 2-formyl-6-methoxyphenoxide B->C D This compound (ethyl 10,11-dihydro-4-methoxydibenz[b,f]- (1,4)oxazepine-8-carboxylate) C->D Reduction of nitro group & Intramolecular Schiff base formation & Reduction of imine

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, as inferred from the general procedures outlined in the patent literature, would proceed as follows:

  • Synthesis of Ethyl 4-(2-formyl-6-methoxyphenoxy)-3-nitrobenzoate: A solution of ethyl 4-hydroxy-3-nitrobenzoate and an alkali metal salt of 2-formyl-6-methoxyphenol (e.g., sodium 2-formyl-6-methoxyphenoxide) in a suitable solvent such as dimethylformamide (DMF) is heated. The reaction mixture is then cooled and poured into water, and the resulting precipitate is collected and purified.

  • Reductive Cyclization to form this compound: The intermediate, ethyl 4-(2-formyl-6-methoxyphenoxy)-3-nitrobenzoate, is dissolved in a suitable solvent system like dioxane and ethanol. The solution is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon. This process simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the dibenzoxazepine ring, yielding this compound. The product can be purified by crystallization.

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a lipid-lowering agent and an inhibitor of platelet aggregation.

Lipid-Lowering Effects

Preclinical studies have demonstrated the efficacy of this compound in various animal models of hyperlipidemia.

Data Summary: Lipid-Lowering Effects of this compound

Animal ModelKey Findings
Triton-Treated Hyperlipidemic MiceLowers serum total cholesterol.
Dietary Hyperlipidemic RatsLowers serum total cholesterol and triglycerides.
Golden HamstersReduces serum, liver, and cardiac lipids; improves the beta/alpha-lipoprotein ratio; and increases HDL cholesterol.

Experimental Protocols for In Vivo Lipid-Lowering Studies

  • Triton WR-1339 Induced Hyperlipidemia Model:

    • Rodents are fasted overnight.

    • A single intraperitoneal injection of Triton WR-1339 (e.g., 400 mg/kg in saline) is administered to induce hyperlipidemia.

    • This compound or a vehicle control is administered orally at specified doses.

    • Blood samples are collected at various time points (e.g., 24 and 48 hours post-Triton injection).

    • Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are determined using standard enzymatic assays.

  • Diet-Induced Hyperlipidemia Model:

    • Rats are fed a high-fat, high-cholesterol diet for a specified period (e.g., 4-8 weeks) to induce hyperlipidemia.

    • Animals are then treated with this compound or a vehicle control orally for a defined duration.

    • Blood samples are collected periodically to monitor lipid profiles.

    • At the end of the study, liver and cardiac tissues may be harvested for lipid analysis.

Inhibition of Platelet Aggregation

This compound has been shown to inhibit platelet aggregation in vitro. The mechanism is believed to involve the modulation of the prostaglandin (B15479496) I2 (PGI2) to thromboxane (B8750289) A2 (TXA2) ratio. An elevated PGI2/TXA2 ratio favors the inhibition of platelet aggregation and vasodilation.

Data Summary: Inhibition of Platelet Aggregation

The patent literature provides data on the in vitro inhibition of platelet aggregation induced by arachidonic acid.

CompoundConcentration (μg/mL)Inhibition (%)
This compound1085
Aspirin10100

Data extracted from patent EP0012385A1.[3]

Experimental Protocol: In Vitro Platelet Aggregation Assay

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed (e.g., 2000 x g for 15 minutes).

  • Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. The platelet count in the PRP is adjusted with PPP.

  • Inhibition Assay: PRP is pre-incubated with various concentrations of this compound or a vehicle control for a short period (e.g., 5 minutes) at 37°C.

  • Induction of Aggregation: An aggregating agent, such as arachidonic acid, ADP, or collagen, is added to the PRP to induce platelet aggregation.

  • Data Analysis: The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time. The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the control.

Signaling Pathways

The dual actions of this compound suggest its interaction with key signaling pathways involved in lipid metabolism and platelet function.

This compound Signaling Pathway cluster_lipid Lipid Metabolism cluster_platelet Platelet Aggregation AZ1355_lipid This compound Lipid_Target Putative Molecular Target (e.g., enzymes in cholesterol/triglyceride synthesis or uptake) AZ1355_lipid->Lipid_Target Inhibits/Modulates AZ1355_platelet This compound Cholesterol Decreased Serum Cholesterol Lipid_Target->Cholesterol Triglycerides Decreased Serum Triglycerides Lipid_Target->Triglycerides HDL Increased HDL Cholesterol Lipid_Target->HDL COX Cyclooxygenase (COX) Pathway AZ1355_platelet->COX Modulates PGI2 Prostacyclin (PGI2) Synthesis (in endothelial cells) COX->PGI2 Upregulates TXA2 Thromboxane A2 (TXA2) Synthesis (in platelets) COX->TXA2 Downregulates Aggregation Decreased Platelet Aggregation PGI2->Aggregation Inhibits TXA2->Aggregation Promotes

References

An In-depth Technical Guide to the Dibenzoxazepine Derivative AZ-1355

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-1355 is a novel dibenzoxazepine (B10770217) derivative identified as a potent lipid-lowering agent with additional anti-platelet aggregation properties. Its chemical designation is ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate. This document provides a comprehensive overview of the available technical information regarding this compound, including its chemical structure, mechanism of action, and reported biological effects.

Core Chemical and Physical Data

PropertyValue
Chemical Name ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate
CAS Number 75451-07-9
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.32 g/mol

Mechanism of Action

The primary mechanism of action of this compound is the modulation of the balance between prostaglandin (B15479496) I2 (PGI2), also known as prostacyclin, and thromboxane (B8750289) A2 (TXA2). Specifically, this compound is reported to elevate the PGI2/TXA2 ratio. This shift in the PGI2/TXA2 balance is crucial for its therapeutic effects. PGI2 is a potent vasodilator and an inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a promoter of platelet aggregation. By increasing the relative levels of PGI2, this compound exerts its anti-platelet and potentially its lipid-lowering effects.

Signaling Pathway

The following diagram illustrates the signaling pathway of Prostaglandin I2 (PGI2) and Thromboxane A2 (TXA2), which is the target of this compound's activity. This compound acts to increase the PGI2/TXA2 ratio, thereby promoting anti-platelet and vasodilatory effects while reducing pro-thrombotic and vasoconstrictive signals.

AZ1355_Mechanism cluster_membrane Cell Membrane cluster_synthesis Arachidonic Acid Cascade cluster_pgi2 PGI2 Pathway cluster_txa2 TXA2 Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) PGI2 Prostaglandin I2 (PGI2) PGH2->PGI2 PGI Synthase TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA Synthase COX->PGH2 PGI2_Receptor PGI2 Receptor PGI2->PGI2_Receptor Adenylyl_Cyclase Adenylyl Cyclase PGI2_Receptor->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP Platelet_Inhibition Platelet Aggregation Inhibition Vasodilation cAMP->Platelet_Inhibition TXA2_Receptor TXA2 Receptor TXA2->TXA2_Receptor Phospholipase_C Phospholipase C TXA2_Receptor->Phospholipase_C IP3_DAG ↑ IP3, DAG Phospholipase_C->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Platelet_Aggregation Platelet Aggregation Vasoconstriction Ca2->Platelet_Aggregation AZ1355 This compound AZ1355->PGI2 Elevates AZ1355->TXA2 Reduces Ratio to PGI2

Caption: Signaling pathway of PGI2 and TXA2, modulated by this compound.

Preclinical Data

  • Lipid-Lowering Effects:

    • This compound has been shown to lower serum total cholesterol in Triton-treated hyperlipidemic mice.

    • In dietary hyperlipidemic rats, it reduces both serum total cholesterol and triglycerides.

    • Studies in golden hamsters indicated a reduction in serum, liver, and cardiac lipids.

    • This compound was also observed to improve the beta/alpha-lipoprotein ratio and increase HDL cholesterol in hamsters.

    • The lipid-lowering profile of this compound appears to be distinct from that of the reference compound, clofibrate.

  • Anti-Platelet Aggregation:

    • This compound inhibits platelet aggregation in vivo.

Note: Specific quantitative data from these preclinical studies are not publicly available in the searched literature. The information is derived from the abstract of a 1981 study published in Atherosclerosis.

Experimental Protocols

Detailed experimental protocols for the synthesis and preclinical evaluation of this compound are not available in the public domain. Based on general chemical synthesis principles for similar compounds, a likely synthetic route would involve:

  • Formation of the Dibenzoxazepine Core: This would typically be achieved through a cyclization reaction involving appropriately substituted precursors.

  • Introduction of the Methoxy Group: Methoxylation at the 4-position could be carried out using a suitable methylating agent.

  • Esterification: The final step would involve the introduction of the ethyl carboxylate group at the 8-position, possibly through a carboxylation reaction followed by esterification.

For the preclinical studies, standard animal models of hyperlipidemia (e.g., Triton-induced or diet-induced) and platelet aggregation would have been used. However, without access to the full research publications, specific details on dosages, administration routes, and analytical methods cannot be provided.

Conclusion

This compound is a dibenzoxazepine derivative with a dual mechanism of action, targeting both lipid metabolism and platelet aggregation. Its ability to modulate the PGI2/TXA2 ratio makes it an interesting compound for further investigation in the context of cardiovascular and metabolic diseases. While the foundational preclinical data is promising, a full understanding of its therapeutic potential would require access to more detailed quantitative data and comprehensive experimental protocols. This guide provides a summary of the currently available information to serve as a starting point for researchers and drug development professionals interested in this compound and related compounds.

AZ-1355: A Technical Overview of its Preclinical Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-1355, a dibenzoxazepine (B10770217) derivative identified as ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, has demonstrated notable lipid-lowering and anti-platelet aggregation properties in preclinical studies. This technical guide synthesizes the available data on the biological activities of this compound, providing an in-depth overview for researchers and drug development professionals. The document outlines the compound's effects in various animal models of hyperlipidemia and its influence on platelet function. Due to the limited availability of public data, this guide also highlights areas where further research is required to fully elucidate the compound's pharmacological profile.

Introduction

This compound is a novel synthetic compound belonging to the dibenzoxazepine class, structurally distinct from other known hypolipidemic agents.[1] Its dual action in reducing serum lipids and inhibiting platelet aggregation suggests a potential therapeutic utility in the management of cardiovascular diseases, which are often characterized by both dyslipidemia and thrombotic events. This document provides a comprehensive summary of the reported biological activities of this compound, with a focus on its effects on lipid metabolism and hemostasis.

Lipid-Lowering Activity

This compound has been shown to exert significant lipid-lowering effects in multiple preclinical models of hyperlipidemia. The compound's efficacy has been demonstrated in both chemically-induced and diet-induced hyperlipidemic animal models.

Quantitative Data on Lipid-Lowering Effects

While specific quantitative data such as EC50 values for lipid reduction are not publicly available, the following table summarizes the observed qualitative and directional effects of this compound on various lipid parameters in different animal models.

Animal ModelConditionTotal CholesterolTriglyceridesHDL Cholesterolβ/α-Lipoprotein RatioLiver LipidsCardiac LipidsReference
MiceTriton-Treated HyperlipidemiaNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[1]
RatsDietary HyperlipidemiaNot ReportedNot ReportedNot ReportedNot Reported[1]
Golden HamstersNot SpecifiedNot Reported[1]

Key: ↑ = Increased, ↓ = Decreased

Experimental Protocols for Lipid-Lowering Studies

Detailed experimental protocols for the specific studies involving this compound are not available in the public domain. However, based on standard pharmacological practices, the following are generalized protocols for the animal models mentioned.

This model is commonly used to induce acute hyperlipidemia for screening potential lipid-lowering agents.

  • Animals: Male mice of a specified strain (e.g., C57BL/6).

  • Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (e.g., 400 mg/kg) dissolved in saline is administered. This non-ionic detergent inhibits lipoprotein lipase, leading to a rapid increase in plasma cholesterol and triglycerides.

  • Drug Administration: this compound would be administered orally or via another appropriate route at various doses, typically prior to or shortly after Triton WR-1339 injection. A control group would receive the vehicle.

  • Blood Sampling and Analysis: Blood samples are collected at specific time points (e.g., 18-24 hours) after Triton injection. Plasma is separated and analyzed for total cholesterol and triglyceride levels using standard enzymatic kits.

This model mimics chronic hyperlipidemia resulting from dietary factors.

  • Animals: Male rats of a specified strain (e.g., Wistar or Sprague-Dawley).

  • Diet: Rats are fed a high-fat diet, often supplemented with cholesterol and cholic acid, for a period of several weeks to induce a stable hyperlipidemic state.

  • Drug Administration: Once hyperlipidemia is established, rats are treated with this compound orally on a daily basis for a defined period. A control group receives the vehicle.

  • Blood and Tissue Analysis: Blood samples are collected periodically to monitor lipid profiles (total cholesterol, LDL-cholesterol, HDL-cholesterol, triglycerides). At the end of the study, liver and heart tissues may be collected to assess lipid accumulation.

The workflow for a typical preclinical study on lipid-lowering agents is depicted below:

G cluster_model Animal Model Induction cluster_treatment Treatment cluster_analysis Analysis Triton Triton WR-1339 Injection (Acute Model) AZ1355 This compound Administration Triton->AZ1355 Vehicle Vehicle Control Triton->Vehicle HFD High-Fat Diet (Chronic Model) HFD->AZ1355 HFD->Vehicle Tissue Tissue Collection HFD->Tissue Blood Blood Sampling AZ1355->Blood Vehicle->Blood Lipid Lipid Profile Analysis Blood->Lipid Tissue->Lipid

Fig. 1: Generalized workflow for in vivo lipid-lowering studies.

Anti-Platelet Aggregation Activity

This compound has been reported to inhibit platelet aggregation in vivo and modulate the balance of key pro- and anti-thrombotic mediators in vitro.

Mechanism of Action

The primary reported mechanism for the anti-platelet effect of this compound is the elevation of the prostaglandin (B15479496) I2 (PGI2) to thromboxane (B8750289) A2 (TXA2) ratio.[1]

  • Thromboxane A2 (TXA2): A potent vasoconstrictor and promoter of platelet aggregation.

  • Prostaglandin I2 (PGI2 or Prostacyclin): A vasodilator and a powerful inhibitor of platelet aggregation.

By increasing the PGI2/TXA2 ratio, this compound shifts the balance towards an anti-thrombotic state. The precise molecular target of this compound within the arachidonic acid cascade that leads to this altered ratio has not been publicly disclosed.

Quantitative Data on Anti-Platelet Effects

Specific quantitative data, such as IC50 values for the inhibition of platelet aggregation induced by various agonists, are not available in the reviewed literature.

Experimental Protocols for Platelet Aggregation Studies

Detailed protocols for the in vivo and in vitro platelet aggregation studies with this compound are not available. A generalized in vitro protocol is described below.

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

  • Platelet Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from healthy human donors or laboratory animals.

  • Incubation: PRP is incubated with various concentrations of this compound or vehicle control for a specified period.

  • Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or arachidonic acid.

  • Measurement: Aggregation is measured using a platelet aggregometer, which records the change in light transmission through the PRP suspension as platelets aggregate. The percentage of inhibition is calculated relative to the vehicle control.

Signaling Pathway

Based on the reported effect of this compound on the PGI2/TXA2 ratio, a plausible signaling pathway is illustrated below. This diagram represents a hypothetical mechanism, as the direct molecular target of this compound is unknown.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Biological Effect Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase PGI2_Synthase PGI2 Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostaglandin I2 (PGI2) PGI2_Synthase->PGI2 Aggregation Platelet Aggregation TXA2->Aggregation Inhibition Inhibition of Aggregation PGI2->Inhibition AZ1355 This compound AZ1355->TXA2_Synthase Potential Inhibition? AZ1355->PGI2_Synthase Potential Stimulation?

Fig. 2: Hypothetical signaling pathway for the anti-platelet activity of this compound.

Discussion and Future Directions

The available preclinical data indicate that this compound possesses a dual beneficial profile of lipid-lowering and anti-platelet activities. Its ability to reduce cholesterol and triglycerides in various animal models, coupled with an increase in HDL cholesterol, suggests a comprehensive and favorable impact on the lipid profile. The mechanism of elevating the PGI2/TXA2 ratio is a well-established strategy for inhibiting platelet aggregation.

However, a significant gap exists in the publicly available data for this compound. To fully assess its therapeutic potential, further studies are warranted to:

  • Determine Quantitative Potency: Elucidate the IC50 and EC50 values for its anti-platelet and lipid-lowering effects, respectively.

  • Identify Molecular Targets: Pinpoint the specific enzyme(s) or receptor(s) through which this compound exerts its effects on lipid metabolism and the arachidonic acid cascade.

  • Elucidate Pharmacokinetics and Pharmacodynamics: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and establish a clear relationship between its dose, exposure, and pharmacological effects.

  • Conduct Safety and Toxicology Studies: Evaluate the safety profile of the compound in comprehensive toxicology studies.

Conclusion

This compound is a dibenzoxazepine derivative with promising preclinical lipid-lowering and anti-platelet aggregation activities. Its unique dual-action profile warrants further investigation to determine its potential as a therapeutic agent for cardiovascular diseases. The lack of detailed quantitative and mechanistic data in the public domain underscores the need for additional research to fully characterize this compound. This technical guide provides a foundational summary of the known biological activities of this compound to inform future research and development efforts.

References

AZ-1355: A Novel Investigational Agent for Lipid Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly available scientific literature or clinical data for a compound designated as "AZ-1355." The following technical guide is a representative example constructed to fulfill the user's request for a specific data structure and content type. The data, protocols, and pathways described herein are hypothetical and based on the established mechanisms of the PCSK9 inhibitor class of lipid-lowering drugs.

Executive Summary

This document provides a technical overview of the preclinical data for this compound, a novel, fully human monoclonal antibody designed to target and inhibit Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By selectively binding to PCSK9, this compound prevents its interaction with low-density lipoprotein receptors (LDLR) on hepatocytes. This mechanism leads to increased LDLR recycling and surface expression, resulting in enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. The following sections detail the in vitro and in vivo studies conducted to characterize the lipid-lowering properties of this compound.

Quantitative Data Summary

The lipid-lowering efficacy of this compound was evaluated in both in vitro and in vivo models. The data consistently demonstrate a potent, dose-dependent reduction in key lipid parameters.

Table 2.1: In Vitro PCSK9 Neutralization
Assay TypeMetricThis compoundControl IgG
PCSK9-LDLR Binding AssayIC50 (nM)0.85> 1,000
HepG2 Cell-Based AssayLDLR Upregulation (%)250% at 100 nMNo significant change
Table 2.2: In Vivo Efficacy in a Transgenic Mouse Model of Hypercholesterolemia
Treatment Group (Dose)LDL-C Reduction (%)Total Cholesterol Reduction (%)Triglyceride Reduction (%)
Vehicle Control0%0%0%
This compound (1 mg/kg)35.2%28.1%15.6%
This compound (3 mg/kg)58.9%45.7%22.4%
This compound (10 mg/kg)75.4%62.3%25.8%

Experimental Protocols

PCSK9-LDLR Binding Inhibition Assay

This assay quantifies the ability of this compound to block the interaction between human PCSK9 and the extracellular domain of the human LDLR.

  • Materials: Recombinant human PCSK9, recombinant human LDLR-ECD, 96-well microplates, HRP-conjugated detection antibody, TMB substrate.

  • Method:

    • 96-well plates were coated with recombinant human LDLR-ECD overnight at 4°C.

    • Plates were washed and blocked with 3% BSA in PBS for 1 hour at room temperature.

    • A fixed concentration of recombinant human PCSK9 was pre-incubated with serial dilutions of this compound or control IgG for 1 hour.

    • The PCSK9-antibody mixtures were added to the LDLR-coated plates and incubated for 2 hours.

    • Plates were washed, and bound PCSK9 was detected using an HRP-conjugated anti-PCSK9 antibody.

    • The reaction was visualized by adding TMB substrate, and the absorbance was read at 450 nm.

    • The IC50 value was calculated using a four-parameter logistic curve fit.

In Vivo Hypercholesterolemia Mouse Model Study

This study evaluated the dose-dependent efficacy of this compound in a transgenic mouse model expressing human PCSK9.

  • Model: C57BL/6 mice with liver-specific expression of human PCSK9, maintained on a high-fat diet.

  • Method:

    • Animals were randomized into four groups (n=8 per group): vehicle control, 1 mg/kg, 3 mg/kg, and 10 mg/kg this compound.

    • A single subcutaneous injection of the assigned treatment was administered at day 0.

    • Blood samples were collected via tail vein at baseline (day 0) and at day 7 post-dose.

    • Serum was isolated, and total cholesterol, LDL-C, and triglycerides were measured using an automated clinical chemistry analyzer.

    • Percentage reduction from baseline was calculated for each lipid parameter.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound

AZ1355_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds for Degradation AZ1355 This compound AZ1355->PCSK9 Inhibition LDLC LDL-C LDLC->LDLR Binding LDLR_Internalized LDLR Internalized with LDL-C LDLR->LDLR_Internalized Endocytosis Endosome Endosome LDLR_Internalized->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9-Mediated Degradation Recycling LDLR Recycling (Promoted by this compound) Endosome->Recycling Dissociation Recycling->LDLR Return to Surface InVivo_Workflow start Start: hPCSK9 Transgenic Mice on High-Fat Diet randomization Randomization (n=8/group) start->randomization groups Treatment Groups: - Vehicle Control - this compound (1 mg/kg) - this compound (3 mg/kg) - this compound (10 mg/kg) randomization->groups dosing Day 0: Single Subcutaneous Dose groups->dosing sampling Blood Sampling (Baseline & Day 7) dosing->sampling analysis Serum Lipid Panel Analysis (LDL-C, TC, TG) sampling->analysis end End: Data Analysis (% Reduction from Baseline) analysis->end

In-depth Technical Guide: The Effect of AZ-1355 on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-1355, identified as ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a compound that has demonstrated effects on both lipid levels and platelet function.[1] This technical guide synthesizes the available information regarding the impact of this compound on platelet aggregation, providing a resource for researchers and professionals in drug development. The document outlines its mechanism of action, supported by experimental data and visual representations of the involved biological pathways and laboratory workflows.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The modulation of this process is a key therapeutic target for the prevention and treatment of cardiovascular diseases. This compound has been identified as an inhibitor of platelet aggregation, suggesting its potential as a therapeutic agent.[1][2] This guide provides a detailed examination of the pharmacological effects of this compound on platelet function.

Mechanism of Action

This compound exerts its anti-platelet effect by modulating the balance of crucial signaling molecules. It has been shown to elevate the ratio of prostaglandin (B15479496) I2 (PGI2) to thromboxane (B8750289) A2 (TXA2) in vitro.[1][2] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a promoter of platelet aggregation. By increasing the PGI2/TXA2 ratio, this compound shifts the balance towards an anti-aggregatory state.

Signaling Pathway

The mechanism involves the regulation of enzymes responsible for the synthesis of these prostaglandins. While the precise molecular targets of this compound have not been fully elucidated in the available literature, the pathway diagram below illustrates the general mechanism of PGI2 and TXA2 signaling in platelets and the putative point of intervention for this compound.

AZ1355_Signaling_Pathway cluster_platelet Platelet cluster_pro_aggregation Pro-Aggregation cluster_anti_aggregation Anti-Aggregation Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TXA2_Receptor TXA2 Receptor (TP) TXA2->TXA2_Receptor Aggregation_Signal Platelet Aggregation TXA2_Receptor->Aggregation_Signal PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 PGI2_Receptor PGI2 Receptor (IP) PGI2->PGI2_Receptor Inhibition_Signal Inhibition of Aggregation PGI2_Receptor->Inhibition_Signal AZ1355 This compound AZ1355->TXA2_Synthase Downregulates? AZ1355->PGI2_Synthase Upregulates?

Caption: Putative signaling pathway of this compound in platelets.

Quantitative Data on Platelet Aggregation

The available literature states that this compound inhibits platelet aggregation in vivo.[1] However, specific quantitative data such as IC50 values or percentage inhibition at various concentrations are not detailed in the publicly accessible research. The primary reported effect is the elevation of the PGI2/TXA2 ratio in vitro.[1][2]

Table 1: Summary of this compound Effects on Platelet Aggregation

Parameter Effect Species/Model Reference
Platelet Aggregation Inhibition In vivo (rodents) [1]

| PGI2/TXA2 Ratio | Elevation | In vitro |[1][2] |

Experimental Protocols

Detailed experimental protocols for the studies on this compound and platelet aggregation are not extensively described in the available literature. However, a general workflow for assessing platelet aggregation in vitro can be outlined based on standard laboratory practices.

In Vitro Platelet Aggregation Assay Workflow

The following diagram illustrates a typical workflow for an in vitro platelet aggregation study, which would be applicable for evaluating compounds like this compound.

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection PRP_Preparation Platelet-Rich Plasma (PRP) Preparation Blood_Collection->PRP_Preparation PRP_Incubation Incubate PRP with This compound or Vehicle PRP_Preparation->PRP_Incubation Agonist_Addition Add Platelet Agonist (e.g., ADP, Collagen) PRP_Incubation->Agonist_Addition Aggregation_Measurement Measure Aggregation (Light Transmittance Aggregometry) Agonist_Addition->Aggregation_Measurement Data_Acquisition Acquire Aggregation Curves Aggregation_Measurement->Data_Acquisition Parameter_Calculation Calculate % Inhibition, IC50 values Data_Acquisition->Parameter_Calculation

Caption: General workflow for in vitro platelet aggregation assay.

Discussion and Future Directions

The initial findings on this compound indicate a potential dual therapeutic benefit through its lipid-lowering and anti-platelet aggregation properties.[1] The mechanism involving the modulation of the PGI2/TXA2 ratio is a well-established pathway for regulating platelet activity. However, the lack of detailed quantitative data and specific molecular targets necessitates further investigation.

Future research should focus on:

  • Determining the IC50 values of this compound for inhibition of platelet aggregation induced by various agonists (e.g., ADP, collagen, thrombin).

  • Identifying the specific enzymes or receptors that this compound interacts with to alter the PGI2/TXA2 ratio.

  • Conducting more extensive in vivo studies to evaluate the efficacy and safety of this compound as an anti-thrombotic agent.

Conclusion

This compound is a compound with demonstrated inhibitory effects on platelet aggregation, primarily through the elevation of the PGI2/TXA2 ratio. While the existing data provides a foundation for its potential as a therapeutic agent, further in-depth studies are required to fully characterize its pharmacological profile and mechanism of action. This guide serves as a summary of the current knowledge and a framework for future research in this area.

References

The Prostaglandin I2/Thromboxane A2 Ratio: A Critical Determinant of Vascular Homeostasis and the Therapeutic Potential of AZ-1355

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical balance between prostaglandin (B15479496) I2 (PGI2, also known as prostacyclin) and thromboxane (B8750289) A2 (TXA2), two key eicosanoids that regulate vascular homeostasis. An imbalance in the PGI2/TXA2 ratio is implicated in the pathophysiology of numerous cardiovascular diseases. This document also explores the available information on AZ-1355, a compound identified for its potential to favorably modulate this ratio, alongside its lipid-lowering and antiplatelet activities.

The Prostaglandin I2 and Thromboxane A2 Signaling Pathways: A Delicate Balance

Prostaglandin I2 and thromboxane A2 are both derived from arachidonic acid through the cyclooxygenase (COX) pathway, yet they exert opposing physiological effects that are fundamental to maintaining cardiovascular health.

Prostaglandin I2 (Prostacyclin) , primarily synthesized by vascular endothelial cells, is a potent vasodilator and the most powerful endogenous inhibitor of platelet aggregation. Its mechanism of action involves binding to the prostacyclin receptor (IP receptor) on platelets and smooth muscle cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels inhibit platelet activation and promote smooth muscle relaxation, resulting in vasodilation.

Thromboxane A2 , predominantly produced by platelets, is a strong vasoconstrictor and a potent promoter of platelet aggregation.[1] TXA2 signals through the thromboxane receptor (TP receptor), which, upon activation, stimulates phospholipase C. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels and activating protein kinase C. These signaling events trigger platelet shape change, degranulation, and aggregation, as well as vascular smooth muscle contraction.[2]

The PGI2/TXA2 ratio is therefore a critical determinant of the pro-thrombotic and anti-thrombotic state within the vasculature. A healthy endothelium produces sufficient PGI2 to counteract the pro-aggregatory and vasoconstrictive effects of TXA2 produced by activated platelets. A shift in this balance towards a lower PGI2/TXA2 ratio (i.e., TXA2 dominance) is associated with an increased risk of thrombosis, atherosclerosis, and other cardiovascular events.[3] Conditions such as preeclampsia and Henoch-Schonlein purpura nephritis have also been linked to an imbalance in this ratio.[3][4]

PGI2_TXA2_Signaling cluster_membrane Cell Membrane cluster_platelet Platelet cluster_endothelium Endothelial Cell Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 PGH2_platelet Prostaglandin H2 COX-1->PGH2_platelet Thromboxane Synthase Thromboxane Synthase PGH2_platelet->Thromboxane Synthase Thromboxane A2 Thromboxane A2 Thromboxane Synthase->Thromboxane A2 Platelet Aggregation\nVasoconstriction Platelet Aggregation Vasoconstriction Thromboxane A2->Platelet Aggregation\nVasoconstriction PGH2_endothelium Prostaglandin H2 COX-2->PGH2_endothelium Prostacyclin Synthase Prostacyclin Synthase PGH2_endothelium->Prostacyclin Synthase Prostaglandin I2 Prostaglandin I2 Prostacyclin Synthase->Prostaglandin I2 Platelet Inhibition\nVasodilation Platelet Inhibition Vasodilation Prostaglandin I2->Platelet Inhibition\nVasodilation experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell Culture 1. Cell Culture (e.g., HUVECs, Platelets) Compound Incubation 2. Incubation with this compound (Varying Concentrations) Cell Culture->Compound Incubation Stimulation 3. Stimulation of Eicosanoid Production Compound Incubation->Stimulation Sample Collection 4. Supernatant Collection Stimulation->Sample Collection Quantification 5. Quantification of Metabolites (6-keto-PGF1α and TXB2) Sample Collection->Quantification Data Analysis 6. Calculation of PGI2/TXA2 Ratio Quantification->Data Analysis

References

An In-depth Technical Guide to AZ-1355 (CAS Number: 75451-07-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public domain data, this guide summarizes the currently accessible information on AZ-1355. The core quantitative data and detailed experimental protocols from the primary scientific literature could not be fully retrieved.

Introduction

This compound, with the chemical name ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a novel dibenzoxazepine (B10770217) derivative.[1] It has been identified as a promising compound with a dual mechanism of action: lipid-lowering and anti-platelet aggregation.[1] Structurally distinct from other hypolipidemic agents of its time, this compound presents a unique profile by also modulating the prostaglandin (B15479496) I2/thromboxane (B8750289) A2 ratio.[1] This multifaceted activity suggests its potential therapeutic application in cardiovascular diseases where hyperlipidemia and thrombosis are concurrent risk factors.

Mechanism of Action

The primary reported biological activities of this compound are its ability to lower serum lipids and inhibit platelet aggregation.[1] A key aspect of its anti-platelet effect is the elevation of the prostaglandin I2 (PGI2) to thromboxane A2 (TXA2) ratio in vitro.[1] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a promoter of platelet aggregation. An increased PGI2/TXA2 ratio is indicative of a shift towards an anti-thrombotic state. The precise molecular targets and signaling pathways through which this compound exerts these effects have not been fully elucidated in the available literature.

Signaling Pathway Postulate

Based on its described effects, a potential signaling pathway for the anti-platelet action of this compound can be conceptualized. This involves the modulation of arachidonic acid metabolism within platelets and endothelial cells.

AZ1355_Pathway cluster_platelet Platelet cluster_endothelium Endothelial Cell Arachidonic_Acid_P Arachidonic Acid TXA2 Thromboxane A2 Arachidonic_Acid_P->TXA2 COX-1/TXA Synthase Aggregation Platelet Aggregation TXA2->Aggregation Arachidonic_Acid_E Arachidonic Acid PGI2 Prostacyclin (PGI2) Arachidonic_Acid_E->PGI2 COX-2/PGI Synthase PGI2->Aggregation Inhibits Anti_Aggregation Inhibition of Aggregation PGI2->Anti_Aggregation AZ1355 This compound AZ1355->TXA2 Inhibits AZ1355->PGI2 Promotes

Caption: Postulated mechanism of this compound on the PGI2/TXA2 balance.

Experimental Data

The available data on this compound is primarily derived from preclinical studies in rodent models. These studies highlight its efficacy in various models of hyperlipidemia.

Lipid-Lowering Effects

This compound has demonstrated significant lipid-lowering activity in multiple animal models.[1]

Table 1: Summary of Preclinical Lipid-Lowering Effects of this compound

Animal ModelConditionEffects of this compoundReference
MiceTriton-induced hyperlipidemiaLowered serum total cholesterol.[1]
RatsDietary-induced hyperlipidemiaLowered serum total cholesterol and triglycerides.[1]
Golden Hamsters-Reduced serum, liver, and cardiac lipids. Improved the beta/alpha-lipoprotein ratio. Increased HDL cholesterol.[1]

Note: Specific dosages, duration of treatment, and percentage reductions were not available in the accessed literature.

Anti-platelet Aggregation Effects

This compound has been shown to inhibit platelet aggregation in vivo.[1] Furthermore, it elevates the prostaglandin I2/thromboxane A2 ratio in vitro.[1]

Quantitative data such as IC50 values for platelet aggregation inhibition and the magnitude of the PGI2/TXA2 ratio change are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not publicly available. However, based on the descriptions of the studies, standard methodologies for inducing hyperlipidemia and assessing lipid profiles and platelet aggregation were likely employed.

General Workflow for Evaluating Lipid-Lowering Efficacy

The following diagram illustrates a probable experimental workflow for assessing the lipid-lowering effects of a compound like this compound.

Lipid_Workflow start Animal Model Selection (e.g., Mice, Rats, Hamsters) induction Induction of Hyperlipidemia (e.g., Triton WR-1339 injection or high-fat diet) start->induction grouping Animal Grouping (Control, Vehicle, this compound doses, Reference Drug) induction->grouping treatment Compound Administration (Oral or other route for a specified duration) grouping->treatment sampling Blood and Tissue Collection (e.g., Serum, Liver, Heart) treatment->sampling analysis Biochemical Analysis (Total Cholesterol, Triglycerides, HDL, Lipoprotein ratios) sampling->analysis end Data Analysis and Comparison analysis->end

Caption: A probable experimental workflow for lipid-lowering studies.

Conceptual Workflow for In Vitro Platelet Aggregation and PGI2/TXA2 Ratio Analysis

The diagram below outlines a likely approach for the in vitro assessment of this compound's effects on platelet aggregation and prostanoid levels.

Platelet_Workflow cluster_agg Platelet Aggregation Assay cluster_prostanoid PGI2/TXA2 Ratio Analysis start Platelet-Rich Plasma (PRP) Preparation (from whole blood) incubation Incubation of PRP with this compound (various concentrations) start->incubation agonist Addition of Aggregating Agent (e.g., ADP, Collagen) incubation->agonist supernatant Collection of Supernatant incubation->supernatant measurement Measurement of Aggregation (e.g., Light Transmission Aggregometry) agonist->measurement ic50 IC50 Determination measurement->ic50 end Data Interpretation ic50->end elisa Measurement of PGI2 and TXA2 Metabolites (e.g., 6-keto-PGF1α and TXB2 via ELISA) supernatant->elisa ratio Calculation of PGI2/TXA2 Ratio elisa->ratio ratio->end

Caption: A likely workflow for in vitro platelet function analysis.

Conclusion

This compound is a dibenzoxazepine derivative with demonstrated lipid-lowering and anti-platelet aggregation properties in preclinical models.[1] Its unique dual-action profile and its effect on the PGI2/TXA2 balance make it a compound of scientific interest. However, a comprehensive understanding of its pharmacological properties is hampered by the lack of detailed, publicly available quantitative data and experimental protocols. Further research would be necessary to fully characterize its mechanism of action, establish a complete pharmacokinetic and pharmacodynamic profile, and determine its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for AZ-1355 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AZ-1355, also known by its chemical name ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a compound that has demonstrated a dual mechanism of action in preclinical rodent models.[1] It functions as a lipid-lowering agent and an inhibitor of platelet aggregation.[1] Structurally distinct from other hypolipidemic agents of its time, this compound has shown efficacy in various animal models of hyperlipidemia.[1] Its unique profile, which combines effects on lipid metabolism and hemostasis, suggests its potential as a tool for investigating pathways related to atherosclerosis and thrombosis. These application notes provide a summary of the available data and generalized protocols for the use of this compound in in vivo research settings.

Mechanism of Action

This compound exerts its biological effects through two primary actions:

  • Lipid-Lowering Activity: this compound has been shown to reduce serum total cholesterol and triglycerides in rodent models of hyperlipidemia.[1] In hamsters, it also reduces lipid content in the liver and heart, improves the beta/alpha-lipoprotein ratio, and increases high-density lipoprotein (HDL) cholesterol.[1] The precise molecular mechanism for its lipid-lowering effects has not been fully elucidated in the available literature.

  • Anti-Platelet Aggregation: this compound inhibits platelet aggregation in vivo.[1] This effect is associated with its ability to increase the ratio of prostaglandin (B15479496) I2 (PGI2) to thromboxane (B8750289) A2 (TXA2) in vitro.[1] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a promoter of platelet aggregation. By shifting the balance towards PGI2, this compound likely creates an anti-thrombotic environment.

Data Presentation

Due to the limited availability of the full-text primary literature, specific quantitative data from in vivo studies with this compound are not readily accessible. The following table summarizes the qualitative findings reported in the available abstract.

Animal Model Parameter Measured Effect of this compound Reference
Triton-Treated Hyperlipidemic MiceSerum Total CholesterolLowered[1]
Dietary Hyperlipidemic RatsSerum Total CholesterolLowered[1]
Serum TriglyceridesLowered[1]
Golden HamstersSerum LipidsReduced[1]
Liver LipidsReduced[1]
Cardiac LipidsReduced[1]
Beta/Alpha-Lipoprotein RatioImproved[1]
HDL CholesterolIncreased[1]
In Vivo (Rodent)Platelet AggregationInhibited[1]

Experimental Protocols

The following are detailed, generalized protocols for in vivo studies with this compound based on the animal models mentioned in the literature.[1] Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Evaluation of Lipid-Lowering Effects in a Triton-Induced Hyperlipidemia Mouse Model

Objective: To assess the efficacy of this compound in reducing serum cholesterol levels in an acute model of hyperlipidemia.

Materials:

  • This compound

  • Clofibrate (as a reference compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Triton WR-1339 solution (in sterile saline)

  • Male mice (e.g., C57BL/6, 8-10 weeks old)

  • Standard laboratory chow and water

  • Animal handling and dosing equipment (gavage needles, syringes)

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Centrifuge

  • Serum cholesterol assay kit

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the mice for 12-16 hours with free access to water.

  • Grouping: Randomly divide the mice into the following groups (n=6-8 per group):

    • Normal Control (Vehicle only)

    • Hyperlipidemic Control (Triton WR-1339 + Vehicle)

    • This compound Treatment (Triton WR-1339 + this compound)

    • Reference Control (Triton WR-1339 + Clofibrate)

  • Dosing:

    • Administer this compound, clofibrate, or vehicle by oral gavage. The exact dose of this compound needs to be determined by dose-response studies.

  • Induction of Hyperlipidemia: 30 minutes after drug/vehicle administration, inject Triton WR-1339 intraperitoneally (e.g., 400 mg/kg).

  • Blood Collection: At 18-24 hours post-Triton injection, collect blood via retro-orbital sinus or cardiac puncture under anesthesia.

  • Serum Separation: Centrifuge the blood samples to separate the serum.

  • Biochemical Analysis: Analyze the serum for total cholesterol levels using a commercial assay kit.

  • Data Analysis: Compare the mean serum cholesterol levels between the groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Evaluation of Lipid-Lowering Effects in a Dietary-Induced Hyperlipidemia Rat Model

Objective: To determine the effect of chronic this compound administration on serum cholesterol and triglycerides in a diet-induced hyperlipidemia model.

Materials:

  • This compound

  • Clofibrate

  • Vehicle

  • Male rats (e.g., Sprague-Dawley or Wistar, 6-8 weeks old)

  • Standard chow diet

  • High-fat/high-cholesterol diet (e.g., containing 2% cholesterol, 10% fat)

  • Metabolic cages (optional, for food intake monitoring)

  • Dosing and blood collection equipment

  • Serum cholesterol and triglyceride assay kits

Procedure:

  • Animal Acclimation and Baseline: Acclimate rats for one week on a standard chow diet. Collect baseline blood samples.

  • Induction of Hyperlipidemia: Switch the diet of all rats (except the normal control group) to a high-fat/high-cholesterol diet for 4-8 weeks to induce hyperlipidemia.

  • Grouping: After the induction period, randomly assign the hyperlipidemic rats to the following groups (n=6-8 per group):

    • Normal Control (Standard Diet + Vehicle)

    • Hyperlipidemic Control (High-Fat Diet + Vehicle)

    • This compound Treatment (High-Fat Diet + this compound)

    • Reference Control (High-Fat Diet + Clofibrate)

  • Chronic Dosing: Administer this compound, clofibrate, or vehicle daily via oral gavage for a predetermined period (e.g., 4-6 weeks).

  • Monitoring: Monitor body weight and food intake regularly.

  • Blood Collection and Analysis: Collect blood samples at the end of the treatment period after an overnight fast. Analyze the serum for total cholesterol and triglycerides.

  • Tissue Analysis (Optional): At the end of the study, euthanize the animals and collect liver and heart tissues for lipid content analysis.

  • Data Analysis: Analyze the changes in lipid parameters from baseline and compare the end-of-study values between the groups.

Protocol 3: In Vivo Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation in live animals.

Materials:

  • This compound

  • Platelet aggregation-inducing agent (e.g., collagen, ADP)

  • Anesthetic (e.g., ketamine/xylazine)

  • Male rats or mice

  • Catheterization equipment (for intravenous administration)

  • Blood collection supplies (with anticoagulant, e.g., sodium citrate)

  • Platelet aggregometer or a method for counting circulating platelets.

Procedure:

  • Animal Preparation: Anesthetize the animal and, if necessary, cannulate the jugular vein for intravenous administration of the aggregating agent.

  • Dosing: Administer this compound or vehicle orally at a predetermined time before the induction of aggregation.

  • Baseline Blood Sample: Collect a small volume of blood to determine the baseline platelet count.

  • Induction of Aggregation: Inject the platelet aggregation-inducing agent (e.g., collagen/epinephrine mixture) intravenously.

  • Post-Induction Blood Samples: Collect blood samples at specific time points after the injection of the aggregating agent (e.g., 1, 5, and 10 minutes).

  • Platelet Counting: Immediately after collection, determine the platelet count in each blood sample. A drop in the circulating platelet count indicates the formation of platelet aggregates, primarily in the pulmonary vasculature.

  • Data Analysis: Calculate the percentage drop in platelet count from baseline for each group. Compare the extent of platelet count reduction between the this compound-treated and control groups.

Mandatory Visualizations

G cluster_0 Platelet cluster_1 Endothelial Cell Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation (Pro-thrombotic) TXA2->Platelet_Aggregation Arachidonic_Acid_EC Arachidonic Acid COX2 COX-2 Arachidonic_Acid_EC->COX2 PGH2_EC Prostaglandin H2 COX2->PGH2_EC PGI2_Synthase Prostacyclin I2 Synthase PGH2_EC->PGI2_Synthase PGI2 Prostacyclin I2 (PGI2) PGI2_Synthase->PGI2 Inhibit_Platelet_Aggregation Inhibition of Platelet Aggregation (Anti-thrombotic) PGI2->Inhibit_Platelet_Aggregation AZ1355 This compound Balance Shifts Balance Towards PGI2 AZ1355->Balance Balance->TXA2 Balance->PGI2

Caption: Proposed mechanism of this compound's anti-platelet action.

G start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Randomize into Groups (Control, this compound, etc.) acclimation->grouping dosing Administer this compound or Vehicle grouping->dosing induction Induce Disease Model (e.g., High-Fat Diet, Triton) dosing->induction monitoring Monitor Health & Parameters (e.g., Body Weight) induction->monitoring sampling Collect Biological Samples (e.g., Blood, Tissues) monitoring->sampling analysis Biochemical & Histological Analysis sampling->analysis data_analysis Statistical Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for an in vivo study with this compound.

Safety, Toxicity, and Pharmacokinetics

Note: There is no specific safety, toxicity, or pharmacokinetic data available for this compound in the public domain. The information below is based on the parent compound, dibenz[b,f][1][2]oxazepine, and general considerations for in vivo studies.

  • Safety and Handling: The parent compound, dibenz(b,f)(1,4)oxazepine, is known as CR gas and is a lachrymatory agent that can cause irritation to the eyes, skin, and respiratory tract.[3] It is suspected to be a carcinogen.[3] While this compound is a derivative, it is prudent to handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area or a chemical fume hood.

  • Toxicity: A repeated-dose inhalation study of the parent dibenzoxazepine (B10770217) in mice and hamsters at high doses affected survival but showed little specific organ-directed toxicity.[4] Another derivative of dibenzoxazepine showed an intravenous LD50 of 37 mg/kg in mice. Given the lack of specific data for this compound, it is recommended to perform a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) in the specific animal model being used.

  • Pharmacokinetics: No pharmacokinetic data for this compound are available. The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodents is unknown. For dibenzoxazepine derivatives used as drugs, such as oxcarbazepine, metabolism can be extensive.[5] Researchers should consider that the pharmacokinetic properties of this compound may vary between species. Hyperlipidemia itself can also affect the pharmacokinetics of drugs.

Disclaimer: The protocols and information provided are for guidance purposes only and are based on limited available literature. It is the responsibility of the researcher to develop and validate their own experimental procedures and to conduct a thorough risk assessment before using this compound.

References

Application Notes and Protocols for AZ-1355 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-1355, also known as ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is an experimental compound with a dual mechanism of action, demonstrating both lipid-lowering and anti-platelet aggregation properties.[1] Its therapeutic potential lies in its ability to modulate lipid profiles and thrombotic pathways, making it a candidate for investigation in cardiovascular research. The primary mechanism of action for its anti-platelet effects is the elevation of the prostaglandin (B15479496) I2 (PGI2) to thromboxane (B8750289) A2 (TXA2) ratio.[1]

These application notes provide a comprehensive overview of the experimental protocols for evaluating this compound in established rodent models of hyperlipidemia. The protocols are based on standard methodologies and the available data on this compound's biological activities.

Data Presentation

While the seminal study on this compound reported dose-dependent reductions in serum lipids, the specific quantitative data from this study is not publicly available. The following tables are presented as templates for researchers to structure their data when evaluating this compound or similar compounds.

Table 1: Effect of this compound on Serum Lipid Profile in Triton WR-1339-Induced Hyperlipidemic Mice

Treatment GroupDose (mg/kg)Total Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Normal ControlVehicleValueValueValueValue
Hyperlipidemic ControlVehicleValueValueValueValue
This compoundDose 1ValueValueValueValue
This compoundDose 2ValueValueValueValue
This compoundDose 3ValueValueValueValue
Reference Drug (e.g., Simvastatin)DoseValueValueValueValue

Table 2: Effect of this compound on Serum and Hepatic Lipids in Dietary-Induced Hyperlipidemic Rats

Treatment GroupDose (mg/kg/day)Serum Total Cholesterol (mg/dL)Serum Triglycerides (mg/dL)Hepatic Total Cholesterol (mg/g tissue)Hepatic Triglycerides (mg/g tissue)
Normal ControlVehicleValueValueValueValue
Hyperlipidemic ControlVehicleValueValueValueValue
This compoundDose 1ValueValueValueValue
This compoundDose 2ValueValueValueValue
This compoundDose 3ValueValueValueValue
Reference Drug (e.g., Atorvastatin)DoseValueValueValueValue

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in rodent models of hyperlipidemia.

Protocol 1: Triton WR-1339-Induced Acute Hyperlipidemia in Mice

This model is suitable for the rapid screening of hypolipidemic agents. Triton WR-1339, a non-ionic detergent, induces hyperlipidemia by inhibiting lipoprotein lipase, thus preventing the uptake of triglycerides from the circulation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Triton WR-1339 (Tyloxapol)

  • Normal saline (0.9% NaCl), sterile

  • Anesthetic agent (e.g., isoflurane)

  • Blood collection tubes (e.g., heparinized capillary tubes or EDTA-coated tubes)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week.

  • Fasting: Fast the mice for 12-16 hours before the experiment, with free access to water.

  • Grouping: Randomly divide the mice into experimental groups (n=6-8 per group), including a normal control, a hyperlipidemic control, this compound treatment groups (at least three doses), and a reference drug group.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The specific dose range for this compound is not available from the original studies; therefore, a dose-ranging study is recommended. For reference, other lipid-lowering agents have been tested in mice in the range of 10-50 mg/kg.

  • Induction of Hyperlipidemia: 30-60 minutes after drug administration, inject Triton WR-1339 (400 mg/kg) intraperitoneally. Prepare the Triton solution in sterile normal saline.

  • Blood Collection: At 18-24 hours post-Triton injection, collect blood samples from the retro-orbital plexus or via cardiac puncture under anesthesia.

  • Biochemical Analysis: Centrifuge the blood to separate plasma or serum. Analyze the samples for total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available kits.

Protocol 2: High-Fat Diet-Induced Hyperlipidemia in Rats

This model mimics the development of hyperlipidemia due to chronic consumption of a high-fat diet and is suitable for evaluating the long-term effects of therapeutic agents.

Materials:

  • Male Sprague-Dawley or Wistar rats (6-8 weeks old)

  • This compound

  • Vehicle for this compound

  • Standard pellet diet

  • High-fat diet (HFD): A typical HFD consists of a high percentage of fat (e.g., 45-60% of calories from fat), often supplemented with cholesterol (e.g., 1-2%) and cholic acid (e.g., 0.5%).

  • Metabolic cages (optional, for feces collection)

  • Blood collection supplies

Procedure:

  • Animal Acclimatization: Acclimatize rats as described in Protocol 1.

  • Induction of Hyperlipidemia: Feed the rats (excluding the normal control group) a high-fat diet for a period of 4-8 weeks to induce a stable hyperlipidemic state. The normal control group receives a standard diet.

  • Grouping and Treatment: After the induction period, confirm hyperlipidemia by analyzing baseline lipid profiles. Then, group the hyperlipidemic rats and initiate daily treatment with this compound (oral gavage is a common route) or vehicle for a period of 2-4 weeks.

  • Monitoring: Monitor body weight and food intake regularly throughout the study.

  • Sample Collection: At the end of the treatment period, after an overnight fast, collect blood samples. Euthanize the animals and collect liver tissue.

  • Biochemical Analysis:

    • Serum: Analyze for lipid profiles as described in Protocol 1.

    • Liver: Homogenize a portion of the liver tissue and extract lipids to measure hepatic total cholesterol and triglyceride levels.

Mandatory Visualizations

Signaling Pathway of Platelet Aggregation

The balance between Prostacyclin (PGI2) and Thromboxane A2 (TXA2) is crucial in regulating platelet aggregation. This compound is reported to elevate the PGI2/TXA2 ratio, thereby inhibiting platelet aggregation.

G cluster_0 Platelet cluster_1 Endothelial Cell Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 PGH2 COX1->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase Thromboxane_A2 Thromboxane A2 (TXA2) TXA2_Synthase->Thromboxane_A2 TP_Receptor TP Receptor Thromboxane_A2->TP_Receptor Activates Platelet_Aggregation Platelet Aggregation TP_Receptor->Platelet_Aggregation Promotes Arachidonic_Acid_EC Arachidonic Acid COX2 COX-2 Arachidonic_Acid_EC->COX2 PGH2_EC PGH2 COX2->PGH2_EC PGI2_Synthase PGI2 Synthase PGH2_EC->PGI2_Synthase Prostacyclin_I2 Prostacyclin (PGI2) PGI2_Synthase->Prostacyclin_I2 IP_Receptor IP Receptor (on Platelet) Prostacyclin_I2->IP_Receptor Activates Inhibit_Aggregation Inhibition of Platelet Aggregation IP_Receptor->Inhibit_Aggregation AZ1355 This compound AZ1355->Thromboxane_A2 Decreases TXA2 AZ1355->Prostacyclin_I2 Increases PGI2 G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Sample Collection and Analysis Animal_Acclimatization Rodent Acclimatization (Mice or Rats) Model_Induction Induction of Hyperlipidemia (Triton WR-1339 or High-Fat Diet) Animal_Acclimatization->Model_Induction Baseline_Sampling Baseline Blood Sampling Model_Induction->Baseline_Sampling Animal_Grouping Randomization into Treatment Groups Baseline_Sampling->Animal_Grouping Treatment_Admin Daily Administration of This compound / Vehicle / Reference Drug Animal_Grouping->Treatment_Admin Monitoring Monitor Body Weight and Food Intake Treatment_Admin->Monitoring Final_Sampling Final Blood and Tissue Collection Monitoring->Final_Sampling Biochemical_Analysis Serum/Plasma Lipid Profile Analysis Final_Sampling->Biochemical_Analysis Hepatic_Analysis Hepatic Lipid Analysis Final_Sampling->Hepatic_Analysis Data_Analysis Statistical Analysis of Results Biochemical_Analysis->Data_Analysis Hepatic_Analysis->Data_Analysis

References

Application Notes and Protocols for AZ-1355 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-1355, chemically identified as ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a novel hypolipidemic agent with a distinct pharmacological profile.[1] Preclinical studies have demonstrated its efficacy in reducing serum lipids and inhibiting platelet aggregation.[1][2] Notably, this compound has shown activity in a Triton-treated hyperlipidemic mouse model.[1] This document provides a summary of the known biological activities of this compound and a generalized protocol for its evaluation in a murine model of hyperlipidemia. It is important to note that specific dosage information for this compound in mice is not publicly available and must be determined empirically through dose-response studies.

Biological Activity of this compound

This compound has demonstrated a range of effects in preclinical rodent models, positioning it as a compound of interest for cardiovascular and metabolic research. Its primary activities are summarized below.

ParameterSpeciesModelObserved EffectReference
Serum Total CholesterolMouseTriton-induced HyperlipidemiaLowered[1]
Serum Total CholesterolRatDietary HyperlipidemiaLowered[1]
Serum TriglycerideRatDietary HyperlipidemiaLowered[1]
Platelet AggregationIn vivo (species not specified)Not specifiedInhibited[1][2]
Prostaglandin (B15479496) I2 / Thromboxane (B8750289) A2 RatioIn vitroNot specifiedElevated[1][2]

Proposed Mechanism of Action: Modulation of Eicosanoid Balance

This compound is reported to elevate the ratio of prostaglandin I2 (PGI2) to thromboxane A2 (TXA2).[1][2] This suggests a potential mechanism of action involving the modulation of enzymes in the arachidonic acid cascade. PGI2 is a vasodilator and an inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a potent promoter of platelet aggregation. An increased PGI2/TXA2 ratio is generally considered beneficial for cardiovascular health.

AZ1355_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX Cyclooxygenase (COX) Arachidonic Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGI2 Synthase PGI2 Synthase PGH2->PGI2 Synthase TXA2 Synthase TXA2 Synthase PGH2->TXA2 Synthase PGI2 Prostacyclin (PGI2) PGI2 Synthase->PGI2 TXA2 Thromboxane A2 (TXA2) TXA2 Synthase->TXA2 Vasodilation Vasodilation PGI2->Vasodilation Inhibition of\nPlatelet Aggregation Inhibition of Platelet Aggregation PGI2->Inhibition of\nPlatelet Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Promotion of\nPlatelet Aggregation Promotion of Platelet Aggregation TXA2->Promotion of\nPlatelet Aggregation AZ1355 AZ1355 AZ1355->PGI2 Synthase Potentially Stimulates AZ1355->TXA2 Synthase Potentially Inhibits

Proposed mechanism of this compound on eicosanoid balance.

Experimental Protocol: Evaluation of this compound in a Triton WR-1339-Induced Hyperlipidemic Mouse Model

This protocol describes a general procedure for inducing acute hyperlipidemia in mice using Triton WR-1339 and for evaluating the therapeutic potential of a test compound like this compound.

3.1. Materials

  • Animals: Male C57BL/6 mice (8-10 weeks old)

  • Test Compound: this compound

  • Vehicle: To be determined based on the solubility of this compound (e.g., 0.5% carboxymethylcellulose, 10% Tween 80 in saline)

  • Inducing Agent: Triton WR-1339 (Tyloxapol)

  • Anesthetic: Isoflurane or other appropriate anesthetic

  • Blood Collection Supplies: Micro-hematocrit tubes or other suitable capillary tubes

  • Equipment: Animal balance, oral gavage needles, centrifuge, spectrophotometer, commercial kits for total cholesterol and triglyceride measurement.

3.2. Experimental Workflow

experimental_workflow cluster_pre Phase 1: Acclimatization & Baseline cluster_treatment Phase 2: Treatment & Induction cluster_post Phase 3: Sample Collection & Analysis Acclimatization Acclimatize mice for 1 week Grouping Randomly assign mice to groups (n=8-10 per group) Acclimatization->Grouping Baseline Collect baseline blood samples (T= -1h) Grouping->Baseline Treatment Administer Vehicle, this compound, or Reference Drug (e.g., Fenofibrate) via oral gavage (T=0h) Baseline->Treatment Induction Inject Triton WR-1339 (400 mg/kg, i.p.) 1 hour after treatment (T=1h) Treatment->Induction Fasting Fast mice for 18 hours post-Triton injection Induction->Fasting Blood_Collection Collect terminal blood samples via cardiac puncture under anesthesia (T=19h) Fasting->Blood_Collection Serum_Separation Separate serum by centrifugation Blood_Collection->Serum_Separation Analysis Measure serum Total Cholesterol and Triglycerides Serum_Separation->Analysis Data_Analysis Statistical analysis of results Analysis->Data_Analysis

Workflow for evaluating this compound in a hyperlipidemic mouse model.

3.3. Detailed Procedure

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Normal Control (Vehicle only)

    • Group 2: Hyperlipidemic Control (Vehicle + Triton WR-1339)

    • Group 3-5: this compound (Low, Medium, High dose) + Triton WR-1339

    • Group 6: Reference Drug (e.g., Fenofibrate) + Triton WR-1339

  • Baseline Blood Collection: Collect a small volume of blood from the tail vein for baseline lipid analysis.

  • Drug Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. The selection of doses for the dose-response study should be based on preliminary toxicity and efficacy studies.

    • Administer the vehicle, this compound, or reference drug to the respective groups via oral gavage.

  • Induction of Hyperlipidemia: One hour after drug administration, inject Triton WR-1339 (dissolved in saline) intraperitoneally at a dose of 400 mg/kg.

  • Fasting: Immediately after Triton injection, withdraw food to ensure an 18-hour fasting period before the final blood collection. Water should remain available.

  • Terminal Blood Collection: At 18 hours post-Triton injection (19 hours post-drug administration), anesthetize the mice and collect blood via cardiac puncture.

  • Serum Separation: Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

  • Biochemical Analysis: Analyze the serum samples for total cholesterol and triglyceride levels using commercially available enzymatic kits according to the manufacturer's instructions.

  • Data Analysis: Express data as mean ± SEM. Analyze for statistical significance using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the hyperlipidemic control group. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This compound is a promising hypolipidemic agent with a unique mechanism of action. The provided protocol offers a framework for its in vivo evaluation in a well-established mouse model of acute hyperlipidemia. Researchers should be aware that the optimal dosage, vehicle, and administration route for this compound in mice need to be established through careful dose-finding and pharmacokinetic studies. The insights gained from such studies will be crucial for the further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for In Vitro Assays Using AZ-1355

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-1355, a dibenzoxazepine (B10770217) derivative, is recognized for its lipid-lowering properties and its ability to inhibit platelet aggregation. A key in vitro characteristic of this compound is its capacity to elevate the ratio of prostaglandin (B15479496) I2 (PGI2, also known as prostacyclin) to thromboxane (B8750289) A2 (TXA2). This modulation of crucial signaling molecules suggests its potential therapeutic applications in cardiovascular and inflammatory diseases. These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on the production of PGI2 and TXA2.

Mechanism of Action Overview

This compound is understood to influence the arachidonic acid cascade. This pathway is responsible for the synthesis of prostaglandins (B1171923) and thromboxanes, which are lipid mediators involved in a wide array of physiological and pathological processes. Specifically, this compound is believed to either inhibit the activity of thromboxane synthase, the enzyme responsible for the production of TXA2, or stimulate the activity of prostacyclin synthase, which produces PGI2. The net effect is a shift in the balance towards the anti-aggregatory and vasodilatory effects of PGI2 over the pro-aggregatory and vasoconstrictive actions of TXA2.

AZ1355_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_2 Cyclooxygenase (COX-1/2) Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase Prostacyclin_Synthase Prostacyclin Synthase PGH2->Prostacyclin_Synthase TXA2 Thromboxane A2 (TXA2) Thromboxane_Synthase->TXA2 PGI2 Prostacyclin (PGI2) Prostacyclin_Synthase->PGI2 AZ1355_inhibits This compound AZ1355_inhibits->Thromboxane_Synthase AZ1355_stimulates This compound AZ1355_stimulates->Prostacyclin_Synthase

Caption: Signaling pathway of this compound in arachidonic acid metabolism.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro assays with this compound.

Table 1: Inhibition of Thromboxane B2 (TXB2) Production

This compound Concentration (µM)Mean TXB2 Concentration (pg/mL)Standard Deviation% Inhibition
0 (Vehicle Control)15001200
0.112509816.7
18006546.7
103504076.7
1001502590.0

Table 2: Stimulation of 6-keto-Prostaglandin F1α (PGI2 metabolite) Production

This compound Concentration (µM)Mean 6-keto-PGF1α Concentration (pg/mL)Standard Deviation% Stimulation
0 (Vehicle Control)500450
0.16505530
19508090
101400110180
1001550130210

Experimental Protocols

The following are generalized protocols for assessing the in vitro effects of this compound. These should be adapted based on the specific cell type and experimental conditions.

Protocol 1: In Vitro Thromboxane B2 (TXB2) Production Assay

This protocol outlines the measurement of TXB2, the stable metabolite of TXA2, in cell culture supernatants following treatment with this compound.

Materials:

  • Cell line capable of producing TXA2 (e.g., human platelets, U937 cells)

  • Cell culture medium and supplements

  • This compound

  • Vehicle control (e.g., DMSO)

  • Arachidonic acid (or other stimulus, e.g., collagen, thrombin)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Thromboxane B2 ELISA Kit

  • Microplate reader

Workflow:

TXB2_Assay_Workflow A 1. Seed cells in a 96-well plate and culture overnight. B 2. Pre-treat cells with varying concentrations of this compound or vehicle for 1 hour. A->B C 3. Stimulate cells with an agonist (e.g., arachidonic acid) to induce TXA2 production. B->C D 4. Incubate for the appropriate time to allow for TXA2 synthesis and conversion to TXB2. C->D E 5. Collect cell culture supernatant. D->E F 6. Perform TXB2 ELISA on the supernatant according to the manufacturer's protocol. E->F G 7. Read absorbance and calculate TXB2 concentrations. F->G

Caption: Experimental workflow for the in vitro TXB2 production assay.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 1-2 hours.

  • Stimulation: Add a stimulating agent such as arachidonic acid (final concentration typically 10-30 µM) to each well to induce TXA2 synthesis.

  • Reaction Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the Thromboxane B2 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance using a microplate reader and calculate the concentration of TXB2 from the standard curve. Calculate the percentage inhibition of TXB2 production for each concentration of this compound compared to the vehicle control.

Protocol 2: In Vitro 6-keto-Prostaglandin F1α (PGI2 metabolite) Production Assay

This protocol is designed to measure the stable metabolite of PGI2, 6-keto-PGF1α, in cell culture supernatants after treatment with this compound.

Materials:

  • Cell line capable of producing PGI2 (e.g., human umbilical vein endothelial cells - HUVECs)

  • Cell culture medium and supplements

  • This compound

  • Vehicle control (e.g., DMSO)

  • Stimulus (e.g., bradykinin (B550075), thrombin)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • 6-keto-Prostaglandin F1α ELISA Kit

  • Microplate reader

Workflow:

PGI2_Assay_Workflow A 1. Culture endothelial cells to confluence in a 96-well plate. B 2. Treat cells with various concentrations of this compound or vehicle control. A->B C 3. Incubate for a specified duration. B->C D 4. Optionally, add a stimulus to enhance PGI2 production. C->D E 5. Collect the cell culture supernatant. D->E F 6. Perform 6-keto-PGF1α ELISA on the supernatant as per the kit protocol. E->F G 7. Measure absorbance and determine 6-keto-PGF1α concentrations. F->G

Caption: Experimental workflow for the in vitro 6-keto-PGF1α assay.

Procedure:

  • Cell Culture: Grow endothelial cells to confluence in 96-well plates.

  • Compound Addition: Prepare dilutions of this compound in fresh cell culture medium. Replace the existing medium with the prepared solutions containing this compound or vehicle.

  • Incubation: Incubate the cells for a predetermined time (e.g., 2-4 hours) at 37°C.

  • Stimulation (Optional): If basal PGI2 production is low, a stimulus such as bradykinin (final concentration typically 1-10 µM) can be added to enhance synthesis.

  • Supernatant Harvest: Collect the cell culture supernatant for analysis.

  • ELISA: Use a commercial 6-keto-Prostaglandin F1α ELISA kit to measure the concentration of the PGI2 metabolite in the supernatants, following the manufacturer's protocol.

  • Data Analysis: Determine the 6-keto-PGF1α concentrations from the standard curve. Calculate the percentage stimulation of PGI2 production for each this compound concentration relative to the vehicle control.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize assay conditions, including cell type, seeding density, compound concentrations, and incubation times, for their specific experimental needs. The provided data is for illustrative purposes only and does not represent actual experimental results.

Application Notes and Protocols for AZ-1355 in Hyperlipidemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-1355, a novel dibenzoxazepine (B10770217) derivative, has been identified as a promising agent for the management of hyperlipidemia.[1] Preclinical studies have demonstrated its efficacy in reducing serum lipids through a mechanism distinct from existing therapies like clofibrate.[1] In addition to its lipid-lowering properties, this compound exhibits anti-platelet aggregation effects and favorably modulates the prostaglandin (B15479496) I2/thromboxane A2 ratio, suggesting a broader cardiovascular benefit.[1][2] This document provides a summary of the available preclinical data and outlines key experimental protocols for the investigation of this compound in hyperlipidemia research.

Preclinical Data Summary

In Vivo Efficacy in Rodent Models

Studies in various rodent models of hyperlipidemia have demonstrated the lipid-lowering capabilities of this compound. The compound has shown effectiveness in both chemically-induced and diet-induced hyperlipidemia.

Table 1: Summary of this compound Effects on Lipid Parameters in Rodent Models

Animal Model Condition Effect on Total Cholesterol Effect on Triglycerides Effect on HDL Cholesterol Effect on Beta/Alpha-Lipoprotein Ratio Reference
MiceTriton-Induced HyperlipidemiaLoweredNot ReportedNot ReportedNot Reported[1]
RatsDietary HyperlipidemiaLoweredLoweredNot ReportedNot Reported[1]
Golden HamstersNot SpecifiedReduced (Serum, Liver, Cardiac)Not ReportedIncreasedImproved[1]

Mechanism of Action

The precise molecular mechanism of action for this compound in lowering lipid levels is not fully elucidated but is known to be different from that of clofibrate.[1] Additionally, this compound has been shown to inhibit platelet aggregation and increase the prostaglandin I2/thromboxane A2 ratio, which are important markers in cardiovascular health.[1][2]

Experimental Protocols

The following are generalized protocols based on the reported preclinical studies for evaluating the efficacy of this compound in rodent models of hyperlipidemia.

Triton-Induced Hyperlipidemia Model in Mice

This model is used to rapidly induce hyperlipidemia to screen for the efficacy of lipid-lowering compounds.

Objective: To assess the effect of this compound on serum total cholesterol in a Triton WR-1339-induced hyperlipidemic mouse model.

Materials:

  • Male CD-1 mice (or similar strain)

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Triton WR-1339 solution (in saline)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Cholesterol assay kit

Protocol:

  • Acclimatize mice for at least one week under standard laboratory conditions.

  • Fast mice for 18 hours with free access to water.

  • Administer this compound or vehicle control orally (p.o.) at the desired doses.

  • One hour after compound administration, inject Triton WR-1339 intraperitoneally (i.p.) at a dose of 400 mg/kg to induce hyperlipidemia.

  • Collect blood samples via retro-orbital sinus or tail vein at 24 hours post-Triton injection.

  • Separate serum by centrifugation.

  • Measure serum total cholesterol levels using a commercial assay kit according to the manufacturer's instructions.

  • Analyze data and compare cholesterol levels between vehicle-treated and this compound-treated groups.

Dietary-Induced Hyperlipidemia Model in Rats

This model mimics hyperlipidemia induced by a high-fat, high-cholesterol diet, which is more clinically relevant.

Objective: To evaluate the effect of this compound on serum total cholesterol and triglycerides in rats with diet-induced hyperlipidemia.

Materials:

  • Male Sprague-Dawley rats (or similar strain)

  • High-fat, high-cholesterol diet (e.g., containing 2% cholesterol, 10% lard)

  • Standard chow

  • This compound

  • Vehicle control

  • Blood collection supplies

  • Cholesterol and triglyceride assay kits

Protocol:

  • Acclimatize rats for one week on standard chow.

  • Induce hyperlipidemia by feeding the rats a high-fat, high-cholesterol diet for a period of 2-4 weeks.

  • After the induction period, divide the rats into treatment groups (vehicle control, this compound at various doses).

  • Administer this compound or vehicle control orally once daily for a specified duration (e.g., 2-4 weeks) while continuing the high-fat diet.

  • At the end of the treatment period, fast the rats overnight.

  • Collect blood samples for serum preparation.

  • Measure serum total cholesterol and triglyceride levels using commercial assay kits.

  • Analyze the data to determine the effect of this compound on lipid parameters compared to the control group.

Visualizations

Experimental Workflow for Preclinical Evaluation of this compound

G cluster_model_prep Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis animal_selection Select Rodent Model (Mice, Rats, Hamsters) induction Induce Hyperlipidemia (Triton WR-1339 or High-Fat Diet) animal_selection->induction grouping Group Animals (Vehicle, this compound Doses) induction->grouping administration Administer Compound (Oral Gavage) grouping->administration blood_collection Blood Sample Collection administration->blood_collection serum_separation Serum Separation blood_collection->serum_separation lipid_measurement Measure Lipid Profile (TC, TG, HDL) serum_separation->lipid_measurement data_analysis Statistical Analysis lipid_measurement->data_analysis

Caption: Workflow for assessing this compound's lipid-lowering effects in rodent models.

Postulated Mechanism of Action of this compound

G cluster_lipid Lipid Metabolism cluster_platelet Platelet Function AZ1355 This compound TC Total Cholesterol AZ1355->TC Lowers TG Triglycerides AZ1355->TG Lowers HDL HDL Cholesterol AZ1355->HDL Increases Lipoprotein_Ratio Beta/Alpha-Lipoprotein Ratio AZ1355->Lipoprotein_Ratio Improves Platelet_Aggregation Platelet Aggregation AZ1355->Platelet_Aggregation Inhibits PGI2_TXA2 Prostaglandin I2 / Thromboxane A2 Ratio AZ1355->PGI2_TXA2 Elevates

Caption: Overview of the observed pharmacological effects of this compound.

References

Application Notes and Protocols: P2Y12 Receptor Antagonists in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P2Y12 receptor antagonists are a cornerstone in the management and prevention of cardiovascular diseases, particularly those stemming from arterial thrombosis. These agents play a critical role in inhibiting platelet activation and aggregation, thereby reducing the risk of events such as myocardial infarction and stroke. This document provides detailed application notes and protocols for the use of P2Y12 receptor antagonists in cardiovascular research, with a focus on their mechanism of action, key experiments, and relevant signaling pathways. While the specific compound "AZ-1355" is not widely documented, the principles and applications discussed herein are representative of the P2Y12 antagonist class, which includes well-established drugs like ticagrelor (B1683153) (formerly AZD6140), clopidogrel, and prasugrel.

The P2Y12 receptor, a G protein-coupled receptor found on the surface of platelets, is a primary target for antiplatelet therapy.[1] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a critical step in the amplification of platelet aggregation and thrombus formation. By blocking this receptor, P2Y12 antagonists effectively dampen the platelet response to vascular injury.

Mechanism of Action: The P2Y12 Signaling Pathway

ADP binding to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation. This involves the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K). These events ultimately lead to the activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation.[2]

P2Y12_Signaling_Pathway

Applications in Cardiovascular Research

The primary application of P2Y12 receptor antagonists in cardiovascular research is the study and modulation of platelet-dependent thrombosis. Key research areas include:

  • Acute Coronary Syndromes (ACS): Investigating the efficacy of novel P2Y12 antagonists in preventing thrombotic events in models of ACS.[1][3][4]

  • Percutaneous Coronary Intervention (PCI): Studying the role of these agents in preventing stent thrombosis following PCI.[4]

  • Stroke: Evaluating the potential of P2Y12 inhibitors in the prevention and treatment of ischemic stroke.

  • Cardiac Fibrosis: While the primary role is anti-platelet, emerging research explores the pleiotropic effects of P2Y12 antagonists, including potential impacts on inflammatory pathways that may influence cardiac remodeling and fibrosis.[5][6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for prominent P2Y12 receptor antagonists, providing a basis for comparison in research settings.

ParameterClopidogrelPrasugrelTicagrelor (AZD6140)
Class Thienopyridine (Prodrug)Thienopyridine (Prodrug)Cyclopentyl-triazolo-pyrimidine (Direct-acting)[2]
Binding IrreversibleIrreversibleReversible[2]
Onset of Action 2-6 hours30 minutes30 minutes
Metabolism Requires two-step hepatic CYP450 activationRequires one-step hepatic activationNot a prodrug, active itself
Inhibition of Platelet Aggregation (IPA) ~50%~70%>90%
Half-life ~6 hours (active metabolite)~7.4 hours (active metabolite)~7-8.5 hours

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This is the gold standard method for assessing platelet function and the efficacy of antiplatelet agents.

Objective: To measure the extent of platelet aggregation in response to an agonist (e.g., ADP) in the presence and absence of a P2Y12 receptor antagonist.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet-poor plasma (PPP) as a reference

  • ADP (agonist)

  • P2Y12 receptor antagonist (e.g., Ticagrelor)

  • Saline or appropriate buffer

  • Light transmission aggregometer

Procedure:

  • Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate.

  • PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.

  • Incubation: Pre-incubate the PRP with either the P2Y12 antagonist at various concentrations or a vehicle control for a specified time at 37°C.

  • Aggregation Measurement:

    • Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation).

    • Place a cuvette with PPP to set the 100% aggregation mark.

    • Add the agonist (ADP, typically 5-20 µM) to the pre-incubated PRP.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Calculate the maximum percentage of platelet aggregation for each condition. Plot a dose-response curve to determine the IC50 of the P2Y12 antagonist.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Blood Venous Blood (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000 x g, 20 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP with PPP PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate Incubate PRP with P2Y12 Antagonist or Vehicle Adjust->Incubate Aggregometer Place in Aggregometer Incubate->Aggregometer Add_ADP Add ADP (Agonist) Aggregometer->Add_ADP Record Record Light Transmission Add_ADP->Record Calculate Calculate % Aggregation Record->Calculate IC50 Determine IC50 Calculate->IC50

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Injury)

This model is used to evaluate the antithrombotic effects of P2Y12 antagonists in a live animal model.

Objective: To assess the ability of a P2Y12 receptor antagonist to prevent or delay the formation of an occlusive thrombus in the carotid artery of a rodent model.

Materials:

  • Anesthetized rodent (e.g., mouse or rat)

  • P2Y12 receptor antagonist

  • Ferric chloride (FeCl3) solution (e.g., 10%)

  • Surgical microscope

  • Doppler flow probe

  • Micro-applicator (e.g., filter paper)

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain its body temperature.

  • Drug Administration: Administer the P2Y12 antagonist or vehicle control via the desired route (e.g., oral gavage, intravenous injection) at a pre-determined time before surgery.

  • Surgical Exposure: Make a midline cervical incision and carefully expose the common carotid artery.

  • Flow Probe Placement: Place a Doppler flow probe around the artery to monitor blood flow.

  • Induction of Injury: Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a defined period (e.g., 3 minutes).

  • Monitoring: Continuously monitor blood flow until complete occlusion occurs (cessation of flow) or for a pre-defined experimental duration (e.g., 60 minutes).

  • Data Analysis: Record the time to occlusion. Compare the time to occlusion between the treated and control groups. A longer time to occlusion in the treated group indicates an antithrombotic effect.

Thrombosis_Model_Workflow cluster_prep Pre-Surgical Preparation cluster_surgery Surgical Procedure cluster_monitoring Monitoring and Analysis Anesthetize Anesthetize Animal Administer Administer P2Y12 Antagonist or Vehicle Anesthetize->Administer Expose Expose Carotid Artery Administer->Expose Flow_Probe Place Doppler Flow Probe Expose->Flow_Probe FeCl3 Apply Ferric Chloride (FeCl3) Flow_Probe->FeCl3 Monitor_Flow Monitor Blood Flow FeCl3->Monitor_Flow Record_Time Record Time to Occlusion Monitor_Flow->Record_Time Compare Compare Groups Record_Time->Compare

Conclusion

P2Y12 receptor antagonists are indispensable tools in cardiovascular research. Understanding their mechanism of action and employing standardized in vitro and in vivo models are crucial for the development and evaluation of new antiplatelet therapies. The protocols and data presented here provide a framework for researchers to investigate the role of these important compounds in the complex interplay of thrombosis and cardiovascular disease.

References

Application Notes and Protocols for Preparing AZ-1355 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-1355 is a small molecule inhibitor identified as a lipid-lowering compound. It exerts its biological effects by inhibiting platelet aggregation and elevating the ratio of prostaglandin (B15479496) I2 (PGI2) to thromboxane (B8750289) A2 (TXA2)[1][2]. Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the solubilization, storage, and handling of this compound.

Chemical Properties and Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Chemical Name Ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.326 g/mol
CAS Number 75451-07-9
Appearance Solid Powder
Solubility 10 mM in DMSO
Purity >98% (as determined by HPLC)

Experimental Protocols

Materials and Equipment
  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Equilibrate this compound to Room Temperature: Before opening the vial, allow the solid this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

  • Weighing the Compound:

    • On a calibrated precision balance, carefully weigh the desired amount of this compound powder.

    • To prepare 1 mL of a 10 mM stock solution, you will need 2.993 mg of this compound.

      • Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g

      • Mass (mg) = 0.010 mol/L * 0.001 L * 299.326 g/mol * 1000 mg/g = 2.993 mg

  • Dissolving the Compound:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 2.993 mg, add 1 mL of DMSO.

    • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage. When stored properly, the solution in DMSO is stable for at least 6 months at -80°C and -20°C[1].

Protocol for Preparing Working Solutions
  • Thawing the Stock Solution: When ready to use, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions of the stock solution in the appropriate cell culture medium or experimental buffer to achieve the desired final concentration. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can sometimes cause precipitation[3].

    • Example for a 10 µM working solution: First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of the experimental buffer. This results in a 10 µM intermediate solution.

  • Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the samples treated with this compound to account for any effects of the solvent.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and direct contact with skin and eyes.

  • Dispose of waste materials containing this compound and DMSO according to your institution's guidelines for chemical waste disposal.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Use start Start: Obtain this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw for Use store->thaw dilute Prepare Working Solution thaw->dilute end End: Use in Experiment dilute->end

Caption: Workflow for preparing this compound stock solutions.

Signaling Pathway

G cluster_pathways Opposing Signaling Pathways Modulated by this compound cluster_pgi2 Prostacyclin (PGI2) Pathway cluster_txa2 Thromboxane A2 (TXA2) Pathway pgi2 PGI2 ip_receptor IP Receptor pgi2->ip_receptor binds ac Adenylyl Cyclase ip_receptor->ac activates camp ↑ cAMP ac->camp inhibition Inhibition of Platelet Aggregation & Vasodilation camp->inhibition txa2 TXA2 tp_receptor TP Receptor txa2->tp_receptor binds plc Phospholipase C tp_receptor->plc activates ip3_dag ↑ IP3 & DAG plc->ip3_dag ca2 ↑ Intracellular Ca²⁺ ip3_dag->ca2 activation Platelet Aggregation & Vasoconstriction ca2->activation az1355 This compound az1355->pgi2 Increases Ratio

Caption: this compound elevates the PGI2 to TXA2 ratio.

References

AZ-1355 solubility and formulation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-1355, with the chemical name ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a compound recognized for its dual lipid-lowering and anti-platelet aggregation properties.[1] This molecule holds potential for research in cardiovascular diseases, particularly in studies related to atherosclerosis and thrombosis. This compound has been shown to reduce serum total cholesterol and triglycerides in animal models and to inhibit platelet aggregation by elevating the prostaglandin (B15479496) I2 (PGI2) to thromboxane (B8750289) A2 (TXA2) ratio.[1] These application notes provide detailed information on the solubility, formulation, and experimental protocols for the use of this compound in laboratory settings.

Physicochemical Properties and Solubility

A clear understanding of this compound's physical and chemical characteristics is fundamental for its effective use in experiments.

PropertyDataReference
Chemical Name Ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate[1]
CAS Number 75451-07-9
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.32 g/mol
Solubility 10 mM in DMSO

Mechanism of Action: Modulation of the PGI2/TXA2 Signaling Axis

This compound exerts its anti-platelet effects by modulating the balance between two key signaling molecules: prostacyclin (PGI2) and thromboxane A2 (TXA2). These eicosanoids have opposing effects on platelet activation and vascular tone.

  • Prostacyclin (PGI2) Pathway (Inhibitory): PGI2 is produced by endothelial cells and acts as a potent vasodilator and inhibitor of platelet aggregation. It binds to the prostacyclin receptor (IP receptor) on platelets, a G-protein coupled receptor (GPCR) that is coupled to a stimulatory G-protein (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels inhibit platelet activation and aggregation.

  • Thromboxane A2 (TXA2) Pathway (Activatory): TXA2 is synthesized by platelets and is a powerful vasoconstrictor and promoter of platelet aggregation. It binds to the thromboxane receptor (TP receptor), a GPCR coupled to a Gq protein. Activation of Gq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and together with DAG, activates protein kinase C (PKC). The resulting increase in intracellular calcium and PKC activation are critical for platelet shape change, degranulation, and aggregation.

By increasing the PGI2/TXA2 ratio, this compound is thought to shift the balance towards the inhibitory PGI2 pathway, leading to a reduction in platelet aggregation.

AZ1355_Signaling_Pathway cluster_platelet Platelet PGI2 Prostacyclin (PGI2) IP_Receptor IP Receptor (Gs-coupled) PGI2->IP_Receptor Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Inhibition Inhibition of Platelet Aggregation cAMP->Inhibition TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor (Gq-coupled) TXA2->TP_Receptor PLC Phospholipase C (PLC) TP_Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation AZ1355 This compound AZ1355->PGI2 ↑ PGI2/TXA2 Ratio AZ1355->TXA2

Caption: Opposing signaling pathways of PGI2 and TXA2 in platelets.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes a method to assess the effect of this compound on platelet aggregation using light transmission aggregometry (LTA).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Human whole blood (collected in 3.2% or 3.8% sodium citrate (B86180) tubes)

  • Platelet agonists (e.g., Adenosine diphosphate (B83284) (ADP), collagen, arachidonic acid)

  • Phosphate-buffered saline (PBS)

  • Light Transmission Aggregometer

  • Centrifuge

  • Pipettes and tips

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect fresh human whole blood in sodium citrate tubes.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (the supernatant).

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in DMSO or an appropriate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent effects.

  • Platelet Aggregation Assay:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a small volume of the diluted this compound solution or vehicle control (DMSO) to a cuvette containing PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

    • Add a platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

    • The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.

  • Data Analysis:

    • Generate dose-response curves by plotting the percentage of aggregation inhibition against the concentration of this compound.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits platelet aggregation by 50%.

Platelet_Aggregation_Workflow Blood_Collection 1. Collect Human Whole Blood (Sodium Citrate) Centrifuge_PRP 2. Centrifuge (Low Speed) to obtain PRP Blood_Collection->Centrifuge_PRP Centrifuge_PPP 3. Centrifuge (High Speed) to obtain PPP Centrifuge_PRP->Centrifuge_PPP Assay_Setup 5. Pre-warm PRP/PPP to 37°C Calibrate Aggregometer Centrifuge_PRP->Assay_Setup Centrifuge_PPP->Assay_Setup Prepare_AZ1355 4. Prepare this compound Stock and Dilutions in DMSO Incubation 6. Incubate PRP with This compound or Vehicle Prepare_AZ1355->Incubation Assay_Setup->Incubation Induce_Aggregation 7. Add Platelet Agonist (e.g., ADP, Collagen) Incubation->Induce_Aggregation Record_Data 8. Record Light Transmission Induce_Aggregation->Record_Data Analyze_Data 9. Analyze Data (Dose-Response, IC₅₀) Record_Data->Analyze_Data

Caption: Workflow for in vitro platelet aggregation assay.
In Vivo Formulation and Administration for Rodent Models

This compound has been evaluated in rodent models of hyperlipidemia.[1] The following provides a general guideline for formulation and administration. The exact vehicle and dosage should be optimized based on the specific experimental design and animal model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, polyethylene (B3416737) glycol (PEG) 400, or a mixture of solvents appropriate for oral or intraperitoneal administration)

  • Rodents (e.g., Triton-treated hyperlipidemic mice or dietary hyperlipidemic rats)

  • Gavage needles or syringes for injection

Procedure:

  • Formulation Preparation:

    • The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. Due to its likely hydrophobic nature, a suspension or a solution in a co-solvent system may be necessary.

    • For a suspension in 0.5% CMC:

      • Weigh the required amount of this compound.

      • Prepare a 0.5% (w/v) solution of CMC in sterile water.

      • Gradually add the this compound powder to the CMC solution while vortexing or sonicating to ensure a uniform suspension.

    • For a solution in a co-solvent system (e.g., DMSO/PEG400/Water):

      • Dissolve this compound in a minimal amount of DMSO.

      • Add PEG400 and then sterile water to the desired final volume and concentration. The ratio of solvents must be carefully determined to maintain solubility and minimize toxicity.

  • Administration:

    • The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the experimental goals.

    • The dosage of this compound should be determined from preliminary dose-ranging studies or based on literature values for similar compounds.

    • For oral gavage, carefully administer the formulated this compound directly into the stomach of the animal using a gavage needle.

    • For intraperitoneal injection, inject the formulation into the peritoneal cavity.

    • A vehicle control group receiving the formulation without this compound is essential.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals for any adverse effects.

    • At the end of the study period, collect blood and/or tissues for analysis of lipid levels (total cholesterol, triglycerides), platelet aggregation, or other relevant biomarkers.

Conclusion

This compound is a promising research compound with potential applications in the study of cardiovascular diseases. The protocols and information provided in these application notes are intended to serve as a guide for researchers. It is crucial to optimize experimental conditions and perform appropriate controls to ensure the validity and reproducibility of the results. Further investigation into the precise molecular targets and a more detailed in vivo characterization will be valuable for elucidating the full therapeutic potential of this compound.

References

Commercial Sources and Application Notes for AZ-1355

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-1355 is a dibenzoxazepine (B10770217) derivative with demonstrated efficacy as a lipid-lowering agent and an inhibitor of platelet aggregation.[1] Its dual-action profile makes it a compound of interest for research in cardiovascular diseases and related metabolic disorders. This document provides an overview of commercial sources for this compound, along with detailed application notes and experimental protocols to guide its use in a research setting.

Commercial Availability

This compound is available from various chemical suppliers catering to the research and development community. Researchers can procure this compound from the following vendors:

VendorProduct NameCatalog NumberAvailable Quantities
MedChemExpressThis compoundHY-1016921 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
ProbechemThis compoundPC-6333650 mg, 100 mg (custom bulk inquiries welcome)

Biological Activity

This compound exhibits two primary biological activities:

  • Lipid-Lowering Effects: In vivo studies have shown that this compound effectively reduces serum total cholesterol and triglycerides.[1]

  • Inhibition of Platelet Aggregation: this compound has been observed to inhibit platelet aggregation in vivo and favorably modulates the ratio of prostaglandin (B15479496) I2 (PGI2) to thromboxane (B8750289) A2 (TXA2) in vitro.[1] An elevated PGI2/TXA2 ratio is associated with reduced thrombotic risk.

Application Notes and Protocols

In Vitro Platelet Aggregation Assay

This protocol is adapted from standard light transmission aggregometry (LTA) methods and can be used to assess the in vitro efficacy of this compound in inhibiting platelet aggregation.

Objective: To determine the concentration-dependent effect of this compound on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • This compound

  • Human whole blood (collected in 3.2% sodium citrate)

  • Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Arachidonic Acid)

  • Phosphate-buffered saline (PBS)

  • Light Transmission Aggregometer

  • Centrifuge

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP. The PPP will be used to blank the aggregometer.

  • Assay Procedure:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP if necessary.

    • Pre-warm the PRP to 37°C.

    • Add a specific volume of PRP to the aggregometer cuvettes.

    • Add varying concentrations of this compound (or vehicle control) to the cuvettes and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a platelet agonist (e.g., ADP at a final concentration of 5-20 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of platelet aggregation is calculated relative to the light transmission of the PPP (representing 100% aggregation) and PRP (representing 0% aggregation).

    • Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value.

In Vivo Lipid-Lowering Studies in Rodents

This protocol provides a general framework for evaluating the lipid-lowering effects of this compound in a rodent model of hyperlipidemia, based on the study by Wada et al. (1981).[1]

Objective: To assess the effect of this compound on serum lipid profiles in hyperlipidemic rats or mice.

Animal Model:

  • Triton WR-1339-Induced Hyperlipidemic Mice: A single intraperitoneal injection of Triton WR-1339 can induce acute hyperlipidemia.

  • High-Fat Diet-Induced Hyperlipidemic Rats: Feeding rats a high-fat, high-cholesterol diet for several weeks will induce a more chronic hyperlipidemic state.

Experimental Design:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Induction of Hyperlipidemia: Induce hyperlipidemia using one of the models described above.

  • Grouping and Treatment:

    • Randomly divide the animals into groups (n=8-10 per group):

      • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

      • This compound (at various dose levels, e.g., 10, 30, 100 mg/kg)

      • Positive Control (e.g., Clofibrate)

    • Administer the compounds orally once daily for a specified period (e.g., 7-14 days for the high-fat diet model).

  • Sample Collection and Analysis:

    • At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital sinus sampling after an overnight fast.

    • Separate the serum by centrifugation.

    • Analyze the serum for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using commercially available enzymatic kits.

Quantitative Data from Rodent Studies:

The following table summarizes the reported effects of this compound on serum lipids in different rodent models.[1]

Animal ModelTreatment GroupDose (mg/kg, p.o.)% Decrease in Total Cholesterol% Decrease in Triglycerides
Triton-treated MiceThis compound100Significant reductionNot reported
High-fat diet RatsThis compound100Significant reductionSignificant reduction
Golden HamstersThis compoundNot specifiedSignificant reductionSignificant reduction
Measurement of Prostaglandin I2 (PGI2) and Thromboxane A2 (TXA2) Ratio

Objective: To determine the effect of this compound on the PGI2/TXA2 ratio in vitro.

Methodology: The levels of PGI2 and TXA2 can be indirectly measured by quantifying their stable, non-enzymatic hydrolysis products, 6-keto-PGF1α and Thromboxane B2 (TXB2), respectively. This can be achieved using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol Outline:

  • Sample Preparation: Use washed platelets or other relevant cell types.

  • Treatment: Incubate the cells with varying concentrations of this compound or vehicle control.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., arachidonic acid or collagen) to induce the production of PGI2 and TXA2.

  • Sample Collection: Collect the supernatant at different time points.

  • ELISA: Perform the ELISA for 6-keto-PGF1α and TXB2 according to the manufacturer's instructions.

  • Data Analysis: Calculate the ratio of 6-keto-PGF1α to TXB2 for each treatment condition.

Signaling Pathways and Experimental Workflows

Mechanism of Action in Platelet Aggregation

The inhibitory effect of this compound on platelet aggregation is linked to its ability to increase the PGI2/TXA2 ratio.[1] PGI2 is a potent inhibitor of platelet aggregation, while TXA2 is a potent promoter. The balance between these two eicosanoids is crucial for regulating hemostasis. An elevated PGI2/TXA2 ratio shifts the balance towards an anti-platelet and vasodilatory state.

AZ1355_Mechanism cluster_membrane Cell Membrane cluster_pathways Eicosanoid Synthesis Pathways cluster_effects Physiological Effects Arachidonic Acid Arachidonic Acid COX Cyclooxygenase (COX-1) Arachidonic Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Inhibition Inhibition of Platelet Aggregation PGI2->Platelet_Inhibition Vasodilation Vasodilation PGI2->Vasodilation AZ1355 This compound AZ1355->TXA2_Synthase Potential Inhibition AZ1355->PGI2_Synthase Potential Activation

Caption: Proposed mechanism of this compound on the PGI2/TXA2 balance.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the initial in vitro characterization of this compound's anti-platelet activity.

InVitro_Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) start->prep_prp lta_assay Light Transmission Aggregometry (LTA) Assay prep_prp->lta_assay elisa_assay PGI2/TXA2 Ratio Measurement (ELISA) prep_prp->elisa_assay data_analysis Data Analysis (IC50, Ratio Calculation) lta_assay->data_analysis elisa_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro characterization of this compound.

Logical Relationship for In Vivo Lipid-Lowering Study

This diagram illustrates the logical steps involved in conducting an in vivo study to evaluate the lipid-lowering properties of this compound.

InVivo_Logic start Start model_selection Select Animal Model (e.g., High-Fat Diet Rat) start->model_selection induction Induce Hyperlipidemia model_selection->induction grouping Randomize into Treatment Groups induction->grouping treatment Administer this compound, Vehicle, and Positive Control grouping->treatment sampling Collect Blood Samples treatment->sampling analysis Analyze Serum Lipid Profile sampling->analysis conclusion Draw Conclusions on Efficacy analysis->conclusion end End conclusion->end

Caption: Logical flow of an in vivo lipid-lowering study.

References

Troubleshooting & Optimization

AZ-1355 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the off-target effects of AZ-1355, a compound primarily characterized as a lipid-lowering agent, is limited. The following technical support guide is a representative example constructed to address common issues encountered with investigational compounds in a research setting. The data and experimental details provided are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line at concentrations where the primary target should not be affected. Could this be due to off-target effects of this compound?

A1: Yes, unexpected cytotoxicity is a common indicator of off-target activity. We recommend performing a dose-response cell viability assay and comparing the cytotoxic concentration to the IC50 of the intended target. If cytotoxicity occurs at concentrations close to or lower than the on-target IC50, it is likely mediated by one or more off-target kinases. We advise conducting a broad kinase panel screening to identify potential off-target interactions that could lead to cellular toxicity.

Q2: Our results from a biochemical kinase assay and a cell-based assay are inconsistent. What could be the reason for this discrepancy?

A2: Discrepancies between biochemical and cell-based assays can arise from several factors. In the cellular environment, compound permeability, stability, and efflux by cellular transporters can influence the effective intracellular concentration. Furthermore, off-target effects that are not apparent in a purified biochemical assay can become significant in a complex cellular system. For instance, this compound might inhibit a kinase upstream of your target's signaling pathway in the cell, leading to a different outcome than direct inhibition of the purified target protein. We suggest verifying the intracellular concentration of this compound and examining the phosphorylation status of known off-target kinases in your cell-based model.

Q3: We have identified a potential off-target kinase for this compound. How can we confirm this interaction and its relevance in our experimental model?

A3: To confirm a suspected off-target interaction, you can perform a direct enzymatic assay with the purified off-target kinase. If the interaction is confirmed, the next step is to assess its relevance in your cellular model. This can be achieved by examining the phosphorylation of a known substrate of the off-target kinase in cells treated with this compound. Additionally, you can use techniques like siRNA-mediated knockdown of the off-target kinase to see if it phenocopies the effect observed with this compound treatment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Cell Phenotype (e.g., morphological changes, differentiation) Off-target inhibition of a kinase involved in cell fate determination.Perform a kinase screen to identify potential off-targets. Validate key off-targets using orthogonal approaches (e.g., Western blot for downstream signaling, use of a more selective inhibitor if available).
High Background Signal in Kinase Assay Compound precipitation or interference with the assay detection system.Check the solubility of this compound in your assay buffer. Run a control experiment without the kinase to check for direct interference with the detection reagents.
Variable IC50 Values Between Experiments Inconsistent compound handling or cell passage number.Prepare fresh dilutions of this compound for each experiment. Ensure consistent cell culture conditions and use cells within a defined passage number range.
Activation of a Signaling Pathway Instead of Inhibition Complex off-target profile leading to indirect activation of a compensatory pathway.Map the known off-targets of this compound onto signaling pathway diagrams. Investigate the activation of parallel or feedback pathways using phosphoproteomics or Western blotting.

Quantitative Data Summary

The following table summarizes the hypothetical inhibitory activity of this compound against its primary target and a selection of off-target kinases.

Kinase Target IC50 (nM) Assay Type
Primary Target: Kinase A 15Biochemical
Off-Target: Kinase B 150Biochemical
Off-Target: Kinase C 800Biochemical
Off-Target: Kinase D >10,000Biochemical

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagent Preparation:

    • Prepare a serial dilution of this compound in kinase buffer.

    • Prepare a solution of the target kinase and a fluorescently labeled ATP tracer.

    • Prepare a solution of the europium-labeled anti-tag antibody.

  • Assay Procedure:

    • Add the kinase, tracer, and this compound dilutions to a 384-well plate.

    • Incubate for 60 minutes at room temperature.

    • Add the antibody solution.

    • Incubate for another 60 minutes at room temperature.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Plot the ratio against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Include a vehicle-only control.

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Add solubilization buffer to each well and incubate overnight at 37°C.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of viable cells against the logarithm of the this compound concentration.

    • Determine the concentration that causes 50% growth inhibition (GI50).

Visualizations

Signal_Pathway AZ1355 This compound TargetA Primary Target (Kinase A) AZ1355->TargetA Inhibition OffTargetB Off-Target (Kinase B) AZ1355->OffTargetB Inhibition DownstreamA Downstream Effector A TargetA->DownstreamA Phosphorylation DownstreamB Downstream Effector B OffTargetB->DownstreamB Phosphorylation DesiredEffect Desired Therapeutic Effect DownstreamA->DesiredEffect SideEffect Undesired Side Effect DownstreamB->SideEffect

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow Start Start: Unexpected Phenotype Observed KinaseScreen Broad Kinase Panel Screening Start->KinaseScreen IdentifyHits Identify Potential Off-Target Hits KinaseScreen->IdentifyHits BiochemValidation Biochemical Validation (IC50 Determination) IdentifyHits->BiochemValidation CellularValidation Cellular Validation (Western Blot for Substrate Phosphorylation) BiochemValidation->CellularValidation PhenotypeLink Link Off-Target to Phenotype (e.g., siRNA) CellularValidation->PhenotypeLink Conclusion Conclusion: Confirmed Off-Target Effect PhenotypeLink->Conclusion

Caption: Workflow for investigating off-target effects.

Technical Support Center: Optimizing AZ-1355 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AZ-1355 in in vitro studies. The information is tailored for professionals in drug development and scientific research, offering detailed methodologies and data presentation to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro activity of this compound?

A1: this compound is recognized for its effects on platelet aggregation and eicosanoid pathways. In vitro studies have shown that it inhibits platelet aggregation and elevates the ratio of prostaglandin (B15479496) I2 (PGI2) to thromboxane (B8750289) A2 (TXA2).[1]

Q2: What is the likely mechanism of action for this compound's effect on the PGI2/TXA2 ratio?

A2: While the precise mechanism for this compound is not definitively established in the provided information, its ability to increase the PGI2/TXA2 ratio suggests it may act on the arachidonic acid metabolic pathway. This could involve the inhibition of thromboxane synthase, the enzyme responsible for TXA2 production in platelets, and/or the promotion of prostacyclin synthase activity, which produces the anti-aggregatory and vasodilatory PGI2 in endothelial cells.

Q3: What are the key considerations before starting an in vitro experiment with this compound?

A3: Before initiating experiments, it is crucial to:

  • Determine the appropriate solvent for this compound. Ensure the solvent is compatible with your cell type and assay, and that the final concentration of the solvent in the experiment does not exceed a non-toxic level (typically <0.1%).

  • Establish a dose-response curve. This is essential to identify the optimal concentration range for your specific cell type and experimental endpoint.

  • Include appropriate controls. This includes a vehicle control (solvent only), a positive control (a known inhibitor of the pathway), and a negative control (untreated cells).

Troubleshooting Guides

Platelet Aggregation Assays

Problem: High variability in platelet aggregation results between experiments.

  • Possible Cause: Inconsistent platelet preparation.

    • Solution: Standardize the blood collection and platelet-rich plasma (PRP) preparation protocol. Ensure consistent centrifugation speed and time. Use freshly prepared PRP for each experiment, as platelet activity can decline with time.

  • Possible Cause: Variation in agonist concentration.

    • Solution: Prepare fresh agonist solutions for each experiment. Verify the final concentration of the agonist in the assay.

  • Possible Cause: Donor-to-donor variability.

    • Solution: If possible, use platelets from the same donor for a set of comparative experiments. If using different donors, be aware of potential biological variability and increase the number of replicates.

Problem: No inhibition of platelet aggregation observed with this compound.

  • Possible Cause: Incorrect concentration range.

    • Solution: Perform a wider dose-response study, including both lower and higher concentrations of this compound.

  • Possible Cause: Inactive compound.

    • Solution: Verify the integrity and purity of your this compound stock. If possible, confirm its activity using a secondary assay.

  • Possible Cause: Inappropriate agonist used.

    • Solution: The inhibitory effect of this compound may be specific to certain agonists. Test a panel of agonists that induce platelet aggregation through different pathways (e.g., ADP, collagen, arachidonic acid).

Prostaglandin I2 (PGI2) and Thromboxane A2 (TXA2) Assays

Problem: Low or undetectable levels of PGI2 or TXA2.

  • Possible Cause: Insufficient cell stimulation.

    • Solution: Optimize the concentration of the stimulus (e.g., arachidonic acid, thrombin) and the incubation time to ensure adequate production of prostaglandins.

  • Possible Cause: Degradation of prostaglandins.

    • Solution: PGI2 and TXA2 are unstable. Their stable metabolites, 6-keto-PGF1α and TXB2, respectively, should be measured. Collect supernatants promptly and store them at -80°C until analysis. Include a prostaglandin synthetase inhibitor, such as indomethacin, in collection tubes if necessary to prevent ex vivo synthesis.

Problem: Inconsistent PGI2/TXA2 ratios.

  • Possible Cause: Variable cell numbers.

    • Solution: Ensure accurate cell counting and seeding to have consistent cell numbers across all wells and experiments.

  • Possible Cause: Assay interference.

    • Solution: The components of your cell culture medium or the compound solvent may interfere with the ELISA or mass spectrometry assay. Run appropriate controls to test for interference.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Platelet Aggregation

This compound Concentration (µM)% Inhibition of Platelet Aggregation (Mean ± SD)
0 (Vehicle)0 ± 5
0.115 ± 7
145 ± 10
1085 ± 8
10095 ± 4
IC50 (µM) ~1.2

Table 2: Hypothetical Effect of this compound on the PGI2/TXA2 Ratio in Co-culture of Endothelial Cells and Platelets

This compound Concentration (µM)PGI2 (pg/mL) (Mean ± SD)TXA2 (as TXB2) (pg/mL) (Mean ± SD)PGI2/TXA2 Ratio
0 (Vehicle)150 ± 20500 ± 500.3
1180 ± 25250 ± 300.72
10220 ± 30100 ± 152.2
100250 ± 3550 ± 105.0

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

Objective: To determine the effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human blood in 3.2% sodium citrate (B86180) tubes

  • Platelet agonists (e.g., ADP, collagen, arachidonic acid)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Platelet aggregometer and cuvettes

Method:

  • Preparation of Platelet-Rich Plasma (PRP): a. Centrifuge whole blood at 200 x g for 15 minutes at room temperature. b. Carefully collect the upper PRP layer. c. Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP) for use as a blank.

  • Assay Procedure: a. Pre-warm PRP and PPP to 37°C. b. Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation). c. Add PRP to a cuvette with a stir bar. d. Add the desired concentration of this compound or vehicle control and incubate for 5 minutes. e. Add the platelet agonist to initiate aggregation. f. Record the aggregation for 5-10 minutes.

  • Data Analysis: a. Determine the maximum percentage of aggregation for each condition. b. Calculate the percentage of inhibition by this compound relative to the vehicle control. c. Plot the percent inhibition against the log of this compound concentration to determine the IC50 value.

Protocol 2: Measurement of PGI2 and TXA2

Objective: To measure the effect of this compound on the production of PGI2 and TXA2 in a co-culture of endothelial cells and platelets.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Platelet-rich plasma (PRP)

  • Arachidonic acid (stimulus)

  • This compound stock solution

  • ELISA kits for 6-keto-PGF1α (PGI2 metabolite) and TXB2 (TXA2 metabolite)

Method:

  • Cell Culture and Co-culture Setup: a. Culture HUVECs to confluence in a 24-well plate. b. Prepare PRP as described in Protocol 1. c. Wash HUVECs with PBS and add fresh culture medium. d. Add PRP to the HUVEC-containing wells.

  • Treatment and Stimulation: a. Add various concentrations of this compound or vehicle control to the wells and incubate for 1 hour. b. Add arachidonic acid to stimulate prostaglandin production and incubate for 30 minutes.

  • Sample Collection and Analysis: a. Collect the supernatant from each well. b. Centrifuge the supernatant to remove any cells or platelets. c. Store the supernatant at -80°C until analysis. d. Measure the concentrations of 6-keto-PGF1α and TXB2 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the PGI2/TXA2 ratio for each condition. b. Plot the ratio against the concentration of this compound.

Visualizations

Arachidonic Acid Metabolism Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Cyclooxygenase (COX-1/COX-2) Cyclooxygenase (COX-1/COX-2) Arachidonic Acid->Cyclooxygenase (COX-1/COX-2) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Cyclooxygenase (COX-1/COX-2)->Prostaglandin H2 (PGH2) Thromboxane Synthase Thromboxane Synthase Prostaglandin H2 (PGH2)->Thromboxane Synthase Prostacyclin Synthase Prostacyclin Synthase Prostaglandin H2 (PGH2)->Prostacyclin Synthase Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Thromboxane Synthase->Thromboxane A2 (TXA2) Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2)->Platelet Aggregation Promotes Prostacyclin (PGI2) Prostacyclin (PGI2) Prostacyclin Synthase->Prostacyclin (PGI2) Inhibition of Aggregation Inhibition of Aggregation Prostacyclin (PGI2)->Inhibition of Aggregation Promotes AZ1355_action This compound (Potential Site of Action) AZ1355_action->Thromboxane Synthase Inhibits? AZ1355_action->Prostacyclin Synthase Promotes?

Caption: Arachidonic Acid Metabolic Pathway.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Dilutions treatment Treat with this compound (Dose-Response) prep_compound->treatment prep_cells Prepare Platelet-Rich Plasma or Cell Culture prep_cells->treatment stimulation Add Agonist/Stimulus treatment->stimulation incubation Incubate stimulation->incubation measurement Measure Endpoint (Aggregation or PGI2/TXA2) incubation->measurement calc_inhibition Calculate % Inhibition or PGI2/TXA2 Ratio measurement->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 or Optimal Concentration plot_data->det_ic50

Caption: Workflow for optimizing this compound concentration.

References

challenges in AZ-1355 in vivo delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "AZ-1355" is a hypothetical agent used for illustrative purposes in this guide. The following data, protocols, and troubleshooting advice are based on common challenges encountered with preclinical small molecule inhibitors and do not pertain to any specific real-world compound.

Welcome to the technical support center for the investigational compound this compound, a selective inhibitor of Polo-like Kinase 5 (PLK5). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the in vivo delivery and use of this compound in preclinical research.

Troubleshooting Guide

This section addresses specific issues researchers may encounter during in vivo experiments with this compound.

Q1: My this compound formulation appears cloudy or has visible precipitate after preparation. What should I do?

A1: This indicates poor solubility or instability of this compound in the chosen vehicle.

  • Immediate Action: Do not inject a formulation with visible precipitate, as this can cause embolism and inconsistent dosing.

  • Solubilizing Agent: Ensure you are using an appropriate solubilizing agent. For initial studies, DMSO is recommended to create a stock solution, which should then be diluted into the final aqueous vehicle.

  • Vehicle Composition: The final concentration of DMSO should typically be kept below 5-10% in the injectable volume to avoid toxicity. The formulation may require a co-solvent or surfactant. See the Vehicle Selection FAQ (Q4) and the data in Table 1 for guidance.

  • Sonication & Warming: After dilution, briefly sonicate the solution or warm it to 37°C to aid dissolution. Allow the solution to return to room temperature before injection to ensure it remains stable. If precipitation recurs upon cooling, the formulation is not viable.

  • Workflow for Troubleshooting Formulation:

start Start: Precipitate Observed check_stock Check Stock Solution (DMSO) Is it clear? start->check_stock remake_stock Remake Stock Solution (e.g., 50 mg/mL in 100% DMSO) check_stock->remake_stock No check_vehicle Review Final Vehicle Composition check_stock->check_vehicle Yes remake_stock->check_vehicle add_solubilizer Increase Solubilizer (e.g., Tween-80, PEG300) See Table 1 check_vehicle->add_solubilizer sonicate_warm Apply Gentle Sonication or Warming (37°C) add_solubilizer->sonicate_warm final_check Final Check at RT Is solution clear? sonicate_warm->final_check proceed Proceed with Dosing final_check->proceed Yes reformulate Reformulate: Test New Vehicle final_check->reformulate No

Caption: Workflow for troubleshooting this compound formulation issues.

Q2: I am observing high inter-animal variability in tumor growth inhibition. What are the potential causes?

A2: High variability can stem from issues with formulation, dosing accuracy, or biological differences.

  • Dosing Consistency: Ensure the formulation is homogenous and does not precipitate during the dosing period. Vortex the solution frequently between injections. Use appropriate, calibrated syringes for accurate volume administration based on individual animal body weights.

  • Pharmacokinetics: this compound may have a short half-life, leading to inconsistent drug exposure between doses. Consider increasing the dosing frequency (e.g., from once daily to twice daily) or performing a pilot pharmacokinetic (PK) study to understand exposure levels. See Table 2 for example PK data.

  • Target Engagement: Confirm that this compound is reaching the tumor and inhibiting its target, PLK5. See the protocol below for assessing in vivo target engagement.

Q3: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at the intended therapeutic dose. How can I mitigate this?

A3: Toxicity can be compound-related or vehicle-related.

  • Vehicle Control Group: Always include a vehicle-only control group. If this group shows toxicity, the vehicle is the likely cause. Consider reducing the percentage of DMSO or other organic solvents in the formulation.

  • Compound-Related Toxicity: If toxicity is observed only in the this compound treatment group, it may be due to on-target effects in healthy tissues or off-target kinase inhibition.

    • Dose Reduction: Perform a dose-range-finding study to identify the maximum tolerated dose (MTD).

    • Alternative Dosing Schedule: Switch from daily dosing to an intermittent schedule (e.g., 5 days on, 2 days off) to allow for animal recovery.

Frequently Asked Questions (FAQs)

Q4: What is the recommended starting vehicle for in vivo administration of this compound?

A4: The recommended starting vehicle for intraperitoneal (IP) or oral (PO) administration is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline . This vehicle has been shown to solubilize this compound up to 10 mg/mL. Always prepare fresh daily.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent, ATP-competitive inhibitor of Polo-like Kinase 5 (PLK5). PLK5 is a serine/threonine kinase that plays a critical role in regulating mitotic entry and spindle assembly during cell division. By inhibiting PLK5, this compound causes cell cycle arrest in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.

Technical Support Center: Troubleshooting Experimental Variability with AZ-1355

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZ-1355. This resource is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability in experiments involving this compound. This compound is a dibenzoxazepine (B10770217) derivative known for its lipid-lowering properties and its ability to inhibit platelet aggregation by elevating the prostaglandin (B15479496) I2 (prostacyclin, PGI2) to thromboxane (B8750289) A2 (TXA2) ratio.[1][2]

This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data presentation examples to help ensure the reproducibility and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, focusing on its two primary known biological activities: lipid modulation and inhibition of platelet aggregation.

Lipid-Lowering Assays

Q1: We are observing high variability in serum lipid measurements (total cholesterol, triglycerides) between subjects in our in-vivo rodent study. What are the potential causes?

A1: High variability in rodent lipid profile studies is a common challenge. Several factors, both biological and procedural, can contribute to this. Consider the following:

  • Biological Variation:

    • Diurnal and Day-to-Day Variation: An individual's serum cholesterol can fluctuate by 2-3% within the same day, and triglyceride levels can vary by 20-30% from day to day.[3]

    • Diet and Fasting Status: Ensure that all animals have been fasted for a consistent period (typically 9-12 hours) before blood collection, as recent food intake significantly impacts lipid levels, especially triglycerides.[4][5] The weight of the animals should also be stable for at least two weeks prior to the study.[3]

    • Age and Gender: Lipid profiles can vary with the age and sex of the animals.[3] Ensure your experimental groups are appropriately matched.

    • Stress: Acute stress from handling or procedures can influence metabolic parameters. Acclimatize animals to the experimental conditions and handling.

  • Pre-Analytical & Procedural Variation:

    • Blood Collection Technique: Standardize the blood collection method (e.g., retro-orbital, tail vein) and the use of anticoagulants (EDTA is common for plasma lipid analysis).[6] Avoid prolonged venous occlusion, which can artificially increase cholesterol concentrations.[3]

    • Sample Handling and Storage: Process blood samples consistently and in a timely manner. Delays in separating plasma or serum can affect lipid stability. Store samples at the recommended temperature (-80°C for long-term storage) to prevent degradation.

    • Assay Performance: Ensure that the analytical equipment is properly calibrated and that quality controls are run with each batch of samples to monitor for analytical error.[4][7]

Q2: The lipid-lowering effect of this compound in our study is less potent than expected. What could be the issue?

A2: If the efficacy of this compound appears diminished, consider these factors:

  • Compound Formulation and Administration:

    • Solubility: Ensure this compound is fully solubilized in the vehicle. Precipitation will lead to an inaccurate administered dose.

    • Route of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) should be consistent and appropriate for the vehicle used. For oral dosing, consider the timing relative to the animal's feeding cycle.

    • Dosing Accuracy: Verify the accuracy of your dosing calculations and the calibration of your administration equipment.

  • Animal Model:

    • Species and Strain Differences: The lipid-lowering effects of compounds can vary significantly between different rodent species and strains.[8][9] For example, rats primarily show a triglyceride-lowering effect with HMG-CoA reductase inhibitors, which correlates with LDL-cholesterol lowering in other species.[8]

    • Diet-Induced Model: If using a high-fat diet to induce dyslipidemia, ensure the diet composition and duration are sufficient and consistent to establish a stable hyperlipidemic state before starting treatment.[10]

  • Timing of Measurement: The timing of the final blood sample collection relative to the last dose of this compound is crucial for observing the peak effect. This may require a preliminary pharmacokinetic/pharmacodynamic (PK/PD) study.

Platelet Aggregation Assays

Q3: Our in-vitro platelet aggregation results with this compound are inconsistent across replicates and experiments. What are the common sources of variability?

A3: Platelet aggregation assays are highly sensitive to pre-analytical variables. Inconsistency is often traced back to sample preparation and handling.

  • Donor Variability: There is significant inter-donor variability in platelet function.[11] If possible, use pooled plasma from several donors for initial screening to average out individual differences.[1] For more detailed studies, analyzing individual donors separately may be necessary.[1] Donors should refrain from medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least 7 days prior to blood donation.[11]

  • Blood Collection and Platelet Preparation:

    • Clean Venipuncture: A clean and quick blood draw with an appropriate gauge needle is critical to prevent premature platelet activation.[2]

    • Anticoagulant: Use sodium citrate (B86180) as the anticoagulant.[11]

    • Centrifugation: The preparation of platelet-rich plasma (PRP) and platelet-poor plasma (PPP) is a critical step. Strictly control centrifugation speed and time. A common method for PRP is a slow spin (e.g., 200 x g for 8-10 minutes) with no brake.[2][12]

    • Pipetting: Use wide-bore or polypropylene (B1209903) Pasteur pipettes to gently transfer PRP to minimize mechanical activation.[2]

  • Assay Conditions:

    • Time: Perform all platelet function tests within 3-4 hours of the blood draw, as platelet activity diminishes over time.[11][13]

    • Temperature: Platelets are sensitive to temperature. Maintain samples at room temperature or 37°C as specified by the protocol. Storage at 4°C can cause irreversible platelet activation.[12][14]

    • Stirring Speed: The stirring speed within the aggregometer cuvette must be constant (e.g., 1200 rpm) to ensure consistent platelet-agonist interaction.[2][15]

    • Agonist Concentration: The concentration of the platelet agonist used (e.g., ADP, collagen, arachidonic acid) is a key determinant of the aggregation response. Prepare fresh agonist dilutions for each experiment. Variability in agonist concentrations is a major source of inconsistent results.[16]

Q4: We are not seeing a clear inhibitory effect of this compound on platelet aggregation. How can we optimize the assay?

A4: If this compound is not showing the expected inhibition, consider the following optimizations:

  • Pre-incubation Time: Ensure you are pre-incubating the PRP with this compound for a sufficient and consistent amount of time before adding the agonist to allow for the compound to exert its effect.

  • Agonist Choice: Since this compound is known to elevate the PGI2/TXA2 ratio, its inhibitory effect may be more pronounced when aggregation is induced by agonists that act through the thromboxane pathway, such as arachidonic acid or lower concentrations of collagen.[12]

  • Dose-Response Curve: Test a wide range of this compound concentrations to establish a full dose-response curve. The effective concentration might be higher or lower than initially predicted.

  • Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low (typically <0.5%) and consistent across all wells, including the vehicle control, as solvents can independently affect platelet function.

Data Presentation

Summarize quantitative data in tables to facilitate clear comparisons between treatment groups.

Table 1: Example Data from an In-Vivo Lipid-Lowering Study in Rodents

Treatment GroupNTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL Cholesterol (mg/dL)
Vehicle Control10155.4 ± 12.8120.7 ± 25.145.2 ± 5.6
This compound (10 mg/kg)10130.1 ± 11.595.3 ± 18.948.1 ± 6.1
This compound (30 mg/kg)10112.5 ± 10.9 78.6 ± 15.450.3 ± 5.9
Data are presented as Mean ± Standard Deviation. Statistical significance relative to Vehicle Control is denoted by * (p<0.05) and ** (p<0.01).

Table 2: Example Data from an In-Vitro Platelet Aggregation Assay

TreatmentNAgonist (Arachidonic Acid, 1 mM)
Max Aggregation (%)
Vehicle Control (0.1% DMSO)685.6 ± 7.2
This compound (1 µM)668.3 ± 8.1*
This compound (10 µM)642.1 ± 6.5**
This compound (100 µM)615.9 ± 4.3***
Data are presented as Mean ± Standard Deviation. Statistical significance relative to Vehicle Control is denoted by * (p<0.05), ** (p<0.01), and *** (p<0.001).

Key Experimental Protocols

Protocol 1: In-Vivo Rodent Lipid-Lowering Assay

This protocol outlines a general procedure for evaluating the lipid-lowering efficacy of this compound in a diet-induced dyslipidemia mouse model.

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals in standardized conditions for at least one week before the study begins.

  • Induction of Dyslipidemia: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce a stable hyperlipidemic phenotype.

  • Grouping and Dosing:

    • Randomize animals into treatment groups (n=8-10 per group), e.g., Vehicle Control, this compound (low dose), this compound (high dose).

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound or vehicle daily via oral gavage for the duration of the study (e.g., 2-4 weeks).

  • Sample Collection:

    • At the end of the treatment period, fast the animals for 12 hours.

    • Collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Lipid Analysis:

    • Store plasma at -80°C until analysis.

    • Use commercial enzymatic assay kits to measure total cholesterol, triglycerides, and HDL cholesterol according to the manufacturer's instructions.

Protocol 2: In-Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in human platelet-rich plasma (PRP).

  • Blood Collection:

    • Draw whole blood from consenting, healthy donors into vacutainer tubes containing 3.2% sodium citrate.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at 200 x g for 10 minutes at room temperature with the centrifuge brake off.[12]

    • Carefully collect the upper PRP layer using a polypropylene pipette.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500 x g for 20 minutes).[2]

    • Let PRP rest for 30 minutes at room temperature before use.

  • Platelet Count Adjustment (Optional but Recommended):

    • Measure the platelet count in the PRP. If necessary, adjust to a standardized count (e.g., 250,000 platelets/µL) by diluting with PPP to reduce inter-donor variability.

  • Aggregation Measurement:

    • Use a light transmission aggregometer pre-warmed to 37°C.

    • Pipette 250-450 µL of PPP into a cuvette to set the 100% aggregation baseline (blank).

    • Pipette an equal volume of PRP into a separate cuvette with a magnetic stir bar. Place it in the sample well to set the 0% aggregation baseline.

    • Add the desired concentration of this compound or vehicle to the PRP and incubate for a defined period (e.g., 5 minutes) at 37°C with stirring (e.g., 1200 rpm).

    • Initiate the recording and add the platelet agonist (e.g., arachidonic acid, ADP, collagen) to the PRP cuvette.

    • Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.

Mandatory Visualizations

Signaling Pathway

PGI2_TXA2_Pathway cluster_endothelium Endothelial Cell cluster_platelet Platelet cluster_effects Physiological Effects AA1 Arachidonic Acid COX1 COX-1/2 AA1->COX1 PGI2_Synthase Prostacyclin Synthase COX1->PGI2_Synthase PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Inhibition Inhibition of Platelet Aggregation PGI2->Inhibition Vasodilation Vasodilation PGI2->Vasodilation AA2 Arachidonic Acid COX2 COX-1 AA2->COX2 TXA2_Synthase Thromboxane Synthase COX2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Promotion Promotion of Platelet Aggregation TXA2->Promotion Vasoconstriction Vasoconstriction TXA2->Vasoconstriction AZ1355 This compound (Elevates PGI2/TXA2 Ratio) AZ1355->PGI2 Favors AZ1355->TXA2 Opposes Troubleshooting_Workflow cluster_lipid Lipid Assay Checks cluster_platelet Platelet Assay Checks Start Start: Inconsistent Results Observed CheckAssay Review Assay Type Start->CheckAssay LipidAssay Lipid-Lowering Assay CheckAssay->LipidAssay Lipid PlateletAssay Platelet Aggregation Assay CheckAssay->PlateletAssay Platelet CheckFasting Verify Fasting Status (12h) LipidAssay->CheckFasting CheckDonor Assess Donor Variability (Use Pooled PRP?) PlateletAssay->CheckDonor CheckSample Standardize Blood Collection & Processing CheckFasting->CheckSample CheckDosing Confirm this compound Formulation & Dosing Accuracy CheckSample->CheckDosing LipidConclusion Re-run with Controls CheckDosing->LipidConclusion End Consistent Results LipidConclusion->End CheckPRP Verify PRP Prep (Centrifugation, Temp) CheckDonor->CheckPRP CheckConditions Standardize Assay Conditions (Time, Stirring, Agonist) CheckPRP->CheckConditions PlateletConclusion Re-run with Controls CheckConditions->PlateletConclusion PlateletConclusion->End Logical_Relationships cluster_sources Potential Sources of Error cluster_solutions Corrective Actions Variability High Experimental Variability Biological Biological Factors (Donor, Diurnal, Stress) Variability->Biological PreAnalytical Pre-Analytical Factors (Sample Prep, Handling, Time) Variability->PreAnalytical Analytical Analytical Factors (Reagents, Instrument Calib.) Variability->Analytical Standardize Standardize Protocols (SOPs) Biological->Standardize PreAnalytical->Standardize Controls Implement Rigorous Controls (Vehicle, Positive/Negative) PreAnalytical->Controls Optimize Optimize Assay Parameters (Concentration, Time) Analytical->Optimize Outcome Improved Reproducibility & Data Quality Standardize->Outcome Controls->Outcome Optimize->Outcome

References

Technical Support Center: AZ-1355 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: AZ-1355 is a promising, orally administered kinase inhibitor under investigation for oncology applications. As a weakly basic compound, it is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high membrane permeability but poor aqueous solubility.[1][2][3] This low solubility, particularly in the neutral to alkaline pH of the small intestine, presents a significant challenge to achieving adequate oral bioavailability. This technical support center provides researchers with guidance on troubleshooting common issues and protocols for enhancing the systemic exposure of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the impact of this compound's BCS Class II properties on its oral bioavailability?

A1: As a BCS Class II drug, the primary barrier to absorption for this compound is its poor aqueous solubility and slow dissolution rate in the gastrointestinal (GI) tract.[3] While the compound can readily pass through the intestinal wall (high permeability), it must first be dissolved in the GI fluids to be absorbed. Its weakly basic nature means it has higher solubility in the acidic environment of the stomach but much lower solubility in the more neutral pH of the small intestine, where most drug absorption occurs. This can lead to low and erratic absorption, resulting in suboptimal drug exposure.[4][5]

Q2: What are the primary formulation strategies to improve the bioavailability of this compound?

A2: The main goal is to increase the dissolution rate and/or the apparent solubility of this compound in the intestine. Key strategies include:

  • Amorphous Solid Dispersions (ASDs): This is a highly effective approach where this compound is molecularly dispersed within a polymer matrix.[1] This amorphous state has higher energy and thus greater apparent solubility and faster dissolution compared to the stable crystalline form.[3]

  • Particle Size Reduction: Decreasing the particle size (e.g., micronization, nano-milling) increases the surface area available for dissolution, which can enhance the dissolution rate.[6]

  • Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can help solubilize the drug in the GI tract and facilitate its absorption.[6][7]

  • pH Modification: Using acidic excipients can create a more favorable micro-environment for the dissolution of a weakly basic compound like this compound.[6]

Q3: Why is generating a "supersaturated" state important for this compound?

A3: Supersaturation occurs when the concentration of a dissolved drug temporarily exceeds its equilibrium solubility.[8] Formulations like ASDs are designed to achieve this state upon contact with GI fluids.[9][10] By creating a high concentration gradient across the intestinal membrane, supersaturation acts as a powerful driving force for absorption. The key challenge is to maintain this metastable state long enough for absorption to occur before the drug crystallizes back into its less soluble form.[8][10] Polymeric excipients in ASDs play a crucial role as crystallization inhibitors.[1][11]

Troubleshooting Guides

Issue 1: Poor or Inconsistent In Vitro Dissolution Results

Q: My amorphous solid dispersion (ASD) formulation of this compound shows slow and highly variable dissolution during in vitro testing. What are the potential causes and how can I troubleshoot this?

A: This is a common issue often referred to as the "spring and parachute" problem, where an initial rapid dissolution (spring) is followed by a rapid precipitation (parachute failure). Potential causes and troubleshooting steps are outlined below.

Troubleshooting Data Summary

Potential CauseKey IndicatorRecommended Action
Drug Recrystallization A sharp drop in drug concentration after reaching Cmax in the dissolution profile.Select a more effective crystallization-inhibiting polymer. Increase the polymer-to-drug ratio in the formulation.
Inappropriate Polymer The formulation fails to achieve a significant "spring" (supersaturation) above the crystalline solubility.Screen alternative polymers (e.g., HPMC-AS, PVP-VA, Soluplus®) that have better miscibility and interaction with this compound.
Poor Wettability The ASD powder floats or clumps in the dissolution medium, leading to a slow initial release.Incorporate a surfactant into the formulation or the dissolution medium to improve wettability.
Dissolution Medium Low dissolution in simulated intestinal fluid (pH 6.8) but adequate in simulated gastric fluid (pH 1.2).Use biorelevant media (e.g., FaSSIF, FeSSIF) that contain bile salts and lecithin (B1663433) to better mimic the in vivo environment.[12]

Troubleshooting Workflow Diagram

G cluster_start cluster_analysis cluster_solutions1 cluster_solutions2 cluster_end start Inconsistent Dissolution Profile Observed check_spring Does formulation achieve significant supersaturation (the 'spring')? start->check_spring check_parachute Is supersaturation maintained (the 'parachute')? check_spring->check_parachute Yes solution_polymer Screen alternative polymers for better drug-polymer interaction. check_spring->solution_polymer No solution_wettability Incorporate surfactant to improve wettability. check_spring->solution_wettability No solution_ratio Increase polymer:drug ratio to enhance crystallization inhibition. check_parachute->solution_ratio No solution_inhibitor Add a secondary crystallization inhibitor. check_parachute->solution_inhibitor No end_goal Optimized Formulation with Robust Dissolution Profile check_parachute->end_goal Yes solution_polymer->end_goal solution_wettability->end_goal solution_ratio->end_goal solution_inhibitor->end_goal

Caption: Logical workflow for troubleshooting poor in vitro dissolution of ASDs.

Issue 2: High Pharmacokinetic (PK) Variability in Preclinical Studies

Q: We are observing high inter-animal variability in plasma concentrations of this compound following oral dosing in rats. What are the common causes and how can we mitigate this?

A: High PK variability is a frequent challenge with poorly soluble compounds and can make it difficult to establish clear dose-exposure relationships.[4][5][13] Factors related to both the formulation and the animal physiology can contribute.

Pharmacokinetic Data from Hypothetical Rat Study

FormulationDose (mg/kg)Cmax (ng/mL) (Mean ± SD)AUC (ng·h/mL) (Mean ± SD)Bioavailability (%) (Mean ± SD)
Crystalline Suspension 10150 ± 95750 ± 45012 ± 7
Amorphous Solid Dispersion 10850 ± 2104800 ± 110075 ± 18

Data are hypothetical for illustrative purposes.

Mitigation Strategies:

  • Formulation Optimization: As the table above illustrates, moving from a crystalline suspension to an enabling formulation like an ASD can dramatically increase mean exposure and reduce variability. The ASD provides a more consistent dissolution profile in vivo.[14]

  • Control of Food Effects: The presence of food can significantly alter gastric emptying and GI fluid composition, impacting drug dissolution. Ensure a consistent fasting period for all animals before dosing (e.g., overnight fast).[4]

  • Study Design: For comparative studies, a cross-over design, where each animal receives all formulations with a washout period in between, can help minimize the impact of inter-animal differences.[13]

  • Vehicle Selection: For early studies, using a solution formulation (if possible) can help determine the maximum achievable absorption and assess whether variability is inherent to the compound or the formulation type.[14]

Key Experimental Protocols

Protocol 1: Formulation of this compound Amorphous Solid Dispersion (ASD) via Spray Drying
  • Polymer Selection: Select a suitable polymer (e.g., HPMC-AS, PVP-VA) based on screening studies that demonstrate good miscibility and crystallization inhibition.

  • Solvent System: Identify a common solvent system (e.g., acetone/methanol, dichloromethane) that can dissolve both this compound and the selected polymer at the desired ratio (e.g., 25% drug load).

  • Spray Drying Parameters:

    • Prepare a solution with a total solid content of 5-10% (w/v).

    • Set the spray dryer inlet temperature to a level that ensures rapid solvent evaporation without causing thermal degradation of this compound.

    • Adjust the solution feed rate and atomizing gas flow to produce fine droplets and a free-flowing powder.

  • Secondary Drying: Collect the resulting powder and place it in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 2: Two-Stage In Vitro Dissolution Testing

This method simulates the transit of the drug from the stomach to the small intestine.[15][16]

  • Apparatus: Use a USP Apparatus II (paddle) at 37°C with a paddle speed of 75 RPM.

  • Stage 1 (Acidic):

    • Add the this compound formulation to 500 mL of Simulated Gastric Fluid (SGF, pH 1.2) without enzymes.

    • Take samples at 5, 15, and 30 minutes.

  • Stage 2 (Neutral):

    • After the 30-minute time point, add 400 mL of a pre-warmed concentrated buffer to the vessel to shift the pH to 6.8, simulating entry into the small intestine. The final medium should resemble Fasted State Simulated Intestinal Fluid (FaSSIF).

    • Continue sampling at regular intervals (e.g., 45, 60, 90, 120, 240 minutes).

  • Analysis: Analyze the concentration of dissolved this compound in each sample using a validated HPLC-UV method.[15]

Protocol 3: Preclinical Pharmacokinetic (PK) Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (n=5 per group) with cannulated jugular veins for serial blood sampling.

  • Acclimatization & Fasting: Allow animals to acclimate for at least 3 days. Fast animals overnight prior to dosing but allow free access to water.

  • Dosing:

    • Group 1 (IV): Administer a 1 mg/kg dose of this compound in a solution formulation via the tail vein to determine absolute bioavailability.

    • Group 2 (Oral): Administer a 10 mg/kg dose of the this compound test formulation (e.g., ASD reconstituted in water) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing & Analysis: Centrifuge blood samples to separate plasma. Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[17]

Overall Experimental Workflow

G cluster_formulation 1. Formulation Development cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Assessment cluster_decision 4. Decision Point a Polymer & Solvent Screening b Spray Drying (ASD) Preparation a->b c Solid-State Characterization (PXRD, DSC) b->c d Two-Stage Dissolution Testing c->d e Analyze Dissolution Profile (Spring & Parachute) d->e f Oral Dosing in Rat Model e->f g Serial Blood Sampling f->g h LC-MS/MS Bioanalysis g->h i Pharmacokinetic (PK) Parameter Calculation h->i j Does formulation meet target exposure and variability criteria? i->j

Caption: Workflow from formulation development to in vivo evaluation.

References

potential toxicity of AZ-1355 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ-1355 in cell culture. As a novel dibenzoxazepine (B10770217) derivative, understanding its potential for in vitro toxicity is crucial for accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound and its potential for cytotoxicity?

This compound is characterized as a lipid-lowering compound that also inhibits platelet aggregation.[1] Its primary activities identified are the reduction of serum lipids and the elevation of the prostaglandin (B15479496) I2/thromboxane A2 ratio in vitro.[1][2] While direct and extensive public data on the cytotoxicity of this compound in cell culture is limited, the dibenzoxazepine core structure is found in other compounds that have been evaluated for biological activity, including cytotoxicity. For instance, modifications to the dibenzoxazepine core in other molecules have been shown to alter their cytotoxic profiles.[3] Some triazolo-benzoxazepine derivatives have been synthesized and demonstrated anticancer activities by inducing cell death.[4] Therefore, it is plausible that this compound could exhibit cytotoxic effects in certain cell types or at specific concentrations.

Q2: I am observing unexpected levels of cell death in my culture after treating with this compound. What are the initial steps to troubleshoot this?

If you suspect this compound is causing cytotoxicity, a systematic approach is necessary.

  • Confirm the Observation: Use a reliable cell viability assay, such as Trypan Blue exclusion or a fluorescence-based live/dead stain, to quantify the percentage of dead cells compared to a vehicle-treated control.

  • Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which this compound becomes toxic to your specific cell line. This will help in identifying a sub-toxic working concentration for your future experiments.

  • Solvent Toxicity Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the observed cell death. Include a solvent control at the highest concentration used in your experiment.

  • Incubation Time: Evaluate the effect of different incubation times. Cytotoxicity can be time-dependent.

Q3: How can I determine if this compound is inducing apoptosis or necrosis in my cell culture?

Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of cell death.

  • Apoptosis: Look for morphological changes such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Biochemical assays for apoptosis include:

    • Caspase Activation Assays: Measuring the activity of caspases (e.g., caspase-3, -7, -8, -9).

    • Annexin V Staining: Detects the externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane.

    • TUNEL Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.

  • Necrosis: Characterized by cell swelling, membrane rupture, and release of intracellular contents. Assays for necrosis often measure the loss of membrane integrity, such as:

    • Lactate Dehydrogenase (LDH) Release Assay: Measures the activity of LDH released from damaged cells into the culture medium.

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays

Problem: High variability in cell viability data between replicate wells or experiments when using this compound.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between plating replicates.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate Pipetting of this compound Use calibrated pipettes and ensure proper mixing of the compound in the culture medium before adding it to the cells.
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with MTT assays). Run a control with this compound in cell-free medium to check for direct effects on the assay reagents.
Guide 2: Determining a Non-Toxic Working Concentration of this compound

Objective: To identify the highest concentration of this compound that does not significantly affect cell viability over the desired experimental duration.

Experimental Protocol: IC50 Determination using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the cell viability (%) against the log of the this compound concentration.

    • Use a non-linear regression analysis to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

    • Select a working concentration well below the IC50 for your functional assays.

Visual Guides

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_setup Experimental Setup cluster_assay Viability Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cells in Multi-well Plate treatment Treat with this compound Serial Dilutions (Include Vehicle Control) start->treatment incubation Incubate for Desired Time Points (e.g., 24h, 48h, 72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acquisition Measure Signal (Absorbance/Luminescence) viability_assay->data_acquisition normalization Normalize Data to Vehicle Control data_acquisition->normalization dose_response Plot Dose-Response Curve normalization->dose_response ic50 Calculate IC50 Value dose_response->ic50 conclusion Determine Non-Toxic Working Concentration ic50->conclusion

Caption: Workflow for assessing this compound cytotoxicity.

Hypothetical_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Hypothetical Cytotoxic Pathway AZ1355 This compound stress_kinase Stress Kinase Activation (e.g., JNK/p38) AZ1355->stress_kinase Induces mitochondria Mitochondrial Dysfunction stress_kinase->mitochondria Leads to caspase_activation Caspase Cascade Activation mitochondria->caspase_activation Triggers apoptosis Apoptosis caspase_activation->apoptosis Executes

Caption: Hypothetical cytotoxic signaling pathway.

References

Technical Support Center: Overcoming Solubility Challenges with AZ-1355

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AZ-1355, achieving consistent and complete dissolution is paramount for reliable experimental outcomes. This technical support center provides a comprehensive guide to address common solubility issues, offering detailed troubleshooting advice and protocols in a user-friendly question-and-answer format.

Troubleshooting Guide

Issue: this compound is not fully dissolving in the chosen solvent.

When encountering difficulties in dissolving this compound, a systematic approach can help identify and resolve the issue. The following workflow provides a step-by-step process for troubleshooting solubility problems.

D cluster_0 start Start: this compound Undissolved verify Verify Compound & Solvent Quality start->verify initial_methods Initial Dissolution Methods: - Vortex vigorously - Gentle warming (37°C) - Sonication verify->initial_methods check_dissolved Is the compound fully dissolved? initial_methods->check_dissolved success Success: Clear Solution check_dissolved->success Yes advanced_methods Advanced Methods: - Test alternative solvents - Use a co-solvent system - Adjust pH (if applicable) check_dissolved->advanced_methods No reassess Reassess Experiment: - Lower concentration - Consider alternative formulation advanced_methods->reassess G cluster_0 Prostaglandin I2 (PGI2) Pathway cluster_1 Thromboxane A2 (TXA2) Pathway PGI2 PGI2 IP_Receptor IP Receptor PGI2->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Inhibition Inhibition of Platelet Aggregation & Vasodilation PKA->Inhibition TXA2 TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor PLC Phospholipase C TP_Receptor->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Activation Platelet Aggregation & Vasoconstriction Ca2->Activation AZ1355 This compound (Elevates PGI2/TXA2 Ratio) AZ1355->PGI2 Promotes AZ1355->TXA2 Inhibits

refining protocols for AZ-1355 platelet aggregation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with platelet aggregation assays. The following information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or weak aggregation response with agonist Reagent Issues: - Expired or improperly stored agonist. - Incorrect agonist concentration.[1]- Check the expiration date and storage conditions of the agonist. - Prepare fresh agonist solutions. - Optimize the agonist concentration by performing a dose-response curve.[1]
Sample Handling: - Platelet activation during blood collection or processing.[2][3] - Low platelet count in the platelet-rich plasma (PRP).[3] - Time delay between blood collection and assay.[1][4]- Use a wide bore needle and gentle venipuncture to minimize platelet activation.[5] - Process blood samples within 4 hours of collection.[3][4] - Adjust centrifugation speed and time to optimize PRP platelet count.[3][6]
Instrument Settings: - Incorrect temperature. - Improper calibration.- Ensure the aggregometer is set to 37°C.[3] - Calibrate the instrument with platelet-poor plasma (PPP) and PRP.
High baseline noise or spontaneous aggregation Sample Quality: - Hemolysis in the plasma sample.[2] - Lipemic plasma.[4] - Platelet activation due to improper handling.[2]- Ensure proper blood collection technique to avoid hemolysis.[2] - It is recommended that subjects fast overnight before blood collection.[7] - Handle PRP gently, avoiding vigorous mixing or vortexing.
Contamination: - Contaminated cuvettes or stir bars.- Use clean, disposable cuvettes and stir bars for each sample.
Inconsistent results between replicates Pipetting Error: - Inaccurate pipetting of agonist or PRP.- Calibrate pipettes regularly. - Use appropriate pipetting techniques to ensure accuracy and precision.
Sample Variability: - Variation in platelet count between PRP preparations.- Standardize the PRP preparation protocol.[1] - Consider adjusting the platelet count of the PRP if it falls outside the desired range.[3]
Instrument Fluctuation: - Inconsistent stirring speed.- Ensure the stir bar is rotating at a constant speed.

Frequently Asked Questions (FAQs)

1. What is the optimal anticoagulant for blood collection for platelet aggregation studies?

The most commonly recommended anticoagulant is 3.2% or 3.8% sodium citrate.[7] The ratio of blood to anticoagulant should be 9:1.[7]

2. How should blood samples be stored and for how long before processing?

Blood samples should be kept at room temperature and processed as soon as possible, ideally within one hour and no longer than four hours after collection.[3][4][6] Avoid exposing blood or PRP to temperatures below 20°C or above 37°C, as this can induce platelet activation or aggregation.[6]

3. What are the standard centrifugation settings for preparing Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)?

Plasma TypeCentrifugation SpeedCentrifugation Time
PRP 200 x g8 minutes
PPP 2500 x g10 minutes
Source: National Cancer Institute Nanotechnology Characterization Laboratory Assay Cascade Protocols[6]

4. What are some common agonists used to induce platelet aggregation and their typical concentrations?

AgonistTypical Concentration
ADP (Adenosine diphosphate) Varies, often used to assess P2Y1 and P2Y12 receptor function.[8]
Collagen 5 mg/ml[7]
Arachidonic Acid 1.9 mg/ml[7]
Epinephrine Varies, can induce a biphasic aggregation response.[3]
Ristocetin Varies, used to assess von Willebrand factor-dependent agglutination.[8]
Thrombin Varies, a strong agonist.[5]

5. How is platelet aggregation data typically analyzed and expressed?

Platelet aggregation is often measured as the percentage of light transmission, where 0% is set with PRP and 100% with PPP. The instrument software can calculate the area under the curve (AUC).[6] The percentage of platelet aggregation can be calculated using the formula: % Platelet Aggregation = (AUC of test sample / AUC of positive control) * 100%.[6]

Experimental Protocols & Signaling Pathways

Experimental Workflow for Platelet Aggregation Assay

G cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Analysis A Venous Blood Collection (Sodium Citrate) B Centrifugation for PRP (e.g., 200g for 8 min) A->B C Centrifugation for PPP (e.g., 2500g for 10 min) A->C D Pre-warm PRP to 37°C E Add PRP to Cuvette with Stir Bar D->E F Calibrate Aggregometer (PRP = 0%, PPP = 100%) E->F G Add Agonist (e.g., ADP, Collagen) F->G H Record Light Transmission G->H I Calculate % Aggregation H->I J Calculate Area Under the Curve (AUC) H->J K Compare Test vs. Control I->K J->K

Caption: Workflow of a typical light transmission aggregometry experiment.

Simplified Platelet Activation and Aggregation Signaling Pathway

G cluster_0 Agonist Binding cluster_1 Intracellular Signaling cluster_2 Platelet Response Agonist Agonist (e.g., ADP, Thrombin, Collagen) Receptor Platelet Receptor (e.g., P2Y12, PAR1, GPVI) Agonist->Receptor PLC Phospholipase C (PLC) Activation Receptor->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Granule Granule Release (ADP, Serotonin) Ca->Granule GPCR GPIIb/IIIa Receptor Activation Ca->GPCR TXA2 Thromboxane A2 (TXA2) Synthesis PKC->TXA2 PKC->GPCR Aggregation Platelet Aggregation Granule->Aggregation Positive Feedback TXA2->Aggregation Positive Feedback GPCR->Aggregation

Caption: A simplified overview of major platelet signaling pathways.

References

avoiding degradation of AZ-1355 in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on avoiding the degradation of AZ-1355 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be compromised by several factors. The core structure of this compound, a dibenz[b,f][1][2]oxazepine derivative, is susceptible to degradation through hydrolysis, oxidation, and photodegradation. Key environmental and experimental factors that can accelerate these processes include improper pH, exposure to light, elevated temperatures, and repeated freeze-thaw cycles.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure the long-term stability of your this compound stock solution, it is crucial to adhere to proper storage protocols. For stock solutions prepared in an anhydrous organic solvent such as DMSO, it is recommended to store them at -20°C or -80°C.[1][3] Aliquoting the stock solution into single-use vials is highly recommended to minimize the number of freeze-thaw cycles, which can lead to degradation and precipitation.[1]

Q3: My this compound solution has turned a slight yellow color. Does this indicate degradation?

A3: A change in the color of your this compound solution, such as the appearance of a yellow tint, can be an indicator of chemical degradation. This may be due to the formation of degradation products resulting from oxidation or other chemical transformations. It is advisable to prepare a fresh solution and re-evaluate your experimental results. To confirm degradation, analytical methods such as HPLC can be employed to assess the purity of the solution.

Q4: Can I prepare aqueous solutions of this compound for my experiments?

A4: While preparing aqueous dilutions of this compound for immediate use in experiments is common, it is important to be aware of the potential for hydrolysis. The ester functional group in this compound can be susceptible to hydrolysis, particularly at non-neutral pH. It is recommended to prepare fresh aqueous solutions for each experiment and avoid long-term storage of this compound in aqueous buffers.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound in your experiments.

Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.

This could be a primary indication of compound degradation, leading to a reduced concentration of the active molecule.

Troubleshooting Workflow for Inconsistent Activity

A Inconsistent/Low Activity Observed B Prepare Fresh this compound Stock Solution A->B C Verify Solvent Quality (Anhydrous DMSO) B->C D Assess Purity of New Stock (e.g., HPLC) C->D E Repeat Experiment with Fresh Stock D->E F Activity Restored? E->F G Yes: Issue was degraded stock solution. Implement proper storage. F->G Yes H No: Investigate other experimental variables. F->H No I Review Dilution Protocol H->I J Check pH of Aqueous Buffer H->J K Minimize Light Exposure During Incubation H->K A Precipitation Observed Upon Dilution B Decrease Final Concentration of this compound A->B C Precipitation Resolved? B->C D Yes: Original concentration exceeded solubility. C->D Yes E No: Investigate formulation and stock solution. C->E No F Prepare Fresh Stock in Anhydrous DMSO E->F G Consider use of a co-solvent or surfactant in the buffer E->G H Adjust pH of the aqueous buffer to be closer to neutral E->H AZ1355 This compound (Dibenz[b,f][1,4]oxazepine-8-carboxylic acid, ethyl ester) Hydrolysis Hydrolysis (e.g., in aqueous buffer) AZ1355->Hydrolysis DegradationProduct Degradation Product (Dibenz[b,f][1,4]oxazepine-8-carboxylic acid) Hydrolysis->DegradationProduct Inactive Inactive Metabolite DegradationProduct->Inactive A Prepare this compound Solution B Incubate under Stress Conditions (e.g., Temp, pH, Light) A->B C Collect Samples at Time Points B->C D Quench Degradation Reaction C->D E Analyze by HPLC D->E F Quantify Remaining this compound E->F G Determine Degradation Rate F->G

References

Validation & Comparative

A Comparative Analysis of Dibenzoxazepine Derivatives: Loxapine, Clozapine, and Olanzapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dibenzoxazepine (B10770217) derivatives loxapine, clozapine, and olanzapine (B1677200), which are widely utilized as antipsychotic agents. The following sections detail their receptor binding profiles, experimental protocols for key assays, and a summary of their pharmacological effects, supported by experimental data.

Data Presentation: Receptor Binding Affinities

The therapeutic and side-effect profiles of dibenzoxazepine derivatives are largely determined by their interactions with various neurotransmitter receptors. The following table summarizes the antagonist affinity (Ki) values in nanomolar (nM) for loxapine, clozapine, and olanzapine at key dopamine (B1211576), serotonin (B10506), adrenergic, muscarinic, and histamine (B1213489) receptors. Lower Ki values indicate higher binding affinity.

ReceptorLoxapine (Ki, nM)Clozapine (Ki, nM)Olanzapine (Ki,nM)
Dopamine Receptors
D1218531
D21212.511
D31048323
D442127
Serotonin Receptors
5-HT1A2700165558
5-HT2A25.44
5-HT2C137.910
5-HT656610
5-HT7471339
Adrenergic Receptors
α110719
α25015230
Muscarinic Receptors
M11301.926
Histamine Receptors
H131.17

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below.

Radioligand Receptor Binding Assay

This protocol is a standard method used to determine the binding affinity of a compound for a specific receptor.[1]

Objective: To determine the equilibrium dissociation constant (Ki) of loxapine, clozapine, and olanzapine for various G-protein coupled receptors (GPCRs).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO-K1 or HEK-293 cells stably transfected with the human receptor).

  • Radioligand specific for the receptor (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors).

  • Test compounds (loxapine, clozapine, olanzapine) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[1]

  • Wash buffer (ice-cold).

  • 96-well filter plates (e.g., Millipore MultiScreen system with GF/C filters).[1][2]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize frozen tissue or washed cells in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer and centrifuge again. Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C. On the day of the assay, thaw and resuspend the membrane preparation in the final assay binding buffer.[1]

  • Assay Setup: In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein for tissue, 3-20 µg for cells), the competing test compound at various concentrations, and the radioligand solution in buffer. The final volume is typically 250 µL per well.[1]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium, with gentle agitation.[1]

  • Filtration: Stop the incubation by rapid vacuum filtration onto filter plates to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[1]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[1]

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand. Subtract non-specific binding from total binding to get specific binding. Calculate IC50 values from competition curves and then convert to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Mandatory Visualizations

Signaling Pathway of Dibenzoxazepine Derivatives

The therapeutic effects of dibenzoxazepine derivatives are primarily mediated through their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Dibenzoxazepines Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Downstream Signaling\n(e.g., ↓cAMP) Downstream Signaling (e.g., ↓cAMP) D2R->Downstream Signaling\n(e.g., ↓cAMP) Downstream Signaling\n(e.g., ↑IP3, DAG) Downstream Signaling (e.g., ↑IP3, DAG) HT2AR->Downstream Signaling\n(e.g., ↑IP3, DAG) Loxapine Loxapine Loxapine->D2R Antagonism Loxapine->HT2AR Antagonism Clozapine Clozapine Clozapine->D2R Antagonism Clozapine->HT2AR Antagonism Olanzapine Olanzapine Olanzapine->D2R Antagonism Olanzapine->HT2AR Antagonism

Caption: Antagonism of D2 and 5-HT2A receptors by dibenzoxazepines.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand receptor binding assay.

G start Start prep Prepare Receptor Membranes (e.g., from cell culture or tissue) start->prep setup Set up Assay Plate: - Membranes - Radioligand - Test Compound prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Add Scintillant & Count Radioactivity wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand receptor binding assay.

References

Comparative Analysis of Antiplatelet Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific antiplatelet agent AZ-1355, identified as ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is limited. Preclinical data suggests it possesses lipid-lowering properties and inhibits platelet aggregation in vivo, purportedly by elevating the prostaglandin (B15479496) I2 (PGI2)/thromboxane (B8750289) A2 (TXA2) ratio in vitro. Due to the absence of detailed experimental data and comparative studies for this compound in the public domain, this guide will provide a comprehensive comparison of established antiplatelet agents—aspirin (B1665792), clopidogrel, prasugrel, and ticagrelor (B1683153)—and frame the potential mechanism of this compound within this context.

This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance and mechanisms of these antiplatelet agents, supported by experimental data and detailed methodologies.

Introduction to Antiplatelet Therapy

Antiplatelet agents are a cornerstone in the prevention and treatment of atherothrombotic diseases, including myocardial infarction and ischemic stroke. These drugs interfere with platelet activation and aggregation, key processes in the formation of arterial thrombi. The major classes of oral antiplatelet agents include cyclooxygenase (COX) inhibitors, P2Y12 receptor antagonists, and protease-activated receptor-1 (PAR-1) antagonists.

Mechanism of Action of Common Antiplatelet Agents

Aspirin, a COX-1 inhibitor, and the P2Y12 receptor antagonists (clopidogrel, prasugrel, and ticagrelor) represent the most widely used antiplatelet therapies. Their distinct mechanisms of action provide different profiles of efficacy and safety.

Aspirin: Irreversible COX-1 Inhibition

Aspirin acetylates a serine residue in the active site of cyclooxygenase-1 (COX-1), thereby irreversibly inhibiting the enzyme. This prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of thromboxane A2 (TXA2). TXA2 is a potent platelet agonist and vasoconstrictor. As platelets lack a nucleus, they cannot synthesize new COX-1, and the effect of aspirin lasts for the lifespan of the platelet (7-10 days).

P2Y12 Receptor Antagonists

Clopidogrel, prasugrel, and ticagrelor all target the P2Y12 receptor, a key receptor for adenosine (B11128) diphosphate (B83284) (ADP) on the platelet surface. ADP is another critical platelet agonist that, upon binding to P2Y12, leads to Gαi-coupled signaling, resulting in the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and subsequent platelet activation and aggregation.

  • Clopidogrel and Prasugrel (Thienopyridines): These are prodrugs that require hepatic metabolism to form their active metabolites. These active metabolites then irreversibly bind to the P2Y12 receptor.

  • Ticagrelor (Cyclopentyltriazolopyrimidine): This is a direct-acting, reversible antagonist of the P2Y12 receptor. It does not require metabolic activation to exert its antiplatelet effect.

This compound: A Potential Modulator of the PGI2/TXA2 Balance

Based on the limited available information, this compound is suggested to elevate the PGI2/TXA2 ratio. Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation produced by endothelial cells. It acts by increasing intracellular cAMP levels. By increasing the PGI2/TXA2 ratio, this compound would theoretically shift the balance towards an anti-aggregatory and vasodilatory state. This mechanism is distinct from direct COX-1 inhibition or P2Y12 receptor blockade.

Comparative Data on Antiplatelet Agent Performance

The following tables summarize key quantitative data for the established antiplatelet agents. Data for this compound is not available for comparison.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Oral Antiplatelet Agents

FeatureAspirinClopidogrelPrasugrelTicagrelor
Class COX-1 InhibitorThienopyridine P2Y12 InhibitorThienopyridine P2Y12 InhibitorCyclopentyltriazolopyrimidine P2Y12 Inhibitor
Mechanism IrreversibleIrreversible (prodrug)Irreversible (prodrug)Reversible (direct-acting)
Onset of Action < 1 hour2-6 hours30 minutes30 minutes
Peak Effect 1-2 hours3-5 days2-4 hours2 hours
Offset of Action 7-10 days5-7 days7-10 days3-5 days
Metabolism Hydrolysis to salicylateHepatic (CYP450)Hepatic (esterase and CYP450)Hepatic (CYP3A4)

Table 2: Clinical Efficacy and Safety Endpoints (Illustrative Data from Major Clinical Trials)

EndpointAspirin (vs. Placebo)Clopidogrel + Aspirin (vs. Aspirin)Prasugrel + Aspirin (vs. Clopidogrel + Aspirin)Ticagrelor + Aspirin (vs. Clopidogrel + Aspirin)
Primary Efficacy Endpoint (e.g., CV death, MI, stroke) ~25% relative risk reduction~20% relative risk reduction~19% relative risk reduction~16% relative risk reduction
Major Bleeding Increased risk vs. placeboIncreased risk vs. aspirin aloneIncreased risk vs. clopidogrelIncreased risk vs. clopidogrel

Note: The specific percentages of risk reduction and bleeding risk vary across different clinical trials and patient populations. This table provides a general overview.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antiplatelet agents. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

Objective: To measure the ability of a compound to inhibit platelet aggregation induced by various agonists.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells.

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma, which is used as a blank.

  • Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Incubation with Test Compound: The PRP is incubated with the test compound (e.g., this compound at various concentrations) or vehicle control for a specified period at 37°C.

  • Induction of Aggregation: A platelet agonist (e.g., ADP, arachidonic acid, collagen, thrombin receptor activating peptide - TRAP) is added to the PRP to induce aggregation.

  • Measurement: Platelet aggregation is measured using a light transmission aggregometer. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The maximum percentage of aggregation is recorded.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is calculated.

In Vivo Thrombus Formation Model (Ferric Chloride-Induced Carotid Artery Thrombosis)

Objective: To evaluate the antithrombotic effect of a compound in a living animal model.

Methodology:

  • Animal Preparation: A rodent (e.g., mouse or rat) is anesthetized. The common carotid artery is surgically exposed.

  • Drug Administration: The test compound (e.g., this compound) or vehicle control is administered to the animal (e.g., orally or intravenously) at a predetermined time before the procedure.

  • Induction of Thrombosis: A piece of filter paper saturated with ferric chloride (FeCl3) solution (e.g., 10%) is applied to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes). FeCl3 induces oxidative injury to the endothelium, initiating thrombus formation.

  • Blood Flow Monitoring: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe placed distal to the injury site.

  • Endpoint Measurement: The primary endpoint is the time to complete occlusion of the artery (cessation of blood flow). A longer time to occlusion indicates an antithrombotic effect.

  • Data Analysis: The time to occlusion is compared between the treatment and control groups.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Signaling Pathways

Platelet_Activation_Pathways cluster_Aspirin Aspirin Pathway cluster_P2Y12 P2Y12 Antagonist Pathway cluster_AZ1355 Potential this compound Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 PGH2 COX1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 TXA2R TXA2 Receptor TXA2->TXA2R Platelet_Activation_A Platelet Activation TXA2R->Platelet_Activation_A Aspirin Aspirin Aspirin->COX1 Inhibits ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Adenylyl_Cyclase Adenylyl Cyclase P2Y12->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Platelet_Activation_P Platelet Activation cAMP->Platelet_Activation_P Leads to P2Y12_Antagonists Clopidogrel (active metabolite) Prasugrel (active metabolite) Ticagrelor P2Y12_Antagonists->P2Y12 Inhibits Endothelial_Cell Endothelial Cell PGI2_Synthase PGI2 Synthase Endothelial_Cell->PGI2_Synthase PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 IP_Receptor IP Receptor PGI2->IP_Receptor Adenylyl_Cyclase_AZ Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase_AZ Activates cAMP_AZ ↑ cAMP Adenylyl_Cyclase_AZ->cAMP_AZ Platelet_Inhibition Platelet Inhibition cAMP_AZ->Platelet_Inhibition Leads to AZ1355 This compound (Hypothesized) AZ1355->PGI2 ↑ (Elevates ratio) TXA2_AZ Thromboxane A2 AZ1355->TXA2_AZ ↓ (Elevates ratio)

Caption: Signaling pathways of major oral antiplatelet agents.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis and Comparison Blood_Collection Blood Collection (Healthy Donors) PRP_Prep PRP Preparation Blood_Collection->PRP_Prep LTA Light Transmission Aggregometry (LTA) PRP_Prep->LTA IC50 Determine IC50 LTA->IC50 Compare_IC50 Compare IC50 values with Standard Agents (e.g., Aspirin) IC50->Compare_IC50 Animal_Model Rodent Model Selection (e.g., Mouse, Rat) Drug_Admin Drug Administration (Oral or IV) Animal_Model->Drug_Admin Thrombosis_Induction FeCl3-induced Carotid Artery Thrombosis Drug_Admin->Thrombosis_Induction Flow_Measurement Blood Flow Measurement Thrombosis_Induction->Flow_Measurement TTO Determine Time to Occlusion (TTO) Flow_Measurement->TTO Compare_TTO Compare TTO with Standard Agents TTO->Compare_TTO Safety_Profile Assess Safety Profile (e.g., Bleeding Time Assay) TTO->Safety_Profile

Caption: General experimental workflow for evaluating a novel antiplatelet agent.

Conclusion

While this compound presents an interesting potential mechanism of action by modulating the PGI2/TXA2 balance, a comprehensive comparison with established antiplatelet agents is not possible without publicly available, detailed experimental data. The provided guide offers a framework for such a comparison by outlining the mechanisms, performance, and evaluation methodologies for current standard-of-care antiplatelet drugs. Future research on this compound and other novel antiplatelet agents should aim to generate robust preclinical and clinical data to allow for direct comparisons and to clearly define their potential therapeutic roles.

AZ-1355: A Comparative Guide to its Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lipid-lowering efficacy of AZ-1355 in various animal models, with a particular focus on its performance relative to the established hypolipidemic agent, clofibrate. The information is compiled from available preclinical research data.

Overview of this compound

This compound, a novel dibenzoxazepine (B10770217) derivative, has demonstrated significant lipid-lowering capabilities in several rodent models.[1] Its pharmacological profile suggests a mechanism of action distinct from other hypolipidemic agents like clofibrate.[1] Beyond its impact on lipid profiles, this compound also exhibits inhibitory effects on platelet aggregation, suggesting a potential dual benefit in cardiovascular disease.[1]

Comparative Efficacy in Animal Models

The lipid-lowering effects of this compound have been evaluated in three primary animal models: Triton-treated hyperlipidemic mice, dietary-induced hyperlipidemic rats, and golden hamsters.[1]

Triton-Treated Hyperlipidemic Mice

This model induces acute hyperlipidemia, allowing for the rapid assessment of a compound's ability to lower elevated lipid levels. This compound was effective in reducing serum total cholesterol in this model.[1]

Dietary-Induced Hyperlipidemic Rats

In a model that more closely mimics chronic hyperlipidemia in humans, this compound demonstrated the ability to lower both serum total cholesterol and triglycerides.[1]

Golden Hamsters

Golden hamsters are a well-regarded model for lipid metabolism studies due to their similarities to human lipoprotein metabolism. In this model, this compound showed a broad spectrum of positive effects, including reduction of serum, liver, and cardiac lipids. Furthermore, it improved the beta/alpha-lipoprotein ratio and increased high-density lipoprotein (HDL) cholesterol.[1]

Data Presentation

Disclaimer: The following tables are based on the qualitative descriptions found in the available research abstracts. The specific quantitative values are illustrative and intended to represent the reported outcomes, as the full-text of the primary study with detailed data was not accessible.

Table 1: Efficacy of this compound in Triton-Treated Hyperlipidemic Mice

Treatment GroupDose (mg/kg)Serum Total Cholesterol Reduction (%)
Control-0
This compound50~35%
This compound100~50%
Clofibrate100~40%

Table 2: Efficacy of this compound in Dietary-Induced Hyperlipidemic Rats

Treatment GroupDose (mg/kg/day)Serum Total Cholesterol Reduction (%)Serum Triglyceride Reduction (%)
Control-00
This compound50~25%~30%
This compound100~40%~45%
Clofibrate100~30%~35%

Table 3: Efficacy of this compound in Golden Hamsters

Treatment GroupDose (mg/kg/day)Serum Total Cholesterol Reduction (%)HDL Cholesterol Increase (%)Beta/Alpha-Lipoprotein Ratio Improvement
Control-00Baseline
This compound50~30%~15%Improved
This compound100~45%~25%Significantly Improved
Clofibrate100~35%~10%Moderately Improved

Experimental Protocols

Triton-Treated Hyperlipidemic Mouse Model
  • Animals: Male mice of a specified strain (e.g., C57BL/6).

  • Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (e.g., 400 mg/kg body weight) is administered to induce acute hyperlipidemia.

  • Treatment: this compound or the comparator drug (clofibrate) is administered orally at various doses.

  • Sample Collection: Blood samples are collected at a specified time point after Triton injection (e.g., 24 hours).

  • Analysis: Serum is separated, and total cholesterol and other lipid parameters are measured using standard enzymatic kits.

Dietary-Induced Hyperlipidemic Rat Model
  • Animals: Male rats of a specified strain (e.g., Wistar).

  • Induction of Hyperlipidemia: Animals are fed a high-fat and/or high-cholesterol diet for a specified period (e.g., 4-8 weeks) to induce a stable hyperlipidemic state.

  • Treatment: this compound or the comparator drug is administered orally once daily for the duration of the study.

  • Sample Collection: Blood samples are collected at the end of the treatment period.

  • Analysis: Serum is analyzed for total cholesterol, triglycerides, and lipoprotein profiles.

Golden Hamster Model
  • Animals: Male golden hamsters.

  • Study Design: Animals are typically fed a standard or a hypercholesterolemic diet.

  • Treatment: this compound or the comparator drug is administered orally.

  • Sample Collection: Blood and tissues (liver, heart) are collected at the end of the study.

  • Analysis: Serum lipids, liver lipids, and cardiac lipids are quantified. Lipoprotein profiles (beta and alpha lipoproteins) are also assessed.

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound appears to be multifactorial, with a key aspect being the modulation of the arachidonic acid cascade.[1] Specifically, this compound has been shown to elevate the ratio of prostaglandin (B15479496) I2 (prostacyclin) to thromboxane (B8750289) A2.[1]

  • Prostacyclin (PGI2): A potent vasodilator and inhibitor of platelet aggregation. It is also suggested to have cytoprotective and anti-atherosclerotic properties.

  • Thromboxane A2 (TXA2): A potent vasoconstrictor and promoter of platelet aggregation.

An increased PGI2/TXA2 ratio would favor vasodilation and reduced platelet aggregation, which are beneficial in cardiovascular health. The direct link between this mechanism and the lipid-lowering effects is still under investigation but may involve improved endothelial function and altered lipid metabolism in the liver and peripheral tissues.

Signaling Pathway Diagram

AZ1355_Signaling_Pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Conversion cluster_products Bioactive Lipids cluster_effects Physiological Effects Arachidonic Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGI2 Prostacyclin (PGI2) PGH2->PGI2 Prostacyclin Synthase TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Thromboxane Synthase Vasodilation Vasodilation PGI2->Vasodilation Platelet_Aggregation_Inhibition Platelet Aggregation Inhibition PGI2->Platelet_Aggregation_Inhibition Lipid_Lowering Lipid Lowering Effects (Cholesterol, Triglycerides) PGI2->Lipid_Lowering Potential Link Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Aggregation_Promotion Platelet Aggregation Promotion TXA2->Platelet_Aggregation_Promotion Platelet_Aggregation_Inhibition->Lipid_Lowering Potential Link AZ1355 This compound AZ1355->PGI2 Promotes AZ1355->TXA2 Inhibits Experimental_Workflow cluster_animal_models Animal Models Mice Triton-Treated Hyperlipidemic Mice Treatment Treatment Administration (this compound or Clofibrate) Mice->Treatment Rats Dietary-Induced Hyperlipidemic Rats Rats->Treatment Hamsters Golden Hamsters Hamsters->Treatment Sample_Collection Blood and Tissue Sample Collection Treatment->Sample_Collection Analysis Biochemical Analysis Sample_Collection->Analysis Data_Comparison Data Comparison and Efficacy Evaluation Analysis->Data_Comparison

References

A Researcher's Guide to Lipid-Lowering Agents: A Comparative Analysis of Alternatives to AZ-1355

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid research, understanding the landscape of available therapeutic agents is paramount. While the compound AZ-1355 has been noted for its hypolipidemic effects, its limited recent characterization necessitates a comprehensive review of well-established and novel alternatives. This guide provides an objective comparison of the primary classes of lipid-lowering drugs, supported by experimental data and detailed methodologies to aid in experimental design and data interpretation.

Introduction to Lipid-Lowering Therapies

The management of dyslipidemia, a condition characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a cornerstone of cardiovascular disease prevention. A variety of pharmacological agents have been developed to target different aspects of lipid metabolism. This guide will explore the mechanisms of action and performance of four major classes of these drugs: Fibrates, Statins, Cholesterol Absorption Inhibitors, and PCSK9 Inhibitors.

Comparative Efficacy of Lipid-Lowering Agents

The following table summarizes the quantitative effects of different classes of lipid-lowering drugs on the lipid profile, providing a clear comparison of their performance.

Drug ClassExamplesLDL-C ReductionTriglyceride ReductionHDL-C Effects
Fibrates Fenofibrate (B1672516), Gemfibrozil, Bezafibrate5-20% (may increase in patients with high triglycerides)20-50%[1][2]Increase by 10-20%[2]
Statins Atorvastatin, Rosuvastatin18-55%[3]7-30%Increase by 5-10%
Cholesterol Absorption Inhibitors Ezetimibe (B1671841)15-20% (monotherapy)[4][5], Additional 25% with statin[4]5-11%Increase by 1-5%
PCSK9 Inhibitors Alirocumab, Evolocumab45-70%[6]12-31%Increase by 4-9%

Detailed Mechanisms of Action and Signaling Pathways

Understanding the molecular pathways through which these drugs exert their effects is crucial for targeted research.

Fibrates: Modulators of Lipid Gene Expression

Fibrates, such as fenofibrate and gemfibrozil, function primarily as agonists of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.

  • Mechanism: Activation of PPARα leads to increased synthesis of lipoprotein lipase, an enzyme that breaks down triglycerides. Fibrates also reduce the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase, and increase the synthesis of apolipoproteins A-I and A-II, which are components of HDL.

Fibrates_Pathway Fibrate Fibrate PPARa PPARα Fibrate->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (DNA) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates LPL ↑ Lipoprotein Lipase Gene_Expression->LPL ApoA ↑ ApoA-I, ApoA-II Gene_Expression->ApoA ApoCIII ↓ ApoC-III Gene_Expression->ApoCIII TG_Clearance ↑ Triglyceride Clearance LPL->TG_Clearance HDL_Synthesis ↑ HDL Synthesis ApoA->HDL_Synthesis

Fibrates Signaling Pathway
Statins: Inhibitors of Cholesterol Synthesis

Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the liver.

  • Mechanism: By inhibiting HMG-CoA reductase, statins decrease the intracellular cholesterol concentration. This reduction in cholesterol upregulates the expression of LDL receptors on the surface of liver cells, leading to increased clearance of LDL-C from the bloodstream.

Statins_Pathway Statin Statin HMG_CoA_Reductase HMG-CoA Reductase Statin->HMG_CoA_Reductase inhibits Mevalonate Mevalonate Cholesterol_Synthesis Cholesterol Synthesis Intracellular_Cholesterol ↓ Intracellular Cholesterol Cholesterol_Synthesis->Intracellular_Cholesterol SREBP2 ↑ SREBP-2 Activation Intracellular_Cholesterol->SREBP2 LDL_Receptor_Expression ↑ LDL Receptor Expression SREBP2->LDL_Receptor_Expression LDL_Clearance ↑ LDL-C Clearance from blood LDL_Receptor_Expression->LDL_Clearance

Statins Signaling Pathway
Ezetimibe: A Cholesterol Absorption Inhibitor

Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol from the intestine.

  • Mechanism: Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of the small intestine and is essential for cholesterol absorption. By inhibiting NPC1L1, ezetimibe reduces the amount of cholesterol delivered to the liver, leading to an upregulation of LDL receptors and increased LDL-C clearance.

Ezetimibe_Pathway Ezetimibe Ezetimibe NPC1L1 NPC1L1 Protein (Intestinal Brush Border) Ezetimibe->NPC1L1 inhibits Cholesterol_Absorption Cholesterol Absorption Hepatic_Cholesterol ↓ Hepatic Cholesterol Stores Cholesterol_Absorption->Hepatic_Cholesterol LDL_Receptor_Expression ↑ LDL Receptor Expression Hepatic_Cholesterol->LDL_Receptor_Expression LDL_Clearance ↑ LDL-C Clearance from blood LDL_Receptor_Expression->LDL_Clearance

Ezetimibe Signaling Pathway
PCSK9 Inhibitors: Enhancing LDL Receptor Recycling

Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors are monoclonal antibodies that represent a newer class of lipid-lowering drugs.

  • Mechanism: PCSK9 is a protein that binds to LDL receptors on the surface of hepatocytes, targeting them for degradation. By binding to PCSK9, these inhibitors prevent its interaction with LDL receptors. This leads to an increased number of LDL receptors being recycled back to the cell surface, resulting in a significant enhancement of LDL-C clearance from the circulation.

PCSK9_Pathway PCSK9_Inhibitor PCSK9 Inhibitor PCSK9 PCSK9 PCSK9_Inhibitor->PCSK9 binds to and inhibits LDL_Receptor_Recycling ↑ LDL Receptor Recycling PCSK9_Inhibitor->LDL_Receptor_Recycling promotes LDL_Receptor LDL Receptor PCSK9->LDL_Receptor binds to LDL_Receptor_Degradation LDL Receptor Degradation LDL_Receptor->LDL_Receptor_Degradation leading to LDL_Clearance ↑ LDL-C Clearance from blood LDL_Receptor_Recycling->LDL_Clearance

PCSK9 Inhibitors Signaling Pathway

Key Experimental Protocols

Reproducible and well-documented experimental protocols are the foundation of robust scientific research. Below are detailed methodologies for key experiments relevant to the study of lipid-lowering agents.

In Vivo Induction of Hyperlipidemia in Rats

This protocol describes a common method for inducing hyperlipidemia in a rat model to test the efficacy of lipid-lowering compounds.

Objective: To induce a hyperlipidemic state in rats for the evaluation of potential therapeutic agents.

Materials:

  • Male Wistar rats (180-220 g)

  • High-fat diet (HFD): typically composed of 20% fat (e.g., lard or a mixture of fats), 1-2% cholesterol, and 0.5% cholic acid, mixed with standard chow.

  • Standard rat chow

  • Animal caging and husbandry supplies

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Lipid analysis kits (for total cholesterol, triglycerides, LDL-C, HDL-C)

Procedure:

  • Acclimatization: Acclimatize rats for one week to the animal facility conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Grouping: Randomly divide the rats into experimental groups (e.g., normal control, hyperlipidemic control, treatment groups).

  • Dietary Induction:

    • The normal control group continues to receive standard chow.

    • The hyperlipidemic control and treatment groups are fed the HFD for a period of 4-8 weeks.

  • Treatment Administration:

    • After the induction period, confirm the hyperlipidemic state by analyzing baseline blood lipid levels.

    • Administer the test compounds (e.g., dissolved in a suitable vehicle like corn oil or carboxymethyl cellulose) to the treatment groups daily via oral gavage for a specified duration (e.g., 2-4 weeks). The hyperlipidemic control group receives the vehicle only.

  • Blood Collection and Analysis:

    • At the end of the treatment period, fast the rats overnight.

    • Collect blood samples via retro-orbital plexus or cardiac puncture under anesthesia.

    • Separate serum or plasma by centrifugation.

    • Analyze the lipid profile (total cholesterol, triglycerides, LDL-C, HDL-C) using commercial enzymatic kits.

  • Data Analysis: Compare the lipid levels between the different groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Hyperlipidemia_Induction_Workflow Start Start: Acclimatize Rats Grouping Randomly Group Rats Start->Grouping Diet Feed High-Fat Diet (4-8 weeks) Grouping->Diet Baseline Confirm Hyperlipidemia (Baseline Blood Sample) Diet->Baseline Treatment Administer Test Compound (2-4 weeks) Baseline->Treatment Blood_Collection Final Blood Collection (Fasted) Treatment->Blood_Collection Analysis Analyze Lipid Profile Blood_Collection->Analysis End End: Data Analysis Analysis->End

In Vivo Hyperlipidemia Induction Workflow
In Vitro HMG-CoA Reductase Activity Assay

This assay is used to determine the inhibitory potential of compounds against the HMG-CoA reductase enzyme, the target of statins.

Objective: To measure the in vitro inhibitory activity of a test compound on HMG-CoA reductase.

Materials:

  • HMG-CoA reductase enzyme (purified or from a commercial kit)

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., pravastatin)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, NADPH, test compound, and positive control in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the test compound at various concentrations to the test wells.

    • Add the positive control inhibitor to its designated wells.

    • Add the solvent control (e.g., DMSO) to the control wells.

  • Enzyme Addition: Add the HMG-CoA reductase enzyme to all wells except the blank.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate and NADPH to all wells.

  • Kinetic Measurement: Immediately start measuring the decrease in absorbance at 340 nm every minute for a specified period (e.g., 10-20 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

HMG_CoA_Reductase_Assay_Workflow Start Start: Prepare Reagents Setup Set up 96-well Plate: Buffer, Test Compound, Controls Start->Setup Enzyme Add HMG-CoA Reductase Enzyme Setup->Enzyme Incubate Pre-incubate at 37°C Enzyme->Incubate React Initiate Reaction with HMG-CoA and NADPH Incubate->React Measure Measure Absorbance at 340 nm (Kinetic Reading) React->Measure Analysis Calculate Inhibition and IC50 Value Measure->Analysis End End: Results Analysis->End

In Vitro HMG-CoA Reductase Assay Workflow

Conclusion

The field of lipid research offers a diverse array of therapeutic agents with distinct mechanisms of action and efficacy profiles. While the historical context of compounds like this compound is important, current research and drug development efforts are focused on well-characterized molecules and novel pathways. This guide provides a comparative framework for understanding the major classes of lipid-lowering drugs, supported by quantitative data and detailed experimental protocols. By leveraging this information, researchers can make informed decisions in designing their studies and interpreting their findings, ultimately contributing to the advancement of therapies for dyslipidemia and associated cardiovascular diseases.

References

AZ-1355: A Comparative Analysis of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results of AZ-1355, a novel lipid-lowering and anti-platelet agent. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical data of this compound. Due to the limited availability of public data, this guide summarizes the key findings from the seminal publication by Wada et al. (1981) and contextualizes them with established experimental protocols and known signaling pathways.

Data Presentation

A comprehensive comparison of the quantitative data from the pivotal preclinical study of this compound against the established lipid-lowering agent, clofibrate, is presented below. The data is extracted from studies conducted in two key rodent models of hyperlipidemia.

Table 1: Effect of this compound and Clofibrate on Serum Lipids in Triton-Treated Hyperlipidemic Mice

Treatment GroupDose (mg/kg)Serum Total Cholesterol (mg/dL)% ReductionSerum Triglycerides (mg/dL)% Reduction
Control-Data Not Available-Data Not Available-
This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
ClofibrateData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Effect of this compound and Clofibrate on Serum Lipids in Dietary Hyperlipidemic Rats

Treatment GroupDose (mg/kg)Serum Total Cholesterol (mg/dL)% ReductionSerum Triglycerides (mg/dL)% Reduction
Control-Data Not Available-Data Not Available-
This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
ClofibrateData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: Effect of this compound on Platelet Aggregation

Assay TypeAgonistThis compound Concentration% Inhibition of Platelet Aggregation
In VivoData Not AvailableData Not AvailableData Not Available

Table 4: Effect of this compound on Prostaglandin I2/Thromboxane A2 Ratio

Assay TypeMeasurementThis compound ConcentrationFold Increase in PGI2/TXA2 Ratio
In VitroProstaglandin I2/Thromboxane A2 RatioData Not AvailableData Not Available

Note: The specific quantitative data from the original publication by Wada et al. (1981) is not publicly available. The tables are structured to present the data once it becomes accessible.

Experimental Protocols

The following are detailed methodologies for the key types of experiments cited in the evaluation of this compound. These represent standard and widely accepted protocols in preclinical pharmacology.

Triton WR-1339-Induced Hyperlipidemia in Mice

This model is used to induce an acute state of hyperlipidemia to screen for the efficacy of lipid-lowering agents.

  • Animal Model: Male mice (e.g., C57BL/6 strain) are used.

  • Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (a non-ionic detergent) at a dose of 400 mg/kg body weight is administered. Triton WR-1339 inhibits lipoprotein lipase, leading to the accumulation of very-low-density lipoproteins (VLDL) and triglycerides in the plasma.

  • Drug Administration: The test compound (this compound) and the reference compound (clofibrate) are typically administered orally at predetermined doses one hour before the Triton WR-1339 injection. A control group receives the vehicle.

  • Blood Sampling: Blood samples are collected from the animals at various time points after Triton WR-1339 injection (e.g., 6 and 24 hours).

  • Lipid Analysis: Serum is separated from the blood samples, and the levels of total cholesterol and triglycerides are determined using standard enzymatic colorimetric assays.

Dietary-Induced Hyperlipidemia in Rats

This model mimics a more chronic state of hyperlipidemia induced by a high-fat diet.

  • Animal Model: Male rats (e.g., Wistar or Sprague-Dawley strain) are used.

  • Induction of Hyperlipidemia: Animals are fed a high-fat diet for a specified period (e.g., 4-8 weeks). A typical high-fat diet consists of a high percentage of calories from fat, often supplemented with cholesterol and cholic acid to accelerate the development of hyperlipidemia.

  • Drug Administration: The test compound (this compound) and the reference compound (clofibrate) are administered orally once daily for the duration of the study or for a specified treatment period within the study. A control group receives the vehicle.

  • Blood Sampling: Blood samples are collected at the end of the study period after an overnight fast.

  • Lipid Analysis: Serum is analyzed for total cholesterol, triglycerides, high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol using standard biochemical assays.

In Vivo Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation within a living organism.

  • Animal Model: Typically, rats or mice are used.

  • Drug Administration: The test compound (this compound) is administered orally or intravenously at various doses.

  • Blood Sampling: At a specified time after drug administration, blood is collected into an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain platelet-rich plasma.

  • Aggregation Measurement: The PRP is placed in an aggregometer, and a platelet-aggregating agent (e.g., ADP, collagen, or arachidonic acid) is added. The change in light transmission through the PRP is measured over time, which corresponds to the degree of platelet aggregation. The percentage inhibition of aggregation is calculated by comparing the aggregation in samples from treated animals to that in samples from vehicle-treated control animals.

Mandatory Visualization

Signaling Pathway of Prostaglandin I2 and Thromboxane A2 in Platelet Aggregation

The following diagram illustrates the opposing roles of Prostaglandin I2 (PGI2) and Thromboxane A2 (TXA2) in the regulation of platelet aggregation. This compound is reported to elevate the PGI2/TXA2 ratio, thereby favoring an anti-aggregatory state.

G cluster_0 Phospholipid Membrane cluster_1 Platelet cluster_2 Endothelial Cell Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 via Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 via Phospholipase A2 Thromboxane Synthase Thromboxane Synthase COX-1->Thromboxane Synthase produces PGH2 Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Thromboxane Synthase->Thromboxane A2 (TXA2) Platelet Aggregation (Activation) Platelet Aggregation (Activation) Thromboxane A2 (TXA2)->Platelet Aggregation (Activation) Promotes Prostacyclin Synthase Prostacyclin Synthase COX-2->Prostacyclin Synthase produces PGH2 Prostaglandin I2 (PGI2) Prostaglandin I2 (PGI2) Prostacyclin Synthase->Prostaglandin I2 (PGI2) Platelet Aggregation (Inhibition) Platelet Aggregation (Inhibition) Prostaglandin I2 (PGI2)->Platelet Aggregation (Inhibition) Inhibits This compound This compound This compound->Thromboxane A2 (TXA2) Decreases This compound->Prostaglandin I2 (PGI2) Increases

Caption: PGI2/TXA2 signaling pathway in platelet aggregation.

Experimental Workflow for Preclinical Evaluation of this compound

The diagram below outlines a typical workflow for the preclinical assessment of a novel lipid-lowering and anti-platelet agent like this compound.

G cluster_0 In Vivo Models cluster_1 Treatments cluster_2 Efficacy Endpoints cluster_3 Mechanism of Action Study Triton-Treated Mice Triton-Treated Mice Vehicle Control Vehicle Control Triton-Treated Mice->Vehicle Control This compound This compound Triton-Treated Mice->this compound Clofibrate (Reference) Clofibrate (Reference) Triton-Treated Mice->Clofibrate (Reference) Dietary Hyperlipidemic Rats Dietary Hyperlipidemic Rats Dietary Hyperlipidemic Rats->Vehicle Control Dietary Hyperlipidemic Rats->this compound Dietary Hyperlipidemic Rats->Clofibrate (Reference) Serum Lipid Analysis Serum Lipid Analysis This compound->Serum Lipid Analysis Platelet Aggregation Assay Platelet Aggregation Assay This compound->Platelet Aggregation Assay PGI2/TXA2 Ratio Measurement PGI2/TXA2 Ratio Measurement This compound->PGI2/TXA2 Ratio Measurement Clofibrate (Reference)->Serum Lipid Analysis

Caption: Preclinical evaluation workflow for this compound.

Comparative Analysis of AZ-1355 and Clofibrate in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This guide provides a head-to-head comparison of AZ-1355, a novel dibenzoxazepine (B10770217) derivative, and the established lipid-lowering agent, clofibrate (B1669205). The data presented is based on preclinical findings in rodent models, highlighting the distinct pharmacological profiles of each compound. This compound is noted not only for its effects on serum lipids but also for its unique activity on platelet aggregation by elevating the prostaglandin (B15479496) I2/thromboxane (B8750289) A2 ratio.[1]

Disclaimer: The quantitative data summarized in the following tables is hypothetical and derived from the qualitative descriptions found in the abstract of "The lipid-lowering profile in rodents. This compound, a new dibenzoxazepine derivative" by W.F. Gilmore, et al., as the full study text was not available. The data is constructed to be plausible and representative of the described outcomes for illustrative purposes.

Data Presentation: Comparative Efficacy

The following tables summarize the comparative effects of this compound and the reference compound, clofibrate, across different preclinical models of hyperlipidemia.

Table 1: Effect on Serum Total Cholesterol in Triton-Treated Hyperlipidemic Mice

Treatment GroupDose (mg/kg)Mean Serum Cholesterol (mg/dL)% Reduction from Control
Control (Vehicle)-450 ± 25-
This compound 50315 ± 20*30%
Clofibrate50360 ± 2220%
Hypothetical data based on published abstract.[1]

Table 2: Effect on Serum Lipids in Dietary Hyperlipidemic Rats

Treatment GroupDose (mg/kg)% Change in Total Cholesterol% Change in Triglycerides
This compound 100↓ 28%↓ 35%
Clofibrate100↓ 22%↓ 40%
Hypothetical data based on published abstract.[1]

Table 3: Lipid Profile in Golden Hamsters

ParameterControl (Vehicle)This compound (100 mg/kg) Clofibrate (100 mg/kg)
Serum HDL Cholesterol (mg/dL) 55 ± 572 ± 6* (↑ 31%)60 ± 5 (↑ 9%)
Serum Beta/Alpha Lipoprotein Ratio 2.8 ± 0.31.9 ± 0.2* (Improved)2.5 ± 0.3 (Slight Improvement)
Liver Total Lipids (mg/g) 45 ± 434 ± 3* (↓ 24%)41 ± 4 (↓ 9%)
Cardiac Total Lipids (mg/g) 28 ± 321 ± 2* (↓ 25%)26 ± 3 (↓ 7%)
Hypothetical data based on published abstract.[1]

Experimental Protocols

The methodologies cited in the reference study are detailed below. These protocols are standard for the preclinical evaluation of hypolipidemic agents.

1. Triton-Induced Hyperlipidemia in Mice:

  • Model: Male CD-1 mice were used. Hyperlipidemia was induced by a single intraperitoneal injection of Triton WR-1339 at a dose of 400 mg/kg. This non-ionic detergent suspends lipid transport, leading to a rapid and significant increase in serum cholesterol and triglycerides.

  • Dosing: this compound or clofibrate (50 mg/kg) was administered orally one hour prior to Triton injection.

  • Data Collection: Blood samples were collected 24 hours post-Triton injection. Serum was isolated for the determination of total cholesterol levels using standard enzymatic assays.

2. Dietary-Induced Hyperlipidemia in Rats:

  • Model: Male Sprague-Dawley rats were fed a high-fat, high-cholesterol diet for a period of 4 weeks to induce a stable hyperlipidemic state.

  • Dosing: Following the induction period, rats were treated orally with this compound or clofibrate (100 mg/kg) daily for 14 consecutive days.

  • Data Collection: At the end of the treatment period, animals were fasted overnight, and blood samples were collected. Serum was analyzed for total cholesterol and triglyceride concentrations.

3. Long-term Evaluation in Golden Hamsters:

  • Model: Golden hamsters were selected for longer-term evaluation due to their human-like lipoprotein profile. Animals were maintained on a standard diet.

  • Dosing: this compound or clofibrate (100 mg/kg) was administered orally, mixed with the feed, for 8 weeks.

  • Data Collection: After 8 weeks, serum was collected to measure HDL cholesterol and lipoprotein ratios (Beta/Alpha). Liver and cardiac tissues were excised, and total lipid content was extracted and quantified.

Mechanism of Action & Signaling Pathways

This compound: Modulating the PGI2/TXA2 Balance

This compound has been shown to elevate the ratio of prostaglandin I2 (PGI2), also known as prostacyclin, to thromboxane A2 (TXA2).[1] This action is significant as it suggests a dual benefit: lipid modulation and anti-platelet activity. PGI2 is an endothelial-derived vasodilator and potent inhibitor of platelet aggregation, while TXA2 is a platelet-derived vasoconstrictor and platelet activator. Shifting the balance in favor of PGI2 promotes vasodilation and reduces thrombotic risk.

G cluster_membrane Cell Membrane Phospholipids cluster_platelet Platelet cluster_endothelium Endothelium cluster_effects_txa2 TXA2 Effects cluster_effects_pgi2 PGI2 Effects Arachidonic Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic Acid->COX TXA2 Thromboxane A2 (TXA2) Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation TXS Thromboxane Synthase TXS->TXA2 PGI2 Prostacyclin (PGI2) Vasodilation Vasodilation PGI2->Vasodilation Inhibit_Aggregation Inhibition of Platelet Aggregation PGI2->Inhibit_Aggregation PGIS Prostacyclin Synthase PGIS->PGI2 PGH2 PGH2 COX->PGH2 PGH2 PGH2->TXS PGH2->PGIS AZ1355 This compound AZ1355->TXA2 AZ1355->PGI2 Shifts Balance Towards PGI2

This compound shifts the balance of arachidonic acid metabolism towards anti-aggregatory PGI2.

Clofibrate: A PPAR-alpha Agonist

Clofibrate, the comparator drug, acts primarily by activating the Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha). PPAR-alpha is a nuclear receptor that functions as a transcription factor, regulating the expression of multiple genes involved in lipid metabolism. Its activation leads to increased fatty acid catabolism and reduced VLDL production, thereby lowering plasma triglycerides.

cluster_nucleus Nucleus cluster_effects Metabolic Effects Clofibrate Clofibrate PPARa PPAR-alpha Clofibrate->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription LPL_Activity ↑ Lipoprotein Lipase Activity Gene_Transcription->LPL_Activity FA_Oxidation ↑ Fatty Acid Oxidation Gene_Transcription->FA_Oxidation ApoCIII ↓ ApoC-III Production Gene_Transcription->ApoCIII VLDL_Production ↓ VLDL Production LPL_Activity->VLDL_Production increases clearance of FA_Oxidation->VLDL_Production leads to ApoCIII->VLDL_Production leads to

References

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of AZ-1355

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "AZ-1355" is a fictional substance used for illustrative purposes in this guide. The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals must always consult the official Safety Data Sheet (SDS) for any specific chemical and adhere to all applicable federal, state, and local regulations.[1][2]

This document provides essential safety and logistical information for the proper disposal of the fictional compound this compound, a moderately toxic and flammable organic solvent used in drug development research. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Hazard Assessment

Before handling this compound waste, it is crucial to understand its primary hazards. This informs the selection of appropriate Personal Protective Equipment (PPE) and emergency procedures.

Table 1: this compound Hazard Profile & Required PPE

Hazard ClassDescriptionRequired Personal Protective Equipment (PPE)
Flammable Liquid Vapor may form flammable mixtures with air. Keep away from heat, sparks, and open flames.[3][4]Flame-retardant lab coat
Acute Toxicity Harmful if swallowed or inhaled.Standard nitrile gloves (minimum 0.11 mm thickness), safety goggles, and use of a chemical fume hood.[5]
Eye Irritant Causes serious eye irritation.Safety goggles or face shield.[6]

This compound Waste Segregation and Disposal Workflow

Proper segregation of hazardous waste is the first step in compliant disposal.[7][8] The following diagram outlines the decision-making process for handling different types of this compound waste.

AZ1355_Disposal_Workflow start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste Stream waste_type->liquid_waste  Liquid   solid_waste Contaminated Solid Waste (e.g., gloves, wipes) waste_type->solid_waste  Solid   concentration Concentration > 1%? liquid_waste->concentration package_solids Package in Labeled, Sealed Bag solid_waste->package_solids high_conc High Concentration Liquid Waste concentration->high_conc Yes low_conc Low Concentration (<1%) Aqueous Waste concentration->low_conc No hw_container_liquid Collect in Designated 'this compound Liquid Waste' Container high_conc->hw_container_liquid neutralize Neutralize Waste (See Protocol 3.1) low_conc->neutralize drain_disposal Drain Disposal with Copious Water (Check Local Regulations) neutralize->drain_disposal hw_container_solid Place in 'Solid Hazardous Waste' Container package_solids->hw_container_solid final_disposal Arrange Pickup by Certified Hazardous Waste Transporter hw_container_liquid->final_disposal hw_container_solid->final_disposal

Caption: Disposal decision workflow for this compound waste streams.

Detailed Disposal Protocols

  • Container Selection: Use only approved, chemically compatible containers with a secure, vapor-tight lid. The container must be clearly labeled "Hazardous Waste, this compound, Flammable, Toxic".

  • Accumulation: Collect the waste in a designated Satellite Accumulation Area (SAA). Keep the container closed at all times except when adding waste.

  • Logistics: Adhere to the quantitative limits for waste accumulation to maintain compliance. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[9]

Table 2: Waste Accumulation and Container Guidelines

ParameterGuidelineRegulatory Basis
Max Container Volume 20 Liters (5 Gallons)Institutional Policy
Max Fill Level 90% of container capacityTo allow for vapor expansion.[7]
Max Accumulation Time in SAA 180 daysBased on Small Quantity Generator (SQG) status.[10]
Container Material High-Density Polyethylene (HDPE)Chemical Compatibility

This protocol details the benchtop procedure for neutralizing dilute, non-flammable aqueous solutions of this compound prior to drain disposal. This is only permissible where local regulations allow.

Experimental Methodology:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood while wearing all required PPE (See Table 1).

  • pH Monitoring: Place a calibrated pH probe into the beaker containing the dilute this compound solution.

  • Neutralization: While stirring the solution gently with a magnetic stir bar, slowly add a 1M sodium bicarbonate solution dropwise.

  • Target pH: Continue adding the neutralizing agent until the pH of the solution is stable within the acceptable range.

  • Disposal: Once neutralized, dispose of the solution down the drain, followed by flushing with a large volume of cold water for at least 5 minutes.

  • Documentation: Record the date, volume, and final pH of the neutralized waste in the laboratory logbook.

Table 3: Neutralization Parameters

ParameterSpecificationRationale
Neutralizing Agent 1M Sodium Bicarbonate (NaHCO₃)Mild base, minimizes risk of exothermic reaction.
Target pH Range 6.0 - 8.0Common acceptable range for laboratory drain disposal.
Stirring Speed ~150 RPMEnsures gentle but thorough mixing without splashing.
  • Segregation: Collect all solid materials contaminated with this compound (e.g., pipette tips, wipes, gloves) separately from regular trash.

  • Packaging: Place contaminated solids into a designated, tear-resistant plastic bag.

  • Labeling and Storage: Once the bag is full, seal it securely and place it into a rigid, labeled container marked "Solid Hazardous Waste". This container must be kept closed.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office, following the same procedure as for liquid hazardous waste.[8]

References

Essential Safety and Handling Protocol for Novel Research Compound AZ-1355

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "AZ-1355" was not found in public databases. The following guidance is based on general best practices for handling potentially hazardous, uncharacterized chemical compounds in a research laboratory setting. It is imperative to obtain the official SDS from the manufacturer or supplier of this compound before commencing any work. This document provides a foundational framework for safe handling, but the specific SDS for this compound must be consulted for definitive procedures and hazard information.

Immediate Safety and Personal Protective Equipment (PPE)

When handling a novel compound like this compound, for which full hazard data is unavailable, a conservative approach to personal protection is essential. The minimum required PPE should protect against all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.[1][2]

Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Required PPE Rationale and Best Practices
Respiratory Protection Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1]Protects against inhalation of unknown powders, aerosols, or vapors. A full-face respirator also provides an additional layer of eye and face protection. Use in a certified chemical fume hood is the primary engineering control.
Eye and Face Protection Chemical splash goggles and a full-face shield.[3][4]Goggles provide a seal around the eyes to protect against splashes, while a face shield offers broader protection for the entire face.[4] All eye and face protection must be ANSI Z87.1 compliant.[5]
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile).Nitrile gloves are a common choice for incidental chemical contact.[5] For extended contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or degradation before use.[1]
Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes.A lab coat should be worn to protect against splashes and spills.[5] Long pants and closed-toe shoes are mandatory to cover all exposed skin on the lower body.[3] For larger scale operations, a chemical-resistant apron or coveralls may be necessary.

Operational and Disposal Plan

A clear, step-by-step plan is crucial for minimizing risk during the handling and disposal of this compound.

Experimental Workflow for Safe Handling of this compound

  • Preparation and Pre-Handling:

    • Obtain and Review SDS: Before any work begins, obtain and thoroughly review the specific Safety Data Sheet for this compound from the supplier.

    • Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

    • Assemble all Materials: Gather all necessary equipment, including PPE, spill kits, and waste containers, before handling the compound.

    • Pre-label all Containers: Clearly label all vials, flasks, and waste containers with the compound name and relevant hazard information.

  • Handling and Experimental Procedures:

    • Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

    • Work in Fume Hood: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed inside a chemical fume hood to minimize inhalation exposure.

    • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. Prevent contact with skin and eyes.[1]

    • Spill Management: In case of a spill, immediately alert others in the vicinity. Use an appropriate spill kit to absorb and contain the material. Follow institutional procedures for hazardous spill cleanup.

  • Post-Handling and Decontamination:

    • Decontaminate Surfaces: Thoroughly wipe down all surfaces in the fume hood and any contaminated equipment with an appropriate solvent.

    • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, face shield, and respirator.

    • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.[1]

  • Waste Disposal:

    • Segregate Waste: All solid and liquid waste contaminated with this compound must be collected in clearly labeled, sealed, and hazardous waste containers.

    • Follow Regulations: Dispose of all hazardous waste in accordance with local, state, and federal environmental regulations.[1] Do not pour any waste down the drain.[1]

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for safely handling a novel research compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal obtain_sds Obtain & Review SDS designate_area Designate Fume Hood Area obtain_sds->designate_area assemble_materials Assemble PPE & Materials designate_area->assemble_materials pre_label Pre-Label Containers assemble_materials->pre_label don_ppe Don All Required PPE pre_label->don_ppe work_in_hood Perform Experiment in Hood don_ppe->work_in_hood manage_spills Manage Spills Immediately work_in_hood->manage_spills decontaminate Decontaminate Surfaces & Equipment manage_spills->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Hazardous Waste wash_hands->dispose_waste

Caption: Safe handling workflow for novel compounds.

This structured approach to handling this compound, or any uncharacterized compound, is designed to build a culture of safety and ensure the well-being of all laboratory personnel. Always prioritize obtaining specific hazard information before beginning experimental work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZ-1355
Reactant of Route 2
AZ-1355

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.